Gallium nitrate
Description
This compound is a drug that is used to treat hyper-calcemia, or too much calcium in the blood. This condition may occur when individuals develop various types of cancer. This compound is also known by the common brand name Ganite.
This compound anhydrous is a Calcium Resorption Inhibitor. The physiologic effect of this compound anhydrous is by means of Bone Resorption Inhibition.
Properties
IUPAC Name |
gallium;trinitrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ga.3NO3/c;3*2-1(3)4/q+3;3*-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHPZKNULDCNCBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Ga+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
GaN3O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0043923 | |
| Record name | Gallium nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0043923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Gallium nitrate appears as white crystals. (NTP, 1992) | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | GALLIUM NITRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20429 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
Very soluble (NTP, 1992) | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | GALLIUM NITRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20429 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
13494-90-1 | |
| Record name | GALLIUM NITRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20429 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Gallium nitrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013494901 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gallium nitrate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05260 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Nitric acid, gallium salt (3:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Gallium nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0043923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Gallium trinitrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.453 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GALLIUM NITRATE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y2V2R4W9TQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
230 °F (decomposes) (NTP, 1992) | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | GALLIUM NITRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20429 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Gallium Nitrate for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, characterization, and key research applications of gallium nitrate (B79036). Gallium nitrate, with the chemical formula Ga(NO₃)₃, is a gallium salt of nitric acid that has garnered significant interest in the scientific community, particularly for its therapeutic potential.[1] This document details experimental protocols, summarizes quantitative data, and visually represents key biological pathways and experimental workflows to support researchers in their endeavors.
Synthesis of this compound
This compound is commercially available, typically as the hydrate (B1144303) Ga(NO₃)₃·nH₂O.[1][2] However, for specific research applications requiring high purity or tailored formulations, laboratory synthesis is often necessary. The most common methods involve the reaction of metallic gallium or gallium oxide with nitric acid.
Synthesis from Metallic Gallium
This method involves the direct dissolution of high-purity metallic gallium in nitric acid.
Experimental Protocol:
-
Reaction Setup: In a sealed vessel equipped with a stirrer, condenser, and a means to control temperature (e.g., a water bath), add liquid metallic gallium.
-
Reaction: Slowly add high-purity nitric acid to the metallic gallium while stirring continuously. The reaction temperature should be maintained between 50-90°C.[3] The reaction is typically carried out for 5-6 hours until the gallium is completely dissolved.[3]
-
Purification: After the reaction is complete, purify the resulting solution by bubbling air through it to drive off dissolved nitrogen dioxide (NO₂) and any excess nitric acid.[3]
-
Crystallization: Cool the purified solution to -20°C to 0°C and introduce a seed crystal of this compound to induce crystallization.[4] The weight ratio of the seed crystal to the this compound in the solution should be between 0.01 and 0.1.[4]
-
Isolation and Drying: The resulting this compound hydrate crystals are separated by filtration and then air-dried.[4]
Experimental Workflow for Synthesis from Metallic Gallium
Caption: Workflow for synthesizing this compound from metallic gallium.
Synthesis from Gallium Oxide
Experimental Protocol:
-
Dissolution: Dissolve gallium oxide (Ga₂O₃) in nitric acid. To enhance the dissolution rate, a mixture of nitric acid and hydrochloric acid can be used.[5] The reaction is maintained for 3-6 hours at a temperature ranging from 40°C to the boiling point of the solution.[5]
-
Precipitation: Add ammonia (B1221849) to the solution to precipitate gallium hydroxide (B78521). The resulting white precipitate is then filtered and washed.[5]
-
Redissolution: The filtered gallium hydroxide is redissolved in nitric acid to form a this compound solution.[5]
-
Purification and Concentration: The solution is subjected to vacuum distillation to remove excess water and nitric acid, resulting in a concentrated this compound solution.[5]
-
Crystallization and Drying: The concentrated solution is then cooled to induce crystallization, and the resulting crystals are dried to yield the final product.
High-Pressure Synthesis from Gallium Oxide:
For producing high-purity this compound, a high-pressure, high-temperature method can be employed.
Experimental Protocol:
-
Mixing: Mix gallium oxide and nitric acid (8 N concentration) in a 1:8 molar ratio in a stainless steel pressure vessel.[6]
-
Reaction: Heat the pressure vessel to 200°C for approximately 30 hours.[6]
-
Purification: Remove excess water and nitric acid by condensation under reduced pressure (0.05 x 10⁵ Pa) at a temperature of 40-80°C.[6]
| Parameter | Synthesis from Metallic Gallium | Synthesis from Gallium Oxide (High Pressure) |
| Starting Material | High-purity metallic gallium | High-purity gallium oxide |
| Reagent | High-purity nitric acid | 8 N Nitric acid |
| Molar Ratio | - | Ga₂O₃ : HNO₃ = 1:8[6] |
| Reaction Temperature | 50-90°C[3] | 200°C[6] |
| Reaction Time | 5-6 hours[3] | ~30 hours[6] |
| Crystallization Temp. | -20°C to 0°C[4] | - |
| Purity | >99.99% (with high purity starting materials)[4] | High purity suitable for fluorescence applications[6] |
Characterization of this compound
Thorough characterization is crucial to ensure the purity, identity, and quality of the synthesized this compound. The following are key analytical techniques employed for this purpose.
X-ray Diffraction (XRD)
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is employed to identify the functional groups present in the this compound molecule. The nitrate group (NO₃⁻) has characteristic absorption bands.
Experimental Protocol:
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the synthesized this compound.
-
Analysis: Record the FTIR spectrum in the transmittance mode.
-
Interpretation: The spectrum is expected to show a strong absorption band around 1380-1350 cm⁻¹ corresponding to the nitrate ion.[7] Another peak around 676.40 cm⁻¹ has also been considered as an indicator of this compound.[8]
Thermal Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and decomposition of this compound hydrate.
Experimental Protocol:
-
Sample Preparation: Place a small, accurately weighed sample of this compound hydrate in an appropriate crucible.
-
Analysis: Heat the sample at a constant rate under a controlled atmosphere (e.g., nitrogen).
-
Interpretation: TGA of Ga(NO₃)₃·xH₂O shows a significant mass loss between 60°C and 180°C, corresponding to the loss of water of hydration and decomposition to gallium oxide (Ga₂O₃).[9][10] DSC measurements would reveal endothermic and exothermic events associated with these processes. A study concluded that there are 8 water molecules in the hydrate compound.[9]
| Technique | Parameter | Expected Result |
| XRD | Crystal Structure | Confirmation of the crystalline phase (e.g., nonahydrate) |
| FTIR | Functional Groups | Characteristic absorption bands for the nitrate group (NO₃⁻) around 1380-1350 cm⁻¹[7] |
| TGA | Thermal Decomposition | Mass loss between 60°C and 180°C corresponding to dehydration and decomposition to Ga₂O₃[9] |
| DSC | Thermal Transitions | Endothermic and exothermic peaks corresponding to dehydration and decomposition |
Mechanism of Action in Research Applications
This compound exhibits its therapeutic effects through multiple mechanisms, primarily by acting as an iron (Fe³⁺) mimetic due to their similar ionic radii and electronic configurations. This allows gallium to interfere with iron-dependent cellular processes.
Inhibition of Ribonucleotide Reductase
One of the primary anticancer mechanisms of this compound is the inhibition of ribonucleotide reductase, a key enzyme in DNA synthesis.[11]
Signaling Pathway for Ribonucleotide Reductase Inhibition:
Caption: this compound's inhibition of ribonucleotide reductase.
This inhibition occurs through two main pathways:
-
Direct Inhibition: Gallium directly inhibits the activity of ribonucleotide reductase.[12][13]
-
Iron Deprivation: Gallium competes with iron for binding to transferrin, the primary iron transport protein. The resulting gallium-transferrin complex is taken up by cells, leading to a reduction in the intracellular iron pool available for ribonucleotide reductase, which is an iron-dependent enzyme.[12][13]
Inhibition of Bone Resorption
This compound is effective in treating hypercalcemia of malignancy by inhibiting bone resorption.[1][14]
Signaling Pathway for Inhibition of Bone Resorption:
Caption: this compound's effect on bone resorption signaling.
The mechanisms of action on bone include:
-
Direct Osteoclast Inhibition: this compound directly inhibits the activity of osteoclasts, the cells responsible for bone breakdown, by reducing their acid secretion.[14][15] This may be mediated by the inhibition of an ATPase-dependent proton pump in the osteoclast's ruffled membrane.[14][15]
-
Modulation of OPG/RANKL Pathway: this compound can stimulate osteoblasts to increase the secretion of osteoprotegerin (OPG), which is a decoy receptor for RANKL.[16] By binding to RANKL, OPG prevents it from activating its receptor, RANK, on osteoclast precursors, thereby inhibiting their differentiation and activation.[16]
-
Physicochemical Effects: Gallium can be adsorbed onto the surface of hydroxyapatite crystals in the bone matrix, which may alter the mineral properties and reduce its solubility.[14][17]
Conclusion
This technical guide provides a foundational understanding of the synthesis, characterization, and key mechanisms of action of this compound for research applications. The detailed protocols and summarized data are intended to facilitate the work of researchers in drug development and related scientific fields. The unique properties of this compound, particularly its ability to interfere with iron metabolism and inhibit bone resorption, make it a compelling compound for further investigation in oncology and other therapeutic areas.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. CN102963923A - Large-scale production method for preparing this compound by using gallium - Google Patents [patents.google.com]
- 4. CN1762825A - this compound preparation method - Google Patents [patents.google.com]
- 5. CN1951823A - Process for preparing this compound - Google Patents [patents.google.com]
- 6. atlantis-press.com [atlantis-press.com]
- 7. ejournal.upi.edu [ejournal.upi.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound in the treatment of lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of ribonucleotide reductase by gallium in murine leukemic L1210 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The effects of this compound on bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Effect of this compound on the expression of osteoprotegerin and receptor activator of nuclear factor-κB ligand in osteoblasts in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Gallium inhibits bone resorption by a direct effect on osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Fundamental Chemical Properties of Gallium Nitrate in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of gallium nitrate (B79036) in aqueous solutions. Gallium nitrate, a compound of increasing interest in medical and pharmaceutical research, exhibits complex behavior in aqueous environments, which is crucial for understanding its biological activity and developing new therapeutic applications.
Physicochemical Properties
Hydrolysis and Speciation in Aqueous Solutions
Upon dissolution in water, the gallium(III) ion, Ga³⁺, undergoes extensive hydrolysis, meaning it reacts with water molecules. This process is highly dependent on the pH of the solution and the concentration of the gallium salt.
At a low pH (typically below 2), the dominant species is the hexaaquagallium(III) ion, [Ga(H₂O)₆]³⁺.[5] In this complex, the Ga³⁺ ion is octahedrally coordinated to six water molecules. As the pH of the solution increases, the coordinated water molecules begin to deprotonate, leading to the formation of a series of monomeric and polynuclear hydroxo complexes.
The hydrolysis reactions can be represented by the following equilibria:
[Ga(H₂O)₆]³⁺ + H₂O ⇌ [Ga(H₂O)₅(OH)]²⁺ + H₃O⁺ [Ga(H₂O)₅(OH)]²⁺ + H₂O ⇌ [Ga(H₂O)₄(OH)₂]⁺ + H₃O⁺
This process can continue to form neutral gallium hydroxide (B78521), Ga(OH)₃, which is poorly soluble and can precipitate out of solution, and the soluble gallate anion, [Ga(OH)₄]⁻, at higher pH values.
Furthermore, under certain conditions, polynuclear species, where multiple gallium ions are bridged by hydroxide groups, can form. Studies under physiological conditions (37 °C and 0.15 M NaCl) have identified species such as Ga₃(OH)₁₁²⁻, Ga₄(OH)₁₁⁺, and Ga₆(OH)₁₅³⁺.
The speciation of gallium(III) in an aqueous solution as a function of pH is a critical factor in its biological activity and potential toxicity.
Quantitative Data on Gallium(III) Hydrolysis
The following table summarizes the hydrolysis constants for monomeric Ga³⁺ species from various literature sources. These constants describe the equilibrium for the deprotonation of coordinated water molecules.
| Equilibrium Reaction | log K (at 298 K, infinite dilution) |
| Ga³⁺ + H₂O ⇌ Ga(OH)²⁺ + H⁺ | -2.6 to -2.9 |
| Ga³⁺ + 2H₂O ⇌ Ga(OH)₂⁺ + 2H⁺ | -5.9 to -7.0 |
| Ga³⁺ + 3H₂O ⇌ Ga(OH)₃ + 3H⁺ | -10.3 to -12.0 |
| Ga³⁺ + 4H₂O ⇌ [Ga(OH)₄]⁻ + 4H⁺ | -15.5 to -16.6 |
Data compiled from Baes and Mesmer (1976), NIST46, and Brown and Ekberg (2016).[6]
Complex Formation with Nitrate Ions
In concentrated this compound solutions, there is evidence of complex formation between the hydrated gallium ion and nitrate anions. Two types of complexes have been identified:
-
Outer-sphere ion pair: [Ga(H₂O)₆]³⁺NO₃⁻. In this arrangement, the nitrate ion does not directly coordinate with the gallium ion but is held in the outer solvation shell by electrostatic forces. This is the predominant form in concentrated solutions.[7]
-
Inner-sphere complex: [Ga(H₂O)₅(ONO₂)]²⁺. Here, a nitrate ion displaces a water molecule from the primary coordination sphere and binds directly to the gallium ion. This complex is considered thermodynamically weak and is present in only small amounts, diminishing upon dilution.[7]
Specific stability constants for these nitrate complexes are not well-documented in the literature, reflecting the weak nature of these interactions.
Interaction with Biological Systems
The aqueous chemistry of this compound is fundamental to its biological effects, particularly its anticancer and antihypercalcemic properties. The Ga³⁺ ion's similarity to the ferric iron ion (Fe³⁺) in terms of charge and ionic radius allows it to interfere with iron-dependent metabolic pathways.
Interference with Iron Metabolism
One of the primary mechanisms of this compound's antitumor activity is its ability to act as an iron mimetic.[8]
Gallium(III) binds to transferrin, the primary iron transport protein in the blood, and is taken up by cells, particularly cancer cells that overexpress the transferrin receptor.[9] Inside the cell, gallium is released and inhibits ribonucleotide reductase, an iron-dependent enzyme essential for DNA synthesis and cell proliferation.[8][10]
Mechanism of Action in Hypercalcemia
This compound is an effective treatment for cancer-related hypercalcemia. Its mechanism of action involves the inhibition of bone resorption.
References
- 1. ProChem Inc. This compound, 99.99% – High Purity for Catalysis & High-Temperature Processing [prochemonline.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. 13494-90-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. americanelements.com [americanelements.com]
- 5. Ga(III) complexes--the effect of metal coordination on potential systemic absorption after topical exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oaji.net [oaji.net]
- 7. researchgate.net [researchgate.net]
- 8. CAS 69365-72-6: Gallium(III) nitrate hydrate | CymitQuimica [cymitquimica.com]
- 9. Gallium(III) nitrate crystalline, 99.9 trace metals 69365-72-6 [sigmaaldrich.com]
- 10. mdpi.com [mdpi.com]
The Dawn of a Metal-Based Anticancer Agent: An In-depth Guide to the Early Exploratory Studies of Gallium Nitrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the foundational exploratory studies of gallium nitrate (B79036) as a potential anticancer agent. The initial discovery that radioactive gallium-67 (B84094) accumulates in tumors spurred interest in the therapeutic potential of stable gallium salts.[1][2] Subsequent preclinical and early clinical trials established gallium nitrate's activity against certain malignancies, particularly non-Hodgkin's lymphoma and bladder cancer, and elucidated its unique mechanism of action, distinct from traditional cytotoxic chemotherapy.[1][3] This document provides a comprehensive overview of the key findings from this early research, focusing on quantitative data, experimental methodologies, and the molecular pathways implicated in its antitumor effects.
Quantitative Data from Early Clinical Trials
The following tables summarize the key quantitative data from early Phase I and Phase II clinical trials of this compound. These studies were pivotal in establishing the initial efficacy and safety profile of the drug.
Table 1: Phase I Clinical Trial Pharmacokinetic Parameters
| Parameter | Value | Patient Population | Administration | Reference |
| Initial Half-Life (t½α) | 0.5 - 1.8 hours (mean 1.0) | 8 patients with disseminated neoplasms | Intravenous | [4] |
| 8.3 - 26 minutes | N/A | Rapid intravenous infusion | [5] | |
| 87 minutes | Patients with advanced cancer | Intravenous | [6] | |
| Terminal Half-Life (t½β) | 10.5 - 50.4 hours (mean 25.1) | 8 patients with disseminated neoplasms | Intravenous | [4] |
| 6.3 - 196 hours | N/A | Rapid intravenous infusion | [5] | |
| 24.5 hours | Patients with advanced cancer | Intravenous | [6] | |
| Volume of Distribution | 0.25 - 2.53 L/kg (mean 1.19) | 8 patients with disseminated neoplasms | Intravenous | [4] |
| Total Drug Clearance | 0.13 - 1.00 ml/kg/min (mean 0.65) | 8 patients with normal renal function | Intravenous | [4] |
| 24-hour Urinary Excretion | 15% - 72% (mean 35%) | 8 patients with disseminated neoplasms | Intravenous | [4] |
| 35% - 71% | N/A | Infusion | [7] | |
| Total Urinary Excretion | 68% - 107% | N/A | 7-day continuous intravenous infusion | [5] |
| 69% - 91% | N/A | Rapid intravenous infusion | [5] | |
| Plasma Gallium Concentration | 0.9 ± 0.2 µg/ml & 1.9 ± 0.4 µg/ml | 2 patients | 200 mg/m² 7-day continuous infusion | [5] |
Table 2: Phase II Clinical Trial Efficacy and Dosing
| Cancer Type | Overall Response Rate | Patient Population | Dosing Regimen | Reference |
| Non-Hodgkin's Lymphoma | ~30% | Relapsed/refractory | Continuous infusion | [8] |
| 28% | Refractory | N/A | [7] | |
| 35-40% (Complete & Partial) | Relapsed/refractory | N/A | [9] | |
| Bladder Cancer | 17% - 63% | Advanced | Single agent | [8] |
| 18-22% | Advanced | N/A | [9] | |
| 17% (4/23 patients, partial) | Relapsed | Intravenous infusion | [3] | |
| Small Cell Lung Carcinoma | 11% | Refractory | N/A | [7] |
Key Experimental Protocols
The early clinical studies of this compound employed specific methodologies to assess its safety and efficacy. Below are detailed descriptions of the typical protocols used in these foundational trials.
Phase I Clinical Trial Protocol for Pharmacokinetic Analysis
Objective: To determine the pharmacokinetic profile, maximum tolerated dose (MTD), and dose-limiting toxicities (DLTs) of intravenously administered this compound.
Patient Population: Patients with advanced, disseminated neoplasms refractory to conventional chemotherapy.[4]
Methodology:
-
Patient Screening and Baseline Assessment:
-
Inclusion criteria typically included histologically confirmed advanced cancer, failure of standard therapies, and adequate organ function (renal, hepatic, and hematologic).
-
Baseline assessments included complete blood counts, serum chemistry panels (including renal and liver function tests), urinalysis, and electrocardiogram.
-
-
Drug Administration:
-
This compound was administered intravenously. Early studies explored both short infusions and continuous infusions.[7]
-
A common regimen involved a short intravenous infusion over 30 minutes, with doses ranging from 300 to 600 mg/m².[4] Another approach was a continuous infusion of 300 mg/m²/day for 5-7 days.[8]
-
Dose escalation was performed in cohorts of patients to determine the MTD.
-
-
Pharmacokinetic Sampling:
-
Gallium Concentration Measurement:
-
Gallium concentrations in plasma and urine were determined colorimetrically.[4]
-
-
Data Analysis:
-
Toxicity Monitoring:
Visualizing the Mechanisms and Processes
The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of action of this compound and a typical experimental workflow from the early studies.
Caption: Proposed mechanism of action of this compound as an anticancer agent.
References
- 1. Gallium-containing anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Kinetics of this compound, a new anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical toxicologic and pharmacologic studies of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: the second metal with clinical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Phase II trial of this compound in previously treated patients with small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
crystal structure and spectroscopic analysis of gallium nitrate
An In-depth Technical Guide to the Crystal Structure and Spectroscopic Analysis of Gallium Nitrate (B79036)
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure and spectroscopic properties of gallium(III) nitrate, focusing on its common hydrated form. The information presented is intended to support research and development activities where gallium nitrate is used as a precursor, catalyst, or active pharmaceutical ingredient.
Crystal Structure of Gallium(III) Nitrate Nonahydrate
Gallium(III) nitrate is commercially available and most stable as a crystalline nonahydrate.[1] X-ray crystallography has determined its precise structure to be hexaaquagallium(III) nitrate trihydrate, with the chemical formula --INVALID-LINK--₃·3H₂O .[2]
The crystal structure is composed of:
-
Hexaaquagallium(III) Cation [Ga(H₂O)₆]³⁺ : The central gallium(III) ion is octahedrally coordinated to six water molecules. The structure contains two crystallographically distinct [Ga(H₂O)₆]³⁺ octahedra.[2] In aqueous solutions at low pH, this stable hexaaquated ion is the dominant gallium species.[3]
-
Nitrate Anions (NO₃⁻) : Three nitrate anions are present as counter-ions to balance the 3+ charge of the gallium complex.
-
Water of Crystallization : Three additional water molecules are incorporated into the crystal lattice.
These components are interconnected by an extensive three-dimensional network of hydrogen bonds. The compound is isostructural with other trivalent metal nitrate nonahydrates, such as those of chromium(III) and iron(III).[2] Due to this isostructural relationship, the crystallographic parameters are expected to be very similar to those reported for hexaaquachromium(III) nitrate trihydrate, which crystallizes in the monoclinic P2₁/c space group.[4]
Table 1: Crystallographic Data for M(III) Nitrate Nonahydrate (M = Cr, isostructural to Ga)
| Parameter | Value | Reference |
| Crystal System | Monoclinic | [4] |
| Space Group | P2₁/c | [4] |
| a | 13.967(1) Å | [4] |
| b | 9.6528(9) Å | [4] |
| c | 10.981(1) Å | [4] |
| β | 95.41° | [4] |
| Volume | 1473.87 ų | [4] |
| Z (Formula units/cell) | 4 | [4] |
Spectroscopic Analysis
Spectroscopic techniques are essential for confirming the identity, purity, and coordination environment of this compound in both solid and solution states.
Vibrational Spectroscopy (Raman and Infrared)
Vibrational spectroscopy probes the molecular vibrations of the constituent ions: the [Ga(H₂O)₆]³⁺ cation, the NO₃⁻ anion, and the water molecules.
In aqueous solutions, the Raman spectrum provides clear signatures for the hexaaquagallium(III) ion, which possesses Oₕ symmetry.[5] The nitrate ion (D₃ₕ symmetry) also has characteristic vibrational modes. In concentrated solutions, evidence of both inner-sphere and outer-sphere ion pairing between the cation and nitrate anion can be observed.[5][6]
Table 2: Key Vibrational Frequencies of this compound in Aqueous Solution
| Wavenumber (cm⁻¹) | Technique | Assignment | Species | Reference |
| ~3400 | IR / Raman | ν(O-H) stretch | H₂O | General |
| ~1635 | IR / Raman | δ(H-O-H) bend | H₂O | General |
| ~1390 | IR / Raman | ν₃(E') asym. stretch | NO₃⁻ | General |
| 1047 | Raman | ν₁(A₁') sym. stretch | NO₃⁻ | [2] |
| 718 | Raman | ν₄(E') in-plane bend | NO₃⁻ | [2] |
| 526 | Raman | ν₁(a₁g) Ga-O sym. stretch | [Ga(H₂O)₆]³⁺ | [5][6] |
| 430 | Raman | ν₂(e₉) Ga-O stretch/bend | [Ga(H₂O)₆]³⁺ | [5] |
| 328 | Raman | ν₅(f₂g) O-Ga-O bend | [Ga(H₂O)₆]³⁺ | [5] |
In the solid state, the symmetry of the ions may be lowered, leading to the splitting of degenerate modes and the appearance of bands that are inactive in solution. The spectra will be dominated by strong absorptions from the nitrate groups and the O-H vibrations of the coordinated and lattice water molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying the coordination environment of gallium in solution. Gallium has two NMR-active quadrupolar nuclei, ⁶⁹Ga and ⁷¹Ga.
-
⁷¹Ga NMR : This is the nucleus of choice for gallium studies due to its higher natural abundance, greater sensitivity, and narrower signal linewidths compared to ⁶⁹Ga.[7]
-
Chemical Shift Reference : Aqueous this compound in D₂O is commonly used as an external chemical shift reference standard (0 ppm) for ⁷¹Ga NMR.[8]
-
Coordination Studies : The ⁷¹Ga chemical shift is highly sensitive to the coordination number and geometry of the gallium center. For this compound in acidic or neutral aqueous solution, a single resonance is observed, consistent with the presence of the single, symmetrical hexaaquagallium(III) species.[3]
Table 3: NMR Properties of Gallium Isotopes
| Property | ⁶⁹Ga | ⁷¹Ga | Reference |
| Spin (I) | 3/2 | 3/2 | [7] |
| Natural Abundance | 60.11% | 39.89% | [7] |
| Relative Receptivity | 0.0419 | 0.0931 | [7] |
| Typical Linewidth | Broader | Narrower | [7] |
Experimental Protocols
Synthesis of this compound Nonahydrate
-
Dissolution : Dissolve high-purity gallium metal in concentrated nitric acid in a fume hood. The reaction is exothermic and produces toxic nitrogen oxides; proceed with caution and appropriate cooling.
-
Concentration : Gently heat the resulting solution to remove excess acid and concentrate the solution. Avoid overheating, which can lead to the formation of gallium oxide.
-
Crystallization : Allow the concentrated solution to cool slowly at room temperature or in a refrigerator. Colorless, deliquescent crystals of Ga(NO₃)₃·9H₂O will form.
-
Isolation : Isolate the crystals by filtration and wash sparingly with a small amount of ice-cold distilled water.
-
Drying : Dry the crystals in a desiccator over a suitable drying agent. The crystals are hygroscopic and should be stored in a tightly sealed container.[7]
Single-Crystal X-ray Diffraction
-
Crystal Selection : Select a suitable single crystal of this compound nonahydrate and mount it on a goniometer head.
-
Data Collection : Place the crystal on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα, λ = 0.71073 Å). Collect diffraction data at a controlled temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement : Process the collected data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to achieve a final structural model.
Vibrational Spectroscopy
-
Infrared (IR) Spectroscopy :
-
Sample Preparation : For solid-state analysis, prepare a KBr pellet by grinding a small amount of the crystalline sample with dry potassium bromide and pressing the mixture into a transparent disk.
-
Data Acquisition : Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer, typically over a range of 4000–400 cm⁻¹.
-
-
Raman Spectroscopy :
-
Sample Preparation : Place a small amount of the solid crystalline sample directly onto a microscope slide or into a capillary tube. For solution analysis, prepare an aqueous solution of known concentration.
-
Data Acquisition : Acquire the spectrum using a Raman spectrometer with a specific laser excitation wavelength (e.g., 532 nm or 785 nm). Collect the scattered light and analyze the Stokes-shifted Raman bands.
-
⁷¹Ga NMR Spectroscopy
-
Sample Preparation : Prepare a solution of this compound nonahydrate in deuterated water (D₂O) in a 5 mm NMR tube. A small amount of nitric acid (DNO₃) may be added to ensure a low pH and prevent hydrolysis.
-
Reference Sample : Prepare an external reference standard of this compound in D₂O in a sealed capillary, or use the sample itself and reference the chemical shift to 0 ppm.
-
Data Acquisition : Acquire the ⁷¹Ga NMR spectrum on a high-field NMR spectrometer equipped with a broadband probe. Use a single-pulse experiment with appropriate parameters (pulse width, acquisition time, relaxation delay) to obtain a spectrum with a good signal-to-noise ratio.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the synthesis and characterization of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 6. researchgate.net [researchgate.net]
- 7. kmchem.com [kmchem.com]
- 8. This compound | GaN3O9 | CID 61635 - PubChem [pubchem.ncbi.nlm.nih.gov]
Gallium Nitrate for Hypercalcemia: A Technical Guide to Initial Investigations
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the initial clinical investigations into gallium nitrate (B79036) for the treatment of cancer-related hypercalcemia. It consolidates key quantitative data from seminal studies, details experimental protocols, and visualizes the proposed mechanisms and clinical trial workflows.
Introduction
Hypercalcemia, an abnormally high level of calcium in the blood, is a common and serious metabolic complication of cancer.[1] Initially developed for its antineoplastic properties, gallium nitrate demonstrated a significant ability to reduce serum calcium levels in early trials.[1][2] This led to its investigation and eventual approval as a therapy for symptomatic, cancer-related hypercalcemia that is unresponsive to adequate hydration.[1][2] This document synthesizes the foundational research that established its efficacy and safety profile.
Mechanism of Action
While the precise mechanism of this compound in correcting hypercalcemia is not fully elucidated, it is understood to involve multiple effects on bone metabolism.[1] The primary action is the inhibition of osteoclast-mediated bone resorption.[1][3] Unlike some other agents, this compound is not cytotoxic to bone cells.[1][2] It is believed to work by:
-
Altering Bone Mineral Properties: this compound gets incorporated into hydroxyapatite, the primary mineral component of bone, which is thought to reduce its solubility and inhibit resorption.[3][4]
-
Inhibiting Osteoclast Activity: It may also reduce acid secretion by osteoclasts, a critical step in the breakdown of bone tissue.[3]
-
Stimulating Bone Formation: Some evidence suggests it may also stimulate bone formation, further contributing to a net decrease in serum calcium.[1][2]
The diagram below illustrates the proposed mechanism of action of this compound in inhibiting bone resorption.
Caption: Proposed mechanism of action of this compound.
Clinical Efficacy: Dose-Response and Comparative Studies
Initial clinical trials focused on establishing the dose-response relationship of this compound and comparing its efficacy against existing treatments for cancer-related hypercalcemia.
Dose-Response Analysis
A key study investigated the effects of different doses of this compound administered as a continuous intravenous infusion for 5-7 days.[5] The results demonstrated a dose-dependent effect on serum calcium levels.[5]
| Dose Level | Mean Nadir Serum Calcium (mg/dl) | Percentage of Patients Achieving Normocalcemia |
| Low Dose (100 mg/m²) | 10.5 +/- 1.6 | 60% |
| High Dose (200 mg/m²) | 9.2 +/- 1.5 | 86% |
Data from a study of 39 episodes of hypercalcemia.[5]
Pharmacokinetic studies suggested that a plasma gallium concentration of approximately 1 µg/mL is needed to achieve normalization of serum calcium.[5] Steady-state plasma levels were typically reached after 48 hours of continuous infusion.[5]
Comparative Clinical Trials
This compound was compared to other agents used for hypercalcemia, such as calcitonin and the bisphosphonate etidronate, in randomized, double-blind clinical trials.
In a study comparing this compound to calcitonin, this compound was found to be superior in both the rate of achieving normocalcemia and the duration of the response.[6][7]
| Outcome | This compound (200 mg/m²/day for 5 days) | Calcitonin (8 IU/kg every 6 hours for 5 days) | P-value |
| Patients Achieving Normocalcemia | 18 of 24 (75%) | 8 of 26 (31%) | 0.002 |
| Median Duration of Normocalcemia | 6 days | 1 day | < 0.001 |
Data from a randomized, double-blind comparison of 50 patients.[6]
A multicenter, randomized, double-blind study compared this compound with etidronate. This compound demonstrated superior efficacy in controlling hypercalcemia.[8]
| Outcome | This compound (200 mg/m²/day for 5 days) | Etidronate (7.5 mg/kg daily for 5 days) | P-value |
| Patients Achieving Normocalcemia | 28 of 34 (82%) | 16 of 37 (43%) | < 0.001 |
| Median Duration of Normocalcemia | 8 days | 0 days | 0.0005 |
Data from a study of 71 randomized and treated patients.[8]
Experimental Protocols
The following sections detail the methodologies employed in the key clinical investigations of this compound for hypercalcemia.
Patient Eligibility and Pre-treatment
Patients enrolled in these initial studies typically had cancer-related hypercalcemia that was persistent despite at least 48 hours of hospitalization and aggressive hydration with intravenous normal saline and furosemide-induced diuresis.[7][8][9] Key eligibility criteria often included:
-
Corrected total serum calcium ≥ 12.0 mg/dL.[8]
-
Serum creatinine (B1669602) ≤ 2.5 mg/dL.[3][7]
-
Life expectancy greater than 4 weeks.[7]
-
Exclusion of patients with lymphoma and parathyroid carcinoma in some studies.[7]
Drug Administration
The standard administration protocol for this compound in these pivotal trials was a continuous intravenous infusion.[1][5][6][8]
Caption: Generalized experimental workflow for comparative clinical trials.
Monitoring and Assessments
Throughout the treatment period, patients underwent rigorous monitoring of:
-
Serum Chemistries: Daily measurements of serum calcium, phosphorus, and creatinine were standard.[5][6][8]
-
Fluid Balance: Daily fluid intake and output were carefully recorded.[6]
-
Adverse Events: Patients were monitored for any potential side effects.[5]
Safety and Tolerability
In the initial investigations, this compound was generally well-tolerated.[1] The most common side effects included:
-
Hypophosphatemia: A significant, though usually asymptomatic, decrease in serum phosphate (B84403) was frequently observed.[5][8]
-
Renal Effects: Effects on serum creatinine were generally negligible at the therapeutic doses for hypercalcemia, although renal toxicity was a concern at higher doses used for antineoplastic therapy.[3][5][10] Close monitoring of renal function was and remains a critical aspect of treatment.[1]
-
Hypocalcemia: Mild to moderate hypocalcemia could occur, necessitating monitoring of calcium levels and potential short-term calcium supplementation if required.[3]
Conclusion
The initial investigations into this compound for the treatment of cancer-related hypercalcemia established it as a highly effective therapy. Clinical data demonstrated its superiority over calcitonin and etidronate in achieving and maintaining normocalcemia. The primary mechanism of action is the inhibition of bone resorption. While no longer widely available in some regions, the foundational research on this compound provided significant insights into the management of hypercalcemia and the role of novel therapeutic agents targeting bone metabolism.
References
- 1. Treating cancer-related hypercalcemia with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: Cancer Uses, Side Effects, Dosage [medicinenet.com]
- 4. Facebook [cancer.gov]
- 5. This compound for acute treatment of cancer-related hypercalcemia: clinicopharmacological and dose response analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound for acute treatment of cancer-related hypercalcemia. A randomized, double-blind comparison to calcitonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. acpjournals.org [acpjournals.org]
- 8. A randomized double-blind study of this compound compared with etidronate for acute control of cancer-related hypercalcemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Medical Applications and Toxicities of Gallium Compounds [mdpi.com]
Gallium Nitrate as an Iron Mimetic: A Technical Guide on its Role in Cellular Processes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gallium nitrate (B79036), a group IIIa metal salt, has garnered significant attention for its therapeutic potential, primarily stemming from its ability to function as an iron (Fe³⁺) mimetic.[1][2] Due to its similar ionic radius and chemical properties to ferric iron, gallium can insinuate itself into iron-dependent metabolic pathways, thereby disrupting critical cellular functions in pathogenic microorganisms and cancer cells.[1][3] This technical guide provides an in-depth examination of the molecular mechanisms underpinning gallium nitrate's action. It details gallium's interaction with the transferrin transport system, its inhibitory effects on the iron-dependent enzyme ribonucleotide reductase, and its broader impact on cellular iron homeostasis. This document synthesizes quantitative data on its cytotoxic effects, outlines key experimental protocols for its study, and visualizes the core cellular pathways it perturbs, offering a comprehensive resource for researchers in oncology and infectious disease.
Introduction: The Principle of Ionic Mimicry
Iron is an indispensable element for nearly all forms of life, playing a pivotal role as a cofactor in a multitude of enzymatic reactions essential for cellular respiration, DNA synthesis, and proliferation.[1] The redox potential of iron allows it to participate in vital electron transfer reactions. However, this same property can lead to the generation of harmful reactive oxygen species. Consequently, cellular iron metabolism is a tightly regulated process.
The concept of ionic mimicry involves an ion of one element substituting for another in a biological system due to similarities in physical and chemical properties, such as ionic radius and charge. Gallium (Ga³⁺) serves as a classic example of an iron mimetic, closely resembling the ferric iron (Fe³⁺) ion. This mimicry allows gallium to compete with iron for binding sites on key proteins, thereby disrupting normal iron metabolism.[3][4] This disruption is particularly detrimental to cells with high iron requirements, such as rapidly proliferating cancer cells and various pathogenic microbes, making this compound a targeted therapeutic agent.[1][2]
Mechanism of Action of this compound as an Iron Mimetic
The antitumor and antimicrobial activities of this compound are primarily attributed to its ability to interfere with iron metabolism at multiple levels.[1] The mechanism can be broadly understood as a two-step process: cellular uptake and intracellular disruption of iron-dependent processes.[5][6]
Cellular Uptake via the Transferrin Cycle
In biological systems, gallium binds to the iron transport protein transferrin.[5] This Ga³⁺-transferrin complex is then recognized by transferrin receptor 1 (TfR1), which is often overexpressed on the surface of malignant cells to meet their high demand for iron.[2][6][7] The cell internalizes the Ga³⁺-transferrin complex through receptor-mediated endocytosis.[6][8] This process has two key consequences:
-
Competitive Inhibition of Iron Uptake: The binding of Ga³⁺-transferrin to TfR1 competitively inhibits the uptake of Fe³⁺-transferrin, leading to a state of relative iron deprivation within the cell.[6][9]
-
Intracellular Gallium Accumulation: Once inside the endosome, the acidic environment facilitates the release of gallium from transferrin. However, unlike iron, gallium is redox-inactive and cannot be readily utilized by the cell, leading to its accumulation and interference with downstream metabolic pathways.
Inhibition of Ribonucleotide Reductase (RNR)
A primary intracellular target of gallium is ribonucleotide reductase (RNR), a critical enzyme for DNA synthesis and repair.[10][11] RNR catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the building blocks of DNA. The R2 subunit of this enzyme contains a tyrosyl free radical that is essential for its catalytic activity, and the generation and maintenance of this radical are dependent on a di-iron cofactor.[2][6]
Gallium disrupts RNR function through a dual mechanism:
-
Indirect Inhibition: By inducing a state of cellular iron depletion, gallium limits the availability of iron required for the proper functioning of the R2 subunit.[2][6]
-
Direct Inhibition: Studies have shown that gallium can also directly inhibit RNR activity, likely by binding to the enzyme and interfering with its structure or the function of its iron cofactor.[6][10]
The inhibition of RNR leads to a depletion of the deoxyribonucleotide pool, resulting in S-phase arrest in the cell cycle and ultimately inhibiting cellular proliferation.[12]
Disruption of Mitochondrial Function
Mitochondria are central hubs for iron metabolism, essential for the synthesis of heme and iron-sulfur clusters. Recent studies indicate that this compound can induce mitochondrial iron depletion.[8][13] This disruption of mitochondrial iron homeostasis can lead to impaired activity of iron-dependent enzymes in the electron transport chain, such as NADH dehydrogenase, and an increase in reactive oxygen species (ROS), contributing to cellular damage and apoptosis.[1][8]
Quantitative Data Summary
The efficacy of gallium compounds has been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a common measure of a drug's potency.
| Compound | Cell Line Type | IC₅₀ Range (µM) | Citation |
| This compound | Hepatocellular Carcinoma | 60 - 250 | [2][14] |
| Gallium Maltolate | Hepatocellular Carcinoma | 25 - 35 | [2][14] |
| KP46 (Gallium Complex) | Melanoma, Ovary, Breast, Colon, Lung Cancer | 0.85 - 10.4 | [2] |
Table 1: Comparative IC₅₀ values of gallium compounds in various cancer cell lines.
Key Experimental Protocols
The following are generalized methodologies for key experiments used to investigate the effects of this compound on cellular processes.
Cell Culture and Proliferation Assay
-
Cell Seeding: Plate cancer cells (e.g., CCRF-CEM, HepG2) in 96-well plates at a density of 5,000-10,000 cells per well in a suitable growth medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Treatment: After 24 hours of incubation to allow for cell attachment, replace the medium with fresh medium containing various concentrations of this compound (e.g., 10 µM to 500 µM). Include an untreated control group.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
Viability Assessment: Assess cell viability using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar colorimetric assay. Add the MTT reagent to each well and incubate for 2-4 hours. Solubilize the resulting formazan (B1609692) crystals with a solubilization buffer (e.g., DMSO or acidic isopropanol).
-
Data Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value using appropriate software.
Ribonucleotide Reductase (RNR) Activity Assay (Cell-Free)
-
Cell Lysate Preparation: Prepare a cell-free extract from cultured cells by homogenization or sonication in a suitable buffer.
-
Reaction Mixture: Set up a reaction mixture containing the cell lysate, a ribonucleotide substrate (e.g., ¹⁴C-labeled CDP or ADP), a reducing agent (e.g., dithiothreitol), and an allosteric effector (e.g., ATP).
-
Gallium Treatment: Add varying concentrations of this compound to the reaction mixtures. Include a control without gallium.
-
Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30 minutes).
-
Separation and Quantification: Stop the reaction and separate the resulting deoxyribonucleotides from the ribonucleotides using thin-layer chromatography or HPLC. Quantify the amount of radiolabeled deoxyribonucleotide formed using a scintillation counter.
-
Data Analysis: Calculate the percentage of RNR inhibition for each this compound concentration relative to the control.
Western Blot Analysis for Iron-Regulatory Proteins
-
Protein Extraction: Treat cells with this compound for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against proteins of interest (e.g., Transferrin Receptor 1, Ferritin, IRP-1) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin or GAPDH.
Signaling Pathways and Experimental Workflows
Visualizing the Mechanism of Action
The following diagrams illustrate the key mechanisms and pathways affected by this compound.
Caption: Competitive uptake of Gallium-Transferrin and subsequent inhibition of Ribonucleotide Reductase (RNR).
Caption: Gallium-induced intrinsic apoptosis pathway via mitochondrial disruption.
Caption: General experimental workflow for assessing the cellular effects of this compound.
Therapeutic Implications and Future Directions
The ability of this compound to act as an iron mimetic gives it a unique mechanism of action that is distinct from many conventional chemotherapeutic agents.[2] This suggests a potential lack of cross-resistance with other drugs, making it a valuable candidate for combination therapies.[1][15] Clinical trials have demonstrated its efficacy in treating cancer-related hypercalcemia and in certain malignancies like non-Hodgkin's lymphoma and bladder cancer.[2][11]
Future research is focused on several key areas:
-
Development of Novel Gallium Compounds: Newer generations of gallium compounds, such as gallium maltolate, are being developed to improve oral bioavailability and therapeutic efficacy.[2]
-
Combination Therapies: Investigating the synergistic effects of this compound with other anticancer agents is a promising avenue.[15] For instance, its combination with ribonucleotide reductase inhibitors like gemcitabine (B846) and hydroxyurea (B1673989) has shown synergistic effects.[15]
-
Antimicrobial Applications: The disruption of microbial iron utilization makes gallium a potent anti-infective agent, particularly against biofilm-forming bacteria.[1][3]
Conclusion
This compound's role as an iron mimetic provides a powerful and targeted approach to disrupting the cellular processes of rapidly proliferating cells. By competitively inhibiting iron uptake through the transferrin cycle and directly and indirectly inhibiting the essential enzyme ribonucleotide reductase, gallium effectively halts DNA synthesis and induces apoptosis. Its unique mechanism of action, coupled with a lack of significant myelosuppression, positions this compound and its derivatives as important agents in the development of novel therapeutic strategies for cancer and infectious diseases. Further elucidation of its interactions with cellular signaling pathways will continue to refine its clinical application and unlock its full therapeutic potential.
References
- 1. Gallium and its competing roles with iron in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gallium-containing anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tumor cell toxicity of stable this compound: enhancement by transferrin and protection by iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cancernetwork.com [cancernetwork.com]
- 6. Medical Applications and Toxicities of Gallium Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Gallium Uncouples Iron Metabolism to Enhance Glioblastoma Radiosensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Treatment with this compound: evidence for interference with iron metabolism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of ribonucleotide reductase by gallium in murine leukemic L1210 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound in the treatment of lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Gallium Uncouples Iron Metabolism to Enhance Glioblastoma Radiosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Interaction of this compound with other inhibitors of ribonucleotide reductase: effects on the proliferation of human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility and Stability of Gallium Nitrate in Various Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gallium nitrate (B79036), with the chemical formula Ga(NO₃)₃, is a compound of significant interest in the pharmaceutical and materials science fields. Its application as a therapeutic agent for cancer-related hypercalcemia and its potential in the development of new anti-cancer drugs and novel materials underscore the importance of a thorough understanding of its physicochemical properties.[1] This technical guide provides a comprehensive overview of the current knowledge regarding the solubility and stability of gallium nitrate in a range of solvents, addressing a critical need for researchers, scientists, and professionals involved in drug development and formulation.
Solubility of this compound
Aqueous Solubility
This compound is generally described as being readily soluble in water.[1][2] Several sources characterize it as "very soluble" or "soluble" in aqueous solutions.[2][3] However, there are conflicting reports that describe it as only "slightly soluble" in water.[4] This discrepancy may arise from the formation of less soluble hydrolysis products, which is highly dependent on the pH of the solution.
Organic Solvent Solubility
Information on the solubility of this compound in organic solvents is also primarily qualitative. It is reported to be soluble in ethanol (B145695) and ethyl ether.[5] Similar to its aqueous solubility, there are contradictory reports describing it as "slightly soluble" in ethanol. One study mentions the use of a precursor solution of this compound dissolved in dimethylacetamide (DMA) for the synthesis of nanofibers, suggesting its solubility in this solvent.[6]
Summary of Qualitative Solubility Data
| Solvent | Reported Solubility | Citation(s) |
| Water | Very soluble / Readily soluble / Soluble | [1][2][3] |
| Slightly soluble | [4] | |
| Ethanol | Soluble | [5] |
| Slightly soluble | ||
| Ethyl Ether | Soluble | [5] |
| Dimethylacetamide (DMA) | Soluble (inferred from use in solution) | [6] |
Note: The lack of quantitative solubility data (e.g., in g/100 g of solvent at specified temperatures) is a significant knowledge gap. Experimental determination of the solubility of this compound in a range of pharmaceutically relevant solvents is highly recommended for formulation development.
Stability of this compound
The stability of this compound in different environments is crucial for its storage, handling, and therapeutic efficacy. This section details its thermal stability, behavior in aqueous solutions, and what is known about its stability in organic solvents.
Thermal Stability
This compound is a hydrated salt and is sensitive to heat. The decomposition temperature is reported to be 110 °C.[5] The thermal decomposition process is complex and involves the loss of water and nitrogen oxides, ultimately leading to the formation of gallium oxide (Ga₂O₃).[6]
Stability in Aqueous Solutions: Hydrolysis
In aqueous solutions, the stability of this compound is primarily governed by the hydrolysis of the gallium(III) ion. The Ga³⁺ ion is highly susceptible to hydrolysis, a process that is heavily dependent on the pH of the solution. This hydrolysis leads to the formation of various monomeric and polynuclear gallium hydroxide (B78521) species.[7][8]
The primary hydrolysis reactions and their equilibrium constants (as -log β) at 25 °C are summarized in the table below.[9][10]
| Hydrolysis Reaction | -log β (0.1 M KNO₃) |
| Ga³⁺ + H₂O ⇌ [Ga(OH)]²⁺ + H⁺ | 3.16 |
| Ga³⁺ + 2H₂O ⇌ [Ga(OH)₂]⁺ + 2H⁺ | 7.07 |
At physiological pH, a mixture of gallium hydroxide species, including Ga(OH)₃ and [Ga(OH)₄]⁻, is expected to be present.[11] The formation of these less soluble hydroxide species can impact the bioavailability and stability of this compound formulations.[8]
A simplified representation of the hydrolysis pathway of the Ga(III) ion in an aqueous solution is depicted in the following diagram.
Stability in Organic Solvents
There is limited information available regarding the stability of this compound in organic solvents. While its solubility in some organic solvents is noted, data on its reactivity, degradation pathways, and the formation of potential byproducts is scarce. It is known that metal nitrates can be reactive in organic solvents, and their stability is influenced by factors such as the nature of the solvent, temperature, and the presence of impurities.[12][13][14][15] Given that this compound is an oxidizing agent, it has the potential to react with combustible materials, organic substances, and reducing agents.[16] Therefore, compatibility studies are essential before formulating this compound in any organic solvent system.
Experimental Protocols
Solubility Determination Workflow
A general workflow for determining the solubility of this compound is outlined below. This typically involves preparing saturated solutions at different temperatures and quantifying the dissolved this compound concentration.
Stability Assessment (Forced Degradation) Workflow
Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods. A typical workflow involves subjecting the this compound solution to various stress conditions.
Conclusion and Recommendations
This technical guide consolidates the available information on the solubility and stability of this compound. While it is generally considered soluble in water and some organic solvents, the lack of quantitative data presents a significant challenge for formulation development. The stability of this compound is influenced by temperature and, in aqueous solutions, by pH-dependent hydrolysis.
For researchers, scientists, and drug development professionals working with this compound, the following recommendations are crucial:
-
Experimental Determination of Solubility: Conduct thorough experimental studies to determine the quantitative solubility of this compound in a variety of pharmaceutically acceptable solvents at different temperatures.
-
Comprehensive Stability Studies: Perform detailed stability studies, including forced degradation under various stress conditions (pH, temperature, light, oxidation), to identify degradation products and elucidate degradation pathways.
-
Organic Solvent Compatibility: Investigate the compatibility and stability of this compound in relevant organic and co-solvent systems to expand formulation options.
-
Analytical Method Development: Develop and validate robust, stability-indicating analytical methods for the accurate quantification of this compound and its potential degradation products.
A deeper understanding of these fundamental properties will be instrumental in unlocking the full therapeutic potential of this compound and in the successful development of novel drug products and advanced materials.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | GaN3O9 | CID 61635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ProChem Inc. This compound, 99.99% – High Purity for Catalysis & High-Temperature Processing [prochemonline.com]
- 4. Gallium(III) nitrate crystalline, 99.9 trace metals 69365-72-6 [sigmaaldrich.com]
- 5. This compound | 13494-90-1 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Gallium(III) Ion Hydrolysis under Physiological Conditions | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. cost-nectar.eu [cost-nectar.eu]
- 10. The hydrolysis of metal ions. Part 11. The ionic strength dependence of gallium(III) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. Gallium [mbari.org]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. carlroth.com:443 [carlroth.com:443]
The Rise of Gallium: A Journey from Obscurity to a Multi-Faceted Therapeutic Agent
An In-depth Technical Guide on the Historical Development of Gallium Compounds in Medicine
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the historical evolution, mechanistic insights, and clinical applications of gallium compounds in medicine. From their initial use in diagnostic imaging to their current role in oncology and infectious diseases, gallium compounds have carved a unique niche in the therapeutic landscape. This document delves into the key milestones, quantitative data from pivotal studies, detailed experimental methodologies, and the intricate signaling pathways that underpin their biological activity.
A Historical Trajectory: From Radiotracers to Targeted Therapeutics
The journey of gallium in medicine began not as a therapeutic, but as a diagnostic tool. In the mid-20th century, the radioactive isotope ⁶⁷Ga was observed to accumulate in tumors, leading to its development as a tumor-imaging agent.[1] This serendipitous discovery sparked interest in the biological properties of gallium and laid the groundwork for exploring its therapeutic potential.
The first generation of therapeutic gallium compounds was simple inorganic salts. Gallium nitrate (B79036) emerged as a frontrunner, initially investigated for its anticancer properties.[2] Extensive clinical trials revealed its efficacy in treating hypercalcemia of malignancy, a serious complication of advanced cancer.[3] This led to its approval by the U.S. Food and Drug Administration (FDA) for this indication.[4] Further studies demonstrated its activity against non-Hodgkin's lymphoma and bladder cancer.[5][6]
The success of gallium nitrate paved the way for the development of second-generation gallium compounds with improved oral bioavailability and potentially enhanced efficacy. Gallium maltolate , a complex of gallium with the organic ligand maltol (B134687), showed promise in preclinical and early clinical studies, particularly for brain tumors like glioblastoma.[7] Another notable compound is tris(8-quinolinolato)gallium(III) (KP46) , which has also been investigated for its anticancer properties.[8]
The timeline below highlights key milestones in the development of gallium compounds in medicine:
-
1940s-1950s: Initial investigations into radioactive gallium isotopes (⁷²Ga and ⁶⁷Ga) for bone and tumor imaging.[2]
-
1969: Discovery of ⁶⁷Ga's accumulation in soft tissue tumors, leading to its use in Hodgkin's disease imaging.[1]
-
Mid-1970s: this compound enters clinical trials as an anticancer agent.[1]
-
1991: this compound (Ganite®) receives FDA approval for the treatment of cancer-related hypercalcemia.
-
2000s-Present: Development and investigation of second-generation gallium compounds, including gallium maltolate and KP46, for various cancers and infectious diseases.[7][8]
Therapeutic Applications and Quantitative Efficacy
The clinical utility of gallium compounds spans several key areas, with a significant body of evidence supporting their use in oncology and disorders of bone metabolism. More recently, their potential as antimicrobial agents has garnered considerable attention.
Oncology
Gallium compounds have demonstrated notable activity against a range of malignancies, primarily through their ability to disrupt iron metabolism, a critical pathway for rapidly proliferating cancer cells.
Non-Hodgkin's Lymphoma (NHL): Phase I/II studies of continuous intravenous infusion of this compound in patients with relapsed or refractory NHL showed response rates of up to 43%.[5] A Southwest Oncology Group study reported a 18% partial response rate in patients with malignant lymphoma treated with this compound.[9]
Bladder Cancer: In a Phase I-II trial of this compound in patients with advanced refractory urothelial tract tumors, a partial response was observed in 17.4% of patients receiving 350 mg/m²/day or more.[10]
Glioblastoma: A phase 1 trial of oral gallium maltolate in recurrent glioblastoma demonstrated a median progression-free survival of 118 days, with some patients experiencing a progression-free survival of over 180 days.[11]
| Cancer Type | Gallium Compound | Clinical Trial Phase | Key Efficacy Data |
| Non-Hodgkin's Lymphoma | This compound | Phase I/II | Up to 43% response rate in relapsed/refractory NHL.[5] |
| This compound | Phase II | 18% partial response rate in malignant lymphoma.[9] | |
| Bladder Cancer | This compound | Phase I/II | 17.4% partial response rate in advanced refractory urothelial tumors.[10] |
| Glioblastoma | Gallium Maltolate | Phase I | Median progression-free survival of 118 days in recurrent glioblastoma.[11] |
Hypercalcemia of Malignancy
This compound is a well-established treatment for cancer-related hypercalcemia, working by inhibiting osteoclast-mediated bone resorption.
| Indication | Gallium Compound | Dosage | Efficacy |
| Hypercalcemia of Malignancy | This compound | 200 mg/m²/day for 5 days (continuous IV infusion) | Normalized serum calcium in a significant percentage of patients. |
Infectious Diseases
The "iron mimicry" mechanism of gallium also extends to its antimicrobial activity, as many pathogenic bacteria have a high iron requirement for growth and virulence.
| Pathogen | Gallium Compound | In Vitro Activity (MIC) |
| Pseudomonas aeruginosa | This compound | 512 µg/mL |
| Escherichia coli | This compound | 256 µg/mL |
| Staphylococcus aureus | This compound | 512 µg/mL |
Mechanistic Insights: The "Iron Mimicry" Hypothesis and Beyond
The primary mechanism of action for gallium's therapeutic effects is its ability to mimic ferric iron (Fe³⁺). Due to their similar ionic radii and chemical properties, Ga³⁺ can substitute for Fe³⁺ in key biological processes, leading to the disruption of iron-dependent pathways.
Disruption of Iron Metabolism and Inhibition of Ribonucleotide Reductase
Rapidly dividing cells, including cancer cells and bacteria, have a high demand for iron to support DNA synthesis. A key iron-dependent enzyme in this process is ribonucleotide reductase (RNR) , which catalyzes the conversion of ribonucleotides to deoxyribonucleotides. Gallium, by competing with iron for binding to RNR, inhibits its activity and halts DNA replication, leading to cell cycle arrest and apoptosis.[12]
Caption: Gallium's disruption of iron metabolism.
Induction of Apoptosis
Gallium compounds trigger programmed cell death (apoptosis) in cancer cells through multiple signaling pathways. One key mechanism involves the induction of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and the activation of caspase cascades.[13] Gallium has been shown to induce the release of cytochrome c from mitochondria and activate pro-apoptotic proteins like Bax.[14][15]
Caption: Gallium-induced apoptotic signaling pathway.
Inhibition of Bone Resorption
In the context of hypercalcemia, this compound's primary effect is on bone. It inhibits the activity of osteoclasts, the cells responsible for bone breakdown, thereby reducing the release of calcium into the bloodstream. Gallium is also thought to incorporate into the bone matrix, making it more resistant to resorption.[3]
Experimental Protocols
This section provides an overview of key experimental methodologies cited in the development and evaluation of gallium compounds.
Synthesis of Gallium Compounds
Synthesis of Gallium Maltolate: A common method for synthesizing gallium maltolate involves the reaction of a gallium salt, such as gallium chloride (GaCl₃), with maltol in an aqueous solution. The pH is adjusted to facilitate the formation of the gallium maltolate complex, which then precipitates out of solution and can be collected by filtration.[]
Synthesis of this compound: Pharmaceutical-grade this compound can be prepared by dissolving gallium metal or gallium oxide in nitric acid, followed by recrystallization to obtain the hydrated form.[3]
In Vitro Assays
Ribonucleotide Reductase (RNR) Activity Assay: The inhibition of RNR by gallium compounds can be measured using a variety of methods. One common approach involves incubating purified RNR enzyme or cell lysates with the gallium compound and then measuring the conversion of a radiolabeled ribonucleotide (e.g., [³H]CDP) to its corresponding deoxyribonucleotide. The amount of radioactivity incorporated into the deoxyribonucleotide product is then quantified to determine the extent of enzyme inhibition.
Bone Resorption (Pit) Assay: To assess the effect of gallium on osteoclast activity, a pit assay is often employed. Osteoclasts are cultured on a resorbable substrate, such as dentin slices or calcium phosphate-coated plates. The cells are then treated with the gallium compound of interest. After a period of incubation, the cells are removed, and the resorbed areas (pits) on the substrate are visualized and quantified, typically by staining with toluidine blue and analyzing the images using microscopy and image analysis software.[17]
Clinical Trial Protocols
The clinical development of gallium compounds has been guided by a series of well-designed clinical trials. Below are summaries of the methodologies for key trials.
This compound in Non-Hodgkin's Lymphoma (NCT00054808): This was a Phase II study in patients with relapsed or refractory low- or intermediate-grade NHL. Patients received this compound at a dose of 300 mg/m²/day by continuous intravenous infusion for 7 consecutive days, with cycles repeated every 3 weeks.[17]
Gallium Maltolate in Glioblastoma (NCT04319276): This is a Phase I study designed to determine the safety and optimal dose of oral gallium maltolate in patients with relapsed or refractory glioblastoma. The trial follows a 3+3 dose-escalation design, with patients receiving daily oral doses of gallium maltolate.[18]
Caption: Workflow of a Phase I dose-escalation clinical trial.
Diagnostic Imaging Protocols
⁶⁷Ga-Citrate Scintigraphy: This nuclear medicine imaging technique is used to detect and localize inflammation and tumors. The patient is injected intravenously with ⁶⁷Ga-citrate. Imaging is typically performed 24 to 72 hours post-injection using a gamma camera to detect the gamma rays emitted by the decaying ⁶⁷Ga.[19][20]
⁶⁸Ga-DOTATATE PET/CT: This is a highly sensitive imaging modality for detecting neuroendocrine tumors that overexpress somatostatin (B550006) receptors. A ⁶⁸Ga-labeled somatostatin analog, DOTATATE, is injected intravenously. After an uptake period of approximately 60 minutes, a PET/CT scanner is used to acquire images that show the biodistribution of the radiotracer, highlighting areas of tumor involvement.[21][22][23]
Future Directions
The field of medicinal gallium chemistry continues to evolve, with ongoing research focused on several key areas:
-
Development of Novel Gallium Compounds: The design and synthesis of new gallium complexes with improved pharmacological properties, such as enhanced oral bioavailability, greater tumor selectivity, and reduced toxicity, remain a primary focus.
-
Combination Therapies: Investigating the synergistic effects of gallium compounds with other anticancer agents, including traditional chemotherapy and targeted therapies, holds promise for improving treatment outcomes.
-
Expansion of Therapeutic Indications: Exploring the potential of gallium compounds in other diseases, such as autoimmune disorders and a broader range of infectious diseases, is an active area of research.
-
Personalized Medicine: Identifying biomarkers that can predict which patients are most likely to respond to gallium-based therapies could lead to more personalized and effective treatment strategies.
Conclusion
From its origins as a diagnostic imaging agent to its current role as a versatile therapeutic, gallium has demonstrated a remarkable trajectory in medicine. Its unique ability to disrupt iron metabolism provides a powerful and multifaceted mechanism for combating cancer, hypercalcemia, and infectious diseases. As our understanding of the intricate biological pathways influenced by gallium continues to grow, so too will the potential for developing novel and more effective gallium-based therapies for a range of challenging medical conditions. The ongoing research and clinical development in this field underscore the enduring promise of this remarkable metallic element.
References
- 1. Development of Ga-67 Maltolate Complex as an Imaging Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase II trial of this compound in previously treated patients with small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Antimicrobial Gallium Nanoparticles Using the Hot Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. experts.umn.edu [experts.umn.edu]
- 6. Pharmacokinetics of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of gallium on immune stimulation and apoptosis induction in human peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gallium compound GaQ3-induced Ca2+ signalling triggers p53-dependent and -independent apoptosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gallium Scan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis, characterization and in vitro cytotoxicity of gallium( iii )-dithiocarbamate complexes - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT03552B [pubs.rsc.org]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Gallium-induced cell death in lymphoma: role of transferrin receptor cycling, involvement of Bax and the mitochondria, and effects of proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. Gallium Maltolate for Glioblastoma · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 19. Scintigraphic Diagnosis of Inflammation and Infection | Radiology Key [radiologykey.com]
- 20. snmmi.org [snmmi.org]
- 21. A Practical Guide for the Production and PET/CT Imaging of 68Ga-DOTATATE for Neuroendocrine Tumors in Daily Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. m.youtube.com [m.youtube.com]
- 23. uwmedicine.org [uwmedicine.org]
The Pharmacokinetic Profile of Gallium Nitrate in Preclinical Models: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gallium nitrate (B79036), an inorganic compound with the formula Ga(NO₃)₃, has garnered significant interest in the scientific community for its therapeutic potential, particularly in oncology and in the management of hypercalcemia of malignancy. Its mechanism of action is multifaceted, primarily centered on its ability to mimic ferric iron (Fe³⁺) and interfere with iron-dependent cellular processes, and to directly inhibit bone resorption. Understanding the absorption, distribution, metabolism, and excretion (ADME) of gallium nitrate in preclinical models is fundamental to its development as a therapeutic agent. This technical guide provides a comprehensive overview of the basic pharmacokinetics of this compound in various preclinical species, details relevant experimental protocols, and visualizes key mechanistic pathways.
Core Pharmacokinetic Parameters
The pharmacokinetic profile of this compound has been investigated in several preclinical species. The primary route of elimination is renal, with a significant portion of the administered dose being excreted in the urine.[1] The drug exhibits a biphasic plasma disappearance pattern following intravenous administration.[2][3]
Data Presentation: Quantitative Pharmacokinetic Parameters
Table 1: Pharmacokinetic Parameters of this compound Following Intravenous Administration
| Parameter | Rat | Dog | Monkey | Human (for reference) | Source(s) |
| Dose | - | - | - | 300-600 mg/m² | [2] |
| Half-life (t½α) | - | - | - | 0.5 - 1.8 hr | [2] |
| Half-life (t½β) | - | - | - | 10.5 - 50.4 hr | [2] |
| Volume of Distribution (Vd) | - | - | - | 0.25 - 2.53 L/kg | [2] |
| Clearance (CL) | - | - | - | 0.13 - 1.00 mL/kg/min | [2] |
| Urinary Excretion (24h) | - | - | - | 15% - 72% | [2] |
Data for rat, dog, and monkey models following intravenous administration with these specific parameters were not available in the searched literature.
Table 2: Pharmacokinetic Parameters of this compound Following Oral Administration in Horses
| Parameter | Horse | Source(s) |
| Dose | 10 mg/kg | [4] |
| Cmax | 26 ± 11 µg/L | [4] |
| Tmax | 10 ± 3 h | [4] |
| Absorption Half-life (t½abs) | 2 ± 0.8 h | [4] |
| Elimination Half-life (t½el) | 52 ± 14 h | [4] |
| AUC₀-∞ | 2230 ± 1073 µg·h/L | [5] |
| Bioavailability (F) | Estimated at 0.7% - 2% (based on Vss from dog and human data) | [4] |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and interpretation of pharmacokinetic studies. The following sections outline generalized methodologies for key experiments based on the available literature and standard preclinical practices.
Intravenous Administration Protocol (General)
This protocol is a generalized procedure for intravenous administration of this compound in a preclinical setting, such as in rats or dogs.
-
Animal Model: Select appropriate animal model (e.g., Sprague-Dawley rats, Beagle dogs) of a specific age and weight range. Acclimatize animals to the laboratory conditions for at least one week prior to the study.
-
This compound Solution Preparation:
-
This compound is available as a solution for injection (e.g., 25 mg/mL).[6]
-
The required dose should be diluted in a suitable vehicle, such as 0.9% Sodium Chloride Injection, USP, or 5% Dextrose Injection, USP.[7]
-
The final concentration should be calculated based on the dose and the infusion volume appropriate for the animal size.
-
-
Administration:
-
Bolus Injection: Administer the prepared solution via a suitable vein (e.g., tail vein in rats, cephalic vein in dogs) over a short period (e.g., 1-2 minutes).
-
Continuous Infusion: For continuous infusion, administer the diluted this compound solution using a calibrated infusion pump connected to an indwelling catheter over a specified period (e.g., 24 hours).[7]
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points post-administration. For a bolus injection, typical time points might include 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours.
-
For continuous infusion, samples might be taken before the start of infusion, at several points during the infusion to determine steady-state, and at multiple time points after the infusion is stopped to determine the elimination phase.
-
Collect blood in tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Process blood samples by centrifugation to separate plasma, which is then stored at -80°C until analysis.
-
References
- 1. Inhibition of ribonucleotide reductase by gallium in murine leukemic L1210 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetics of this compound, a new anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical toxicologic and pharmacologic studies of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. This compound (NSC-15200) induced toxicity in the rat: a pharmacologic, histopathologic and microanalytical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. publications.ashp.org [publications.ashp.org]
- 7. accessdata.fda.gov [accessdata.fda.gov]
Methodological & Application
Preparing Stable Gallium Nitrate Solutions for Laboratory Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gallium nitrate (B79036) is a trivalent metal salt that has garnered significant interest in the scientific community for its therapeutic potential. It is an FDA-approved treatment for cancer-related hypercalcemia and has demonstrated anti-neoplastic, anti-inflammatory, and antimicrobial properties.[1] In the laboratory, particularly in cancer research and drug development, gallium nitrate serves as a valuable tool to investigate cellular mechanisms and as a potential therapeutic agent. Its activity is primarily attributed to its ability to mimic ferric iron (Fe³⁺), thereby disrupting iron-dependent cellular processes. This document provides detailed protocols for the preparation of stable this compound solutions for use in laboratory experiments, along with information on its mechanism of action and quality control procedures.
Data Presentation
Solubility of this compound
| Solvent | Temperature | Solubility | Reference |
| Water | Room Temperature | Very Soluble | [2] |
| Ethanol | Room Temperature | Soluble | [4] |
Stability of this compound Solutions
The stability of this compound solutions is significantly influenced by pH. Aqueous solutions of this compound are acidic due to the hydrolysis of the Ga³⁺ ion. In alkaline solutions, this compound can precipitate as gallium hydroxide. For cell culture experiments, it is crucial to adjust the pH to a physiological range (typically 7.2-7.4) and to use a buffered solution to maintain stability. The use of citrate (B86180) as a buffer can help to stabilize this compound in solution.[1]
| Parameter | Condition | Observation |
| pH | Acidic (pH 3-7) | This compound is quantitatively retained and stable in solution.[5] |
| pH | Alkaline | Prone to precipitation as gallium hydroxide. |
| Storage Temperature | 2-8°C | Recommended for long-term storage of sterile solutions. |
| Storage Temperature | Room Temperature | Suitable for short-term storage. |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution
This protocol describes the preparation of a 100 mM stock solution of this compound, which can be further diluted for various laboratory applications.
Materials:
-
This compound nonahydrate (Ga(NO₃)₃·9H₂O, MW: 417.88 g/mol )
-
Nuclease-free water (cell culture grade)
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile serological pipettes
-
0.22 µm sterile syringe filter
-
Sterile syringes
-
pH meter
-
Sterile 1 M NaOH and 1 M HCl solutions for pH adjustment
Procedure:
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh 4.18 g of this compound nonahydrate.
-
Dissolution: Transfer the weighed this compound to a sterile 50 mL conical tube. Add approximately 80 mL of nuclease-free water. Mix by vortexing or gentle agitation until the solid is completely dissolved.
-
Volume Adjustment: Once fully dissolved, bring the total volume to 100 mL with nuclease-free water.
-
pH Measurement: Aseptically take a small aliquot of the solution to measure the pH. The initial pH will be acidic.
-
pH Adjustment (if necessary for specific applications): For many applications, the acidic stock solution is used as is and diluted into a buffered medium. If a pH-adjusted stock is required, slowly add sterile 1 M NaOH dropwise while monitoring the pH until the desired pH is reached. Be cautious as precipitation can occur at higher pH values. For cell culture, it is recommended to dilute the acidic stock into the final buffered culture medium and then adjust the pH of the final solution.
-
Sterile Filtration: Draw the solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter to the syringe. Filter the solution into a new sterile 50 mL conical tube. This step is critical for removing any potential microbial contamination, especially for cell culture applications.
-
Storage: Store the sterile 100 mM this compound stock solution at 2-8°C. For long-term storage, aliquoting the stock solution into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles and potential contamination.
Protocol 2: Quality Control of this compound Solutions
To ensure the reliability and reproducibility of experiments, it is essential to perform quality control checks on the prepared this compound solutions.
Parameters and Methods:
| Parameter | Method | Acceptance Criteria |
| Appearance | Visual inspection | Clear, colorless solution, free of visible particulates. |
| pH | pH meter | Within the desired range for the specific application (e.g., 7.2-7.4 for cell culture media). |
| Concentration | Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) | Concentration should be within ±5% of the target concentration. |
| Sterility | Incubation of an aliquot in sterile microbiological growth medium (e.g., Tryptic Soy Broth) | No microbial growth after a specified incubation period (e.g., 7 days at 37°C). |
| Endotoxin (B1171834) Level | Limulus Amebocyte Lysate (LAL) test | For in vivo or sensitive cell culture applications, endotoxin levels should be below the acceptable limit (e.g., <0.5 EU/mL). |
Mechanism of Action: this compound-Induced Apoptosis
This compound exerts its cytotoxic effects on cancer cells in part by inducing apoptosis. As a mimetic of ferric iron, gallium can disrupt iron-dependent enzymes and proteins. A key mechanism involves the induction of the intrinsic mitochondrial apoptosis pathway.
Caption: this compound Induced Apoptosis Pathway.
Experimental Workflow
The following diagram illustrates the workflow for preparing and validating stable this compound solutions for laboratory use.
Caption: Workflow for this compound Solution Preparation.
References
Application Notes and Protocols for Gallium Nitrate in In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro use of gallium nitrate (B79036), a compound with demonstrated anti-neoplastic properties. This document details its mechanism of action, offers a summary of its cytotoxic effects on various cancer cell lines, and provides detailed protocols for key experimental assays.
Mechanism of Action
Gallium nitrate's anti-cancer activity stems from its ability to function as an iron mimetic.[1][2] Rapidly proliferating cancer cells have a high requirement for iron, which is essential for DNA synthesis and other metabolic processes. Gallium(III) shares chemical similarities with ferric iron (Fe³⁺), allowing it to interfere with iron metabolism at multiple levels:
-
Competition for Transferrin Binding: Gallium binds to transferrin, the primary iron transport protein in the blood.[3][4]
-
Transferrin Receptor-Mediated Uptake: The gallium-transferrin complex is taken up by cells via the transferrin receptor, which is often overexpressed on the surface of cancer cells.[5][6]
-
Inhibition of Ribonucleotide Reductase: Intracellularly, gallium disrupts iron-dependent enzymes. A key target is ribonucleotide reductase, the rate-limiting enzyme in the synthesis of deoxyribonucleotides, which are the building blocks of DNA.[7][8] By inhibiting this enzyme, this compound effectively halts DNA replication and cell proliferation.
-
Induction of Apoptosis: this compound induces programmed cell death (apoptosis) primarily through the intrinsic mitochondrial pathway.[9][10][11] This involves the activation of the pro-apoptotic protein Bax, leading to the release of cytochrome c from the mitochondria and subsequent activation of executioner caspases, such as caspase-3.[9][10][11]
Quantitative Data: Cytotoxicity of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, providing an indication of its cytotoxic potency.
| Cell Line | Cancer Type | Exposure Time | IC50 (µM) | Reference |
| CCRF-CEM | T-cell Lymphoblastic Leukemia | 24 hours | 120 | |
| DoHH2 | B-cell Lymphoma | 24 hours | ~70 | [10] |
| Various Hepatocellular Carcinoma Cell Lines | Hepatocellular Carcinoma | 6 days | 60 - 250 | [1][12] |
| Various Bladder Cancer Cell Lines | Bladder Cancer | 72 hours | >250 (cytotoxicity is dose-dependent) | [13] |
Experimental Protocols
Preparation of this compound Stock Solution
Note: this compound is soluble in water.[14][15]
-
Weigh the desired amount of this compound hydrate (B1144303) (Ga(NO₃)₃ · xH₂O) in a sterile container.
-
Dissolve the powder in sterile, deionized water or cell culture medium to create a stock solution (e.g., 10 mM).
-
Filter-sterilize the stock solution through a 0.22 µm syringe filter.
-
Store the stock solution in aliquots at -20°C. Avoid repeated freeze-thaw cycles.
Cell Viability Assay (MTT Assay)
This protocol is adapted for assessing the cytotoxic effects of this compound.
Materials:
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in fresh cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a no-treatment control.
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Calculate cell viability as a percentage of the no-treatment control.
Considerations:
-
Some compounds can interfere with the MTT assay.[16][17][18][19] It is advisable to run a control with this compound in cell-free medium to check for any direct reduction of MTT by the compound.
Apoptosis Assay (Annexin V Staining)
This protocol allows for the detection of early and late apoptotic cells following this compound treatment.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium (B1200493) Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in appropriate culture vessels and treat with desired concentrations of this compound for a specified time. Include untreated and positive controls.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis
This protocol details the analysis of cell cycle distribution after this compound treatment using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)
-
70% ethanol (B145695) (ice-cold)
-
Flow cytometer
Procedure:
-
Seed and treat cells with this compound as described for the apoptosis assay.
-
Harvest cells and wash once with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases can be determined based on the fluorescence intensity.[20][21]
Western Blotting for Apoptosis Markers
This protocol is for the detection of key proteins involved in this compound-induced apoptosis.
Materials:
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-Bax, anti-cytochrome c, anti-RRM2)
-
HRP-conjugated secondary antibodies
-
ECL Western blotting detection reagents
-
PVDF membrane
Procedure:
-
Treat cells with this compound, harvest, and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL detection system.
Visualizations of Signaling Pathways and Workflows
Caption: this compound cellular uptake and mechanism of action.
Caption: this compound-induced mitochondrial apoptosis pathway.
Caption: General experimental workflow for in vitro studies.
References
- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. JP2014019590A - Method for manufacturing aqueous this compound solution - Google Patents [patents.google.com]
- 3. BAK/BAX activation and cytochrome c release assays using isolated mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic uses of this compound: past, present, and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bdbiosciences.com [bdbiosciences.com]
- 7. benchchem.com [benchchem.com]
- 8. Application of a homogenous membrane potential assay to assess mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN1762825A - this compound preparation method - Google Patents [patents.google.com]
- 10. This compound | GaN3O9 | CID 61635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. media.cellsignal.com [media.cellsignal.com]
- 12. americanelements.com [americanelements.com]
- 13. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Gallium(III) nitrate solution, Ga 9-10% w/w 50 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]
- 15. Gallium(III) nitrate hydrate, 99.9% (metals basis) 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 16. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 17. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. jackwestin.com [jackwestin.com]
- 21. researchgate.net [researchgate.net]
Application of Gallium Nitrate in the Synthesis of Gallium Oxide Nanoparticles for Drug Delivery
Application Note
Introduction
Gallium oxide (Ga₂O₃) nanoparticles are emerging as a promising platform in nanomedicine due to their unique physicochemical properties, including a wide bandgap, high chemical and thermal stability, and biocompatibility.[1] The synthesis of these nanoparticles using gallium nitrate (B79036) [Ga(NO₃)₃] as a precursor offers a versatile and controllable approach to produce various polymorphs of Ga₂O₃ with tunable sizes and morphologies.[2][3] These nanoparticles are particularly attractive for drug delivery applications, where they can serve as carriers for anticancer agents, leveraging their potential for targeted delivery and controlled release.[2] This document provides detailed protocols for the synthesis of gallium oxide nanoparticles from gallium nitrate via combustion, hydrothermal, and controlled precipitation methods, along with procedures for drug loading and in vitro cytotoxicity assessment.
Synthesis of Gallium Oxide Nanoparticles
This compound is a common starting material for the synthesis of various phases of gallium oxide nanoparticles, including the most stable β-Ga₂O₃ polymorph.[2][3] The choice of synthesis method significantly influences the resulting nanoparticle characteristics.
Combustion Synthesis
Combustion synthesis is a rapid and efficient method for producing fine, crystalline gallium oxide nanoparticles.[4] This technique involves the exothermic reaction of an oxidizer (this compound) and a fuel (e.g., urea). By controlling the fuel-to-oxidizer ratio, it is possible to obtain different phases of Ga₂O₃.[4]
Hydrothermal Synthesis
Hydrothermal synthesis is a versatile method that allows for the control of particle size and morphology by adjusting reaction parameters such as temperature, pH, and reaction time.[5][6] This method typically involves the precipitation of gallium oxide hydroxide (B78521) (GaOOH) from a this compound solution, followed by calcination to obtain crystalline Ga₂O₃.[5][7]
Controlled Precipitation
Controlled precipitation is another solution-based method that yields gallium oxide nanoparticles with high surface areas. This technique involves the slow addition of a precipitating agent to a this compound solution under controlled pH and temperature, leading to the formation of a GaOOH precursor that is subsequently calcined.
Drug Delivery Application: Doxorubicin (B1662922) Loading and Release
Gallium oxide nanoparticles can be utilized as carriers for chemotherapeutic drugs like doxorubicin (DOX). The loading of DOX onto the nanoparticles is often achieved through non-covalent interactions.[8] The release of the drug can be triggered by changes in the physiological environment, such as a lower pH found in tumor microenvironments.[9]
In Vitro Cytotoxicity
To assess the therapeutic potential and safety of drug-loaded gallium oxide nanoparticles, in vitro cytotoxicity studies are essential. Cell lines such as MCF-7 (human breast adenocarcinoma) and HeLa (human cervical cancer) are commonly used to evaluate the anticancer efficacy.[10][11] The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability.[12]
Data Presentation
Table 1: Synthesis Parameters for Gallium Oxide Nanoparticles using this compound
| Synthesis Method | Precursors | Key Parameters | Nanoparticle Characteristics | Reference |
| Combustion | This compound, Urea (B33335) | Furnace Temperature: 500 °C | Phase: γ- and β-Ga₂O₃ mixture, Grain Size: ~3 nm | [4] |
| Hydrothermal | This compound, Ammonium (B1175870) Hydroxide | Growth Temperature: 95 °C, pH: 9, Calcination: 500-1000 °C | Phase: α-Ga₂O₃ and β-Ga₂O₃, Morphology: Nanorods | [5] |
| Controlled Precipitation | This compound, Sodium Carbonate | pH: 6, Temperature: 55 °C, Aging: 24 h, Calcination: 350-700 °C | Phase: α- and β-Ga₂O₃, Surface Area: 23-55 m²/g |
Table 2: Doxorubicin Loading and Cytotoxicity of Nanoparticles
| Nanoparticle Type | Drug | Cell Line | Assay | Key Findings | Reference |
| Metal Oxide Nanoparticles | Doxorubicin | - | UV-Vis Spectroscopy | Surface coating enhances drug loading. | [8] |
| Ga₂O₃ Microstructures | - | L929, MCF-7 | MTT Assay | Demonstrates potential for anticancer applications. | [10] |
| β-Cyclodextrin conjugated GaO(OH) | - | HeLa | Cellular Uptake | Induces lethal effect on cancer cells after 72h. | [11][13] |
Experimental Protocols
Protocol 1: Combustion Synthesis of Gallium Oxide Nanoparticles
Materials:
-
This compound Hydrate (B1144303) [Ga(NO₃)₃·xH₂O]
-
Urea (CH₄N₂O)
-
Distilled Water
-
Borosilicate Beakers
-
Furnace preheated to 500 °C
-
Stirring hotplate
Procedure:
-
Prepare a solution by dissolving 1.13 g of this compound hydrate and a specific amount of urea (e.g., 0.66 g for a stoichiometric ratio) in a minimal amount of distilled water in a borosilicate beaker.[4]
-
Heat the solution to 80 °C while constantly stirring until a white paste is formed.[4]
-
Place the beaker containing the paste into a furnace preheated to 500 °C.
-
Combustion will occur rapidly (within a few seconds), resulting in a voluminous, cotton-candy-like product.[4]
-
Allow the product to cool to room temperature.
-
Collect the resulting gallium oxide nanoparticles for characterization.
Protocol 2: Hydrothermal Synthesis of Gallium Oxide Nanorods
Materials:
-
Gallium (III) Nitrate Hydrate [Ga(NO₃)₃·nH₂O] (0.1 M solution)
-
Ammonium Hydroxide (NH₄OH)
-
Deionized (DI) Water
-
Beaker
-
Hotplate
-
Filtration setup
-
Oven
-
Tube furnace
Procedure:
-
Dissolve gallium (III) nitrate hydrate in 100 ml of DI water to make a 0.1 M solution.[5]
-
Heat the solution to 95 °C on a hotplate.[5]
-
Slowly add ammonium hydroxide to the solution until a pH of 9 is reached, leading to the formation of a white precipitate (GaOOH).[5]
-
Continue heating the solution for 5 hours.[5]
-
Allow the solution to cool to room temperature.
-
Filter the precipitate and wash it thoroughly with DI water.[5]
-
Dry the collected GaOOH nanorods in an oven at 70 °C for 5 hours.[5]
-
To obtain β-Ga₂O₃ nanorods, calcine the dried GaOOH powder in a tube furnace at 1000 °C for 3 hours.[5]
Protocol 3: Controlled Precipitation of Gallium Oxide Nanoparticles
Materials:
-
This compound solution (0.1 M)
-
Sodium Carbonate solution (0.345 M)
-
Bidistilled Water
-
Automated reactor system
-
Filtration setup
-
Oven
-
Furnace
Procedure:
-
Fill a 2 L automated reactor with 300 mL of bidistilled water.
-
Simultaneously add the 0.1 M this compound solution and the 0.345 M sodium carbonate solution dropwise into the reactor at a constant temperature of 55 °C, while maintaining a constant pH of 6.
-
After the addition is complete, age the precipitate for 24 hours at 55 °C with continuous stirring.
-
Filter the precipitate and wash it twice with 400 mL of bidistilled water for each wash.
-
Dry the precipitate at 80 °C in an oven for 12 hours.
-
To obtain α-Ga₂O₃, calcine the dried powder at 350 °C for 2 hours. To obtain β-Ga₂O₃, calcine at 700 °C for 2 hours.
Protocol 4: Doxorubicin (DOX) Loading on Gallium Oxide Nanoparticles
Materials:
-
Synthesized Gallium Oxide Nanoparticles
-
Doxorubicin Hydrochloride (DOX)
-
Phosphate Buffered Saline (PBS)
-
Centrifuge
-
UV-Vis Spectrophotometer
Procedure:
-
Disperse a known amount of gallium oxide nanoparticles in a saturated aqueous solution of doxorubicin.[8]
-
Stir the mixture for a specified period (e.g., 24 hours) at room temperature to allow for drug loading.
-
Centrifuge the suspension to separate the DOX-loaded nanoparticles from the solution.
-
Carefully collect the supernatant.
-
Wash the nanoparticles with PBS to remove any unbound DOX.
-
Measure the concentration of DOX in the supernatant and the washing solutions using a UV-Vis spectrophotometer to determine the amount of drug loaded onto the nanoparticles. The loading efficiency can be calculated using the following formula: Loading Efficiency (%) = [(Initial DOX amount - DOX in supernatant and washes) / Initial DOX amount] x 100
Protocol 5: In Vitro Cytotoxicity Study using MTT Assay
Materials:
-
MCF-7 or HeLa cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
96-well plates
-
DOX-loaded Gallium Oxide Nanoparticles
-
Free DOX (as a control)
-
Untreated nanoparticles (as a control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Seed the cells (e.g., MCF-7 or HeLa) in 96-well plates at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the DOX-loaded nanoparticles, free DOX, and unloaded nanoparticles in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the prepared dilutions to the respective wells. Include wells with untreated cells as a negative control.
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
Visualizations
Caption: Workflow for synthesizing Ga₂O₃ nanoparticles.
Caption: Drug delivery application of Ga₂O₃ nanoparticles.
Caption: Cellular uptake pathway for nanoparticles.
References
- 1. cris.utm.md [cris.utm.md]
- 2. Gallium Oxide Nanostructures: A Review of Synthesis, Properties and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review on Gallium Oxide Materials from Solution Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repository.ias.ac.in [repository.ias.ac.in]
- 5. Hydrothermal Synthesis and Photocatalytic Property of β-Ga2O3 Nanorods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Controllable Hydrothermal Synthesis of 1D β-Ga2O3 for Solar-Blind Ultraviolet Photodetection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of Doxorubicin Anticancer Drug Loading on Different Metal Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Administering Gallium Nitrate in Murine Cancer Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the methodology for administering gallium nitrate (B79036) in murine cancer models. This document includes detailed protocols for various administration routes, a summary of quantitative data from preclinical studies, and visualizations of the key signaling pathways involved in gallium nitrate's mechanism of action.
Introduction
This compound is a group IIIa metal salt that has demonstrated antineoplastic activity against a variety of cancers, including non-Hodgkin's lymphoma and bladder cancer.[1] Its primary mechanisms of action involve the disruption of iron metabolism and the inhibition of ribonucleotide reductase, an iron-dependent enzyme crucial for DNA synthesis and repair.[1][2][3] Gallium (Ga³⁺) acts as an iron (Fe³⁺) mimetic, binding to transferrin and entering cells through transferrin receptor-mediated endocytosis.[1][4] This competitive inhibition of iron uptake and direct enzymatic inhibition leads to cytostatic and cytotoxic effects in cancer cells.[3] Notably, this compound is not myelosuppressive, making it a candidate for combination therapies and for use in patients with low blood counts.[1]
Data Presentation: Summary of Preclinical Efficacy
The following tables summarize quantitative data from various murine cancer models treated with this compound, illustrating its effects on tumor growth and other relevant biological markers.
Table 1: this compound Administration and Anti-Tumor Efficacy in Murine Cancer Models
| Cancer Model | Mouse Strain | Route of Administration | Dosing Regimen | Outcome | Reference |
| Canine Adenocarcinoma (CAC-8) | Nude | Subcutaneous (SC) | 60 mg/kg initial dose, then 20 mg/kg/day for 5 days | No effect on tumor growth, but significantly decreased serum calcium. | [5] |
| Medulloblastoma (Daoy) | Nude | Intraperitoneal (IP) | 10-day course (dose not specified) | Reduced overall tumor growth rate and tumor size. | [6] |
| Murine Sarcoma (EMT-6/UW) | (in vitro) | N/A | >50 µg/mL for ≥ 24 hr | Cell kill and growth inhibition. | [7] |
| Murine Leukemia (L1210) | (in vitro) | N/A | Not specified | Inhibition of ribonucleotide reductase. | [3] |
Table 2: Effects of this compound on Biological Markers in Murine Models
| Cancer Model | Mouse Strain | Dosing Regimen | Biomarker | Effect | Reference |
| Canine Adenocarcinoma (CAC-8) | Nude | 60 mg/kg initial SC, then 20 mg/kg/day for 5 days | Serum Calcium | Significantly decreased. | [5] |
| Canine Adenocarcinoma (CAC-8) | Nude | 60 mg/kg initial SC, then 20 mg/kg/day for 5 days | Urinary Calcium Excretion | Decreased. | [5] |
| Canine Adenocarcinoma (CAC-8) | Nude | 60 mg/kg initial SC, then 20 mg/kg/day for 5 days | Osteoclast Number | Significantly decreased. | [5] |
Experimental Protocols
Preparation of this compound Solution for Injection
This compound is commercially available as a sterile solution for injection (Ganite®), typically at a concentration of 25 mg/mL.[8][9] For preclinical studies, if starting from a powder form (this compound nonahydrate), a sterile solution must be prepared.
Materials:
-
This compound nonahydrate (Ga(NO₃)₃·9H₂O)
-
Sterile water for injection or 0.9% Sodium Chloride Injection, USP
-
Sodium citrate (B86180) dihydrate (optional, used in commercial formulations)[8]
-
Sodium hydroxide (B78521) or hydrochloric acid for pH adjustment
-
Sterile vials
-
0.22 µm sterile filter
Protocol:
-
Calculate the required amount of this compound nonahydrate based on the desired concentration of anhydrous this compound. The molecular weight of Ga(NO₃)₃ is 255.74 g/mol and Ga(NO₃)₃·9H₂O is 417.87 g/mol .
-
In a sterile environment (e.g., a laminar flow hood), dissolve the this compound powder in sterile water for injection or 0.9% saline. If using, add sodium citrate dihydrate.
-
Adjust the pH of the solution to between 6.0 and 7.0 using sodium hydroxide or hydrochloric acid.[8]
-
Sterile filter the solution using a 0.22 µm filter into a sterile vial.
-
Store the prepared solution at a controlled room temperature (15°C to 30°C) for up to 48 hours or under refrigeration (2°C to 8°C) for up to 7 days.[8] Visually inspect for particulate matter and discoloration before use.
Administration Protocols in Murine Models
Protocol:
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane (B1672236) inhalation).
-
Shave the dorsal area between the scapulae.
-
Clean the injection site with 70% ethanol.
-
Gently lift the skin to form a tent.
-
Insert a sterile needle (25-27 gauge) into the subcutaneous space.
-
Inject the calculated volume of this compound solution slowly. The injection volume should not exceed 1-2 mL per site for an adult mouse.
-
Withdraw the needle and monitor the animal for any adverse reactions.
Protocol:
-
Properly restrain the mouse. Anesthesia is typically not required for this procedure.
-
Tilt the mouse to a head-down position to allow the abdominal organs to shift cranially.
-
Insert a sterile needle (25-27 gauge) into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and major blood vessels.
-
Aspirate briefly to ensure no fluid or blood is drawn back, indicating correct placement in the peritoneal cavity.
-
Inject the this compound solution. The total volume should not exceed 2-3 mL for an adult mouse.
-
Withdraw the needle and return the mouse to its cage. Monitor for any signs of distress.
Continuous infusion can provide a steady-state concentration of this compound, which may reduce toxicity and improve efficacy. This method requires surgical implantation of an osmotic pump.
Materials:
-
ALZET® osmotic pump (select appropriate model for the desired duration and flow rate)
-
Sterile this compound solution
-
Surgical instruments
-
Anesthesia and analgesia as per institutional guidelines
Protocol:
-
Pump Preparation:
-
Fill the osmotic pump with the sterile this compound solution according to the manufacturer's instructions.
-
Prime the filled pump in sterile saline at 37°C for the recommended duration (often overnight) to ensure immediate delivery upon implantation.[10]
-
-
Surgical Implantation (Subcutaneous):
-
Anesthetize the mouse and prepare the surgical site on the back, slightly posterior to the scapulae, by shaving and disinfecting the area.[1][11]
-
Make a small incision adjacent to the intended pump location.
-
Using a hemostat, create a subcutaneous pocket by blunt dissection. The pocket should be large enough to allow for some movement of the pump but not so large that it can shift significantly.[1][10]
-
Insert the primed osmotic pump into the pocket, delivery portal first.[1][10]
-
Close the incision with wound clips or sutures.
-
Administer post-operative analgesia as required.
-
-
Post-Operative Care:
-
Monitor the animal for recovery from anesthesia and signs of pain or infection.
-
The pump will deliver the this compound solution continuously at a predetermined rate for a specified duration.
-
At the end of the delivery period, the pump should be explanted to prevent local irritation from the concentrated salt solution it contains.[12]
-
Visualization of Signaling Pathways and Experimental Workflow
Signaling Pathways
The following diagrams illustrate the key molecular pathways affected by this compound.
Caption: this compound's mechanism of action in cancer cells.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a murine xenograft model.
Caption: Experimental workflow for in vivo efficacy studies.
References
- 1. alzet.com [alzet.com]
- 2. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 3. Inhibition of ribonucleotide reductase by gallium in murine leukemic L1210 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gallium Uncouples Iron Metabolism to Enhance Glioblastoma Radiosensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound in nude mice bearing a canine adenocarcinoma (CAC-8) model of humoral hypercalcemia of malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transferrin receptors and the targeted delivery of therapeutic agents against cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tumor cell toxicity of stable this compound: enhancement by transferrin and protection by iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ganite® (this compound injection) [dailymed.nlm.nih.gov]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. alzet.com [alzet.com]
- 11. Osmotic Pumps in Mice and Rats | Office of Research [bu.edu]
- 12. Implantation of Osmotic Pumps in Rodents | UK Research [research.uky.edu]
Gallium Nitrate: A Therapeutic Agent for Bone Metastases - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gallium nitrate (B79036) has emerged as a potent therapeutic agent in the management of bone metastases and other disorders characterized by accelerated bone loss, such as cancer-related hypercalcemia.[1][2][3] Originally developed as an antineoplastic agent, its profound effects on bone turnover have led to its investigation and use as a targeted therapy for skeletal complications of malignancy.[4][5] Unlike bisphosphonates, gallium nitrate exhibits a distinct mechanism of action, offering a valuable alternative or complementary therapeutic strategy.[1][6] This document provides detailed application notes and experimental protocols for researchers and drug development professionals investigating the therapeutic potential of this compound in the context of bone metastases.
Mechanism of Action
This compound exerts its therapeutic effects on bone through a multi-faceted mechanism that involves both direct actions on bone cells and incorporation into the bone matrix.
-
Inhibition of Osteoclast Activity: this compound directly inhibits osteoclast-mediated bone resorption.[7] This is achieved by reducing acid secretion from osteoclasts, an effect likely mediated by the inhibition of the ATPase-dependent proton pump in the osteoclast's ruffled membrane.[1][3] Notably, this inhibition of osteoclast function occurs without inducing apoptosis, a key differentiator from many bisphosphonates.[1]
-
Alteration of Bone Mineral Properties: Gallium preferentially accumulates in metabolically active regions of bone.[1][3] Its incorporation into hydroxyapatite (B223615) crystals enhances their crystallization and reduces their solubility, thereby making the bone more resistant to resorption.[1][8]
-
Modulation of Osteoblast-Osteoclast Signaling: this compound influences the critical signaling pathways that govern bone remodeling. It has been shown to stimulate the synthesis of osteoprotegerin (OPG) by osteoblasts, without affecting the expression of Receptor Activator of Nuclear Factor-κB Ligand (RANKL).[9] This leads to an increased OPG/RANKL ratio, which in turn inhibits osteoclast differentiation and activity.[9] Studies have also suggested that gallium's inhibitory effects on osteoclastogenesis may involve the downregulation of the transcription factor NFATc1.[10]
-
Antineoplastic Activity: In addition to its effects on bone, this compound possesses direct antitumor properties.[5][11] It can act as an iron mimetic, disrupting iron-dependent cellular processes, and inhibit the enzyme ribonucleotide reductase, which is crucial for DNA synthesis in proliferating tumor cells.[11][12]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies on this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell/Tissue Model | Concentration | Result | Reference |
| Inhibition of Bone Resorption | Neonatal mouse calvariae | 10 µg/ml | Complete inhibition of PTH-stimulated calcium release after 24h preincubation | [13] |
| Neonatal mouse calvariae | 5 µg/ml | 81% inhibition of PTH-induced calcium release | [13] | |
| Neonatal mouse calvariae | 3 µg/ml | 62% inhibition of PTH-induced calcium release | [13] | |
| Osteoclasts on bone slices | 100 µg/ml | 64% reduction in resorption activity | [1] | |
| Effect on Osteoclast Markers | RAW 264.7 cells | 0-100 µM | Dose-dependent decrease in expression of osteoclastic markers | [10] |
| Effect on Collagen Synthesis | Neonatal mouse calvariae | 3 µg/ml | 50% inhibition | [13] |
| Effect on Osteocalcin (B1147995) mRNA | ROS 17/2.8 cells | 50 µM (3h) | 61% decrease | [14] |
| Differentiated ROB cells | 50 µM (3h) | 97% decrease | [14] | |
| Effect on Type I Collagen mRNA | ROS 17/2.8 cells | 50 µM (3h) | 132% increase | [14] |
| Proliferating ROB cells | 50 µM (3h) | 122% increase | [14] |
Table 2: In Vivo Efficacy of this compound in Animal Models
| Parameter | Animal Model | Treatment | Duration | Result | Reference |
| Bone Mineral Density | Ovariectomized (OVX) rats | 120 µg/kg/day GaN | 4 weeks | 19.3% increase | [9] |
| Ovariectomized (OVX) rats | 120 µg/kg/day GaN | 8 weeks | 37.3% increase | [9] | |
| Bone Volume | Ovariectomized (OVX) rats | 120 µg/kg/day GaN | Not specified | 40.9% increase compared to OVX group | [9] |
| Osteocalcin mRNA in Femur | 70-day-old female rats | 0.5 mg/kg/day GaN | 3 weeks | 58% decrease | [14] |
Table 3: Clinical Efficacy of this compound
| Parameter | Patient Population | Treatment | Duration | Result | Reference |
| Urinary Calcium Excretion | 22 patients with bone metastases | This compound infusion | 5-7 days | 66% median reduction | [15][16] |
| Urinary Hydroxyproline Excretion | 22 patients with bone metastases | This compound infusion | 5-7 days | Significant reduction | [15][16] |
| Serum Calcium | 10 patients with cancer-related hypercalcemia | Continuous infusion | Not specified | Reduction from 13.8 mg/dl to 8.03 mg/dl | [17][18] |
Experimental Protocols
In Vitro Bone Resorption Assay using Neonatal Mouse Calvariae
This protocol is adapted from studies investigating the direct effects of this compound on bone resorption.[13]
1. Materials:
-
This compound (GaN) solution
-
Neonatal mice (4-6 days old)
-
Culture medium (e.g., BGJb medium) supplemented with bovine serum albumin (BSA)
-
Parathyroid hormone (PTH) or other resorption-stimulating agents
-
Calcium assay kit
-
Beta-glucuronidase (β-GLU) assay kit
-
Collagen synthesis assay reagents (e.g., [3H]proline)
2. Procedure:
-
Aseptically dissect calvariae from neonatal mice.
-
Pre-culture the calvariae in culture medium for 24 hours to stabilize.
-
Divide the calvariae into experimental groups: Control, PTH-stimulated, and PTH + this compound at various concentrations (e.g., 1, 3, 5, 10 µg/ml).
-
Pre-incubate the designated calvariae with this compound for varying durations (e.g., 1, 3, 6, 12, 24 hours) to assess the time-dependency of its effect.
-
After pre-incubation, either continue the culture in the presence of this compound or wash and replace with fresh medium.
-
Induce bone resorption by adding PTH (e.g., 1 nM) to the appropriate groups.
-
Culture for 48-72 hours.
-
Collect the culture medium at the end of the experiment.
3. Endpoints:
-
Calcium Release: Measure the calcium concentration in the collected medium using a calcium assay kit.
-
Enzyme Release: Measure the activity of lysosomal enzymes like β-glucuronidase in the medium as an indicator of osteoclast activity.
-
Collagen Synthesis: During the last few hours of culture, pulse-label the calvariae with [3H]proline. Measure the incorporation of the radiolabel into collagenase-digestible and non-collagen proteins.
In Vivo Ovariectomized (OVX) Rat Model of Osteoporosis
This protocol is based on studies evaluating the effect of this compound on bone loss in vivo.[9]
1. Animals and Surgical Procedure:
-
Use skeletally mature female Sprague-Dawley rats.
-
Perform bilateral ovariectomy on the experimental group to induce estrogen deficiency and subsequent bone loss. A sham operation should be performed on the control group.
-
Allow a post-operative period of several weeks for the establishment of osteoporosis.
2. Treatment:
-
Divide the OVX rats into a vehicle-treated group and a this compound-treated group.
-
Administer this compound (e.g., 120 µg/kg/day) via an appropriate route (e.g., subcutaneous injection).
-
Treat the animals for a specified duration (e.g., 4 and 8 weeks).
3. Endpoints:
-
Bone Mineral Density (BMD): Measure the BMD of the tibia and/or femur using dual-energy X-ray absorptiometry (DXA) at baseline and at the end of the treatment period.
-
Histomorphometry: Euthanize the animals and collect the tibiae. Process the bones for undecalcified bone histology. Perform histomorphometric analysis to quantify parameters such as bone volume (BV/TV), trabecular number (Tb.N), and trabecular thickness (Tb.Th).
-
Biochemical Markers: Collect blood and urine samples to measure markers of bone turnover, such as serum osteocalcin and urinary deoxypyridinoline.
-
Gene Expression Analysis: Isolate RNA from bone tissue or cultured osteoblasts to analyze the expression of OPG and RANKL by RT-qPCR.
Visualizations
Caption: Mechanism of action of this compound on bone metastases.
Caption: In vitro bone resorption assay workflow.
Caption: this compound's effect on OPG/RANKL signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. The effects of this compound on bone resorption. | BioGRID [thebiogrid.org]
- 3. The effects of this compound on bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound for the treatment of bone metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gallium-containing anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gallium inhibits bone resorption by a direct effect on osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. Effect of this compound on the expression of osteoprotegerin and receptor activator of nuclear factor-κB ligand in osteoblasts in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gallium modulates osteoclastic bone resorption in vitro without affecting osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound in the treatment of lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benthamdirect.com [benthamdirect.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Effect of this compound in vitro and in normal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ascopubs.org [ascopubs.org]
- 16. This compound inhibits accelerated bone turnover in patients with bone metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound inhibits calcium resorption from bone and is effective treatment for cancer-related hypercalcemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. JCI - this compound inhibits calcium resorption from bone and is effective treatment for cancer-related hypercalcemia. [jci.org]
Application Notes and Protocols for Gallium Nitrate Infusion in Oncology Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gallium nitrate (B79036) is a hydrated nitrate salt of the group IIIa element gallium.[1] It has demonstrated clinical utility in oncology, primarily for the management of cancer-related hypercalcemia and as a cytotoxic agent against certain malignancies.[2][3][4] This document provides detailed application notes and protocols for the administration of gallium nitrate via infusion in the context of oncology clinical trials, based on published data. While the manufacturer discontinued (B1498344) the product (Ganite) in 2012 for reasons other than safety and effectiveness, research into gallium-containing compounds continues, making these protocols relevant for ongoing and future studies.[5][6]
Mechanism of Action
This compound's therapeutic effects in oncology are multifactorial:
-
Inhibition of Bone Resorption: In the context of hypercalcemia, this compound inhibits osteoclast-mediated bone resorption. It is thought to enhance hydroxyapatite (B223615) crystallization, reduce bone mineral solubility, and increase the deposition of calcium and phosphorus into bone.[1][5]
-
Antiproliferative Effects: As an iron mimetic, gallium(III) binds to transferrin more strongly than iron. This complex can inhibit DNA synthesis by targeting the M2 subunit of ribonucleotide reductase, an enzyme crucial for DNA replication and repair.[3][7] This disruption of iron-dependent processes is a key component of its antitumor activity.[3]
-
Apoptosis Induction: In some cancer cell lines, such as mantle cell lymphoma, this compound has been shown to induce apoptosis. This is achieved through mechanisms that include the downregulation of cyclin D1, an increase in the pro-apoptotic protein Bax, activation of caspase-3, and the generation of reactive oxygen species (ROS).[8]
Signaling Pathway of this compound's Anticancer Activity
References
- 1. Facebook [cancer.gov]
- 2. Treating cancer-related hypercalcemia with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gallium-containing anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound in the treatment of lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: Cancer Uses, Side Effects, Dosage [medicinenet.com]
- 6. This compound: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. aacrjournals.org [aacrjournals.org]
Synthesis of Gallium Nitride from Gallium Nitrate Precursors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of gallium nitride (GaN) nanomaterials using gallium nitrate (B79036) as a precursor. The methodologies covered are primarily focused on thermal decomposition and ammonolysis, as well as thermal plasma synthesis. These techniques offer viable routes to produce GaN powders and nanoparticles, which are of significant interest in various high-technology applications, including optoelectronics and sensing.
Introduction
Gallium nitride is a wide bandgap semiconductor material with exceptional thermal and chemical stability, making it a critical component in modern electronics and optoelectronics. The use of gallium nitrate as a precursor offers a cost-effective and accessible starting point for the synthesis of GaN. This document outlines two primary methods for this conversion: a thermal decomposition/ammonolysis approach and a thermal plasma synthesis technique. Each method is presented with a detailed experimental protocol, a summary of key quantitative data, and diagrams illustrating the process workflow and underlying reaction mechanisms.
Thermal Decomposition and Ammonolysis of this compound
This method involves the thermal decomposition of this compound to form an intermediate gallium oxide, which is subsequently converted to gallium nitride in a reactive ammonia (B1221849) atmosphere at elevated temperatures.
Experimental Protocol: Ammonolysis of an Aqueous this compound Solution
This protocol is adapted from a simple synthesis method for producing nanosized GaN particles.[1][2]
Materials:
-
Gallium(III) nitrate hydrate (B1144303) (Ga(NO₃)₃·xH₂O)
-
Aqueous ammonia (NH₄OH), 28-30%
-
Deionized water
-
High-purity ammonia gas (NH₃)
-
Tube furnace with gas flow control
-
Alumina (B75360) or quartz boat
Procedure:
-
Precursor Solution Preparation: Prepare a precursor solution by dissolving gallium(III) nitrate hydrate in deionized water. To this solution, add aqueous ammonia. The precursor will be a mixture of this compound and aqueous ammonia solutions.[1]
-
Drying: Place the precursor solution in an alumina or quartz boat and dry it to obtain a solid precursor powder.
-
Furnace Setup: Place the boat containing the precursor powder into the center of a tube furnace.
-
Purging: Purge the tube furnace with a high flow of ammonia gas to ensure an inert and reactive atmosphere.
-
Heating and Nitridation:
-
Cooling: After the reaction is complete, cool the furnace down to room temperature under a continuous flow of ammonia gas.
-
Product Collection: Once at room temperature, the resulting gallium nitride powder can be safely removed from the furnace.
Data Presentation: Ammonolysis Method
| Parameter | Value | Resulting GaN Properties | Reference(s) |
| Precursor | Mixture of Ga(NO₃)₃ and aqueous NH₃ | - | [1] |
| Reaction Temperature | 600 °C | γ-Ga₂O₃ with low crystallinity | [3] |
| 700 - 900 °C | Nanosized GaN particles | [1] | |
| 800 °C | GaN with some γ-Ga₂O₃ | [3] | |
| 900 °C | Crystalline GaN | [3] | |
| 1000 °C | Crystalline GaN | [3] | |
| Reaction Duration | 3 hours | - | [3] |
| Atmosphere | Flowing Ammonia (NH₃) | - | [1][3] |
| Average Particle Size | 20-50 nm | - | [1] |
| Photoluminescence Peak | 364 nm (excited at 254 nm) | Intense photoluminescence | [1][3] |
Experimental Workflow: Ammonolysis
Thermal Plasma Synthesis of Gallium Nitride
This technique utilizes a high-temperature plasma to rapidly decompose the this compound precursor and facilitate the reaction with a nitrogen source to form GaN nanoparticles. A key aspect of this method is the use of a reducing agent to prevent the formation of stable gallium oxide.
Experimental Protocol: DC Non-Transferred Arc Plasma Synthesis
This protocol is based on the synthesis of crystalline GaN nanopowder using a thermal plasma.[4]
Materials:
-
Gallium(III) nitrate hydrate (Ga(NO₃)₃·xH₂O)
-
Melamine (B1676169) (C₃H₆N₆)
-
Argon gas (Ar)
-
Ammonia gas (NH₃)
-
DC non-transferred arc plasma torch
-
Precursor feeding system
-
Reaction chamber and collection system
-
Vacuum furnace for annealing
Procedure:
-
Precursor Preparation:
-
Plasma System Setup:
-
Set up the DC non-transferred arc plasma system. The cathode is typically made of thoriated tungsten and the anode of copper.
-
The plasma is generated using argon gas, and ammonia is used as the nitridation source.
-
-
Synthesis:
-
Generate the thermal plasma jet. The input power can range from 8.4 kW to 12.6 kW.[4]
-
Introduce the this compound hydrate precursor into the plasma flame.
-
Simultaneously, inject melamine powder into the high-temperature region of the plasma jet to act as a reducing agent and prevent the formation of gallium oxide.[4] The molar ratio of this compound to melamine can be controlled, for example, at 1:3 or 1:6.[4]
-
The reaction is rapid, and the synthesized nanoparticles are carried by the gas flow to a collection chamber.
-
-
Post-synthesis Annealing:
-
Collect the as-synthesized powder, which typically has low crystallinity.
-
Anneal the powder in a vacuum furnace to enhance crystallinity and remove any residual melamine. A typical annealing condition is 850 °C for 3 hours.[4]
-
-
Product Characterization: The final product is a crystalline GaN nanopowder.
Data Presentation: Thermal Plasma Synthesis
| Parameter | Value | Resulting GaN Properties | Reference(s) |
| Precursor | This compound hydrate (Ga(NO₃)₃·xH₂O) | - | [4] |
| Nitridation Source | Ammonia (NH₃) gas | - | [4] |
| Reducing Agent | Melamine (C₃H₆N₆) | Prevents Ga₂O₃ formation | [4] |
| Ga(NO₃)₃:Melamine Molar Ratio | 1:3, 1:6 | - | [4] |
| Plasma Type | DC non-transferred arc | - | [4] |
| Plasma Input Power | 8.4 kW - 12.6 kW | - | [4] |
| Annealing Temperature | 850 °C | Enhanced crystallinity | [4] |
| Annealing Duration | 3 hours | - | [4] |
| Average Particle Size | 10 - 60 nm (mean ~29.8 nm) | - | [4] |
Experimental Workflow: Thermal Plasma Synthesis
Reaction Mechanism
The synthesis of gallium nitride from this compound in an ammonia atmosphere generally proceeds through a two-stage reaction mechanism. The initial step is the thermal decomposition of this compound hydrate to form gallium oxide. This is followed by the nitridation of the gallium oxide to gallium nitride.
The decomposition of this compound hydrate is a complex process involving dehydration and the release of nitrogen oxides, ultimately yielding gallium oxide (Ga₂O₃).[5]
The subsequent nitridation of gallium oxide in an ammonia atmosphere is believed to occur via the following key steps[1][6]:
-
Ammonia decomposes at high temperatures to produce nitrogen and hydrogen.
-
Hydrogen reduces gallium oxide (Ga₂O₃) to a volatile sub-oxide, likely gaseous gallium(I) oxide (Ga₂O).
-
The gaseous gallium sub-oxide then reacts with ammonia to form gallium nitride (GaN).
It has also been proposed that the conversion of gallium oxide to gallium nitride may proceed through amorphous gallium oxynitride (GaOₓNᵧ) intermediates.[2]
Safety Considerations
-
This compound: Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses. It is an oxidizing agent.
-
Ammonia: Ammonia is a corrosive and toxic gas. All procedures involving ammonia gas should be carried out in a well-ventilated fume hood or a glove box. Gas leak detectors are recommended.
-
High Temperatures: The use of tube furnaces and plasma torches involves extremely high temperatures. Ensure proper insulation, shielding, and adherence to standard operating procedures for high-temperature equipment.
-
Plasma Synthesis: The operation of plasma torches involves high voltages and UV radiation. Appropriate safety interlocks and protective eyewear are mandatory.
This document is intended to provide a detailed overview and practical protocols for the synthesis of gallium nitride from this compound precursors. Researchers should adapt these protocols to their specific equipment and research goals, always prioritizing safety.
References
- 1. Synthesis of gallium nitride nanostructures by nitridation of electrochemically deposited gallium oxide on silicon substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reaction mechanism of the nitridation of α-gallium oxide to gallium nitride under a flow of ammonia [ouci.dntb.gov.ua]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application of Gallium Nitrate in Inhibiting Bone Resorption: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gallium nitrate (B79036) is a compound that has demonstrated significant efficacy in inhibiting bone resorption.[1][2][3] Initially recognized for its therapeutic potential in cancer-related hypercalcemia, its applications have expanded to other conditions characterized by excessive bone loss, such as Paget's disease, bone metastases, and potentially osteoporosis.[1][2][4][5] The mechanism of action of gallium nitrate is distinct from other antiresorptive agents like bisphosphonates, offering a unique therapeutic profile.[1][2] This document provides detailed application notes on the mechanisms of action of this compound and protocols for in vitro evaluation of its effects on bone resorption.
Mechanism of Action
This compound inhibits bone resorption through a multi-faceted approach, targeting both the mineral and cellular components of bone.
Physicochemical Effects on Bone Mineral:
-
Incorporation into Hydroxyapatite (B223615): Gallium preferentially accumulates in metabolically active regions of bone.[1][2][6]
-
Altered Mineral Properties: It favorably alters the mineral properties of bone by enhancing hydroxyapatite crystallization and reducing its solubility, thereby making the bone more resistant to resorption.[1][2][6]
Cellular Effects on Osteoclasts:
-
Direct Inhibition of Osteoclast Activity: this compound directly inhibits the activity of osteoclasts, the primary cells responsible for bone resorption.[1][3]
-
Inhibition of H+-ATPase: A key mechanism is the inhibition of the vacuolar H+-ATPase (proton pump) located on the ruffled membrane of the osteoclast.[1][2] This pump is crucial for creating the acidic microenvironment necessary to dissolve bone mineral. By inhibiting this pump, this compound reduces acid secretion and subsequently bone resorption.[1][2]
-
Effects on Osteoclast Differentiation: Some studies suggest that this compound can inhibit the differentiation of osteoclast precursors into mature osteoclasts.[1][7] This may be mediated by a reduction in the expression of key transcription factors like NFATc1.[8]
-
Lack of Cytotoxicity: Notably, at therapeutic concentrations, this compound inhibits osteoclast function without inducing apoptosis (programmed cell death), a contrast to the mechanism of some bisphosphonates.[1][2][4]
Indirect Effects via Osteoblasts:
-
Modulation of the OPG/RANKL Axis: this compound can also indirectly inhibit osteoclastogenesis by acting on osteoblasts. It has been shown to stimulate the production of osteoprotegerin (OPG) by osteoblasts without affecting the expression of Receptor Activator of Nuclear Factor-κB Ligand (RANKL).[7][9] OPG is a decoy receptor that binds to RANKL, preventing it from activating its receptor RANK on osteoclast precursors. This shift in the OPG/RANKL ratio leads to a reduction in osteoclast differentiation and activity.[7][9]
Quantitative Data on the Effects of this compound
The following tables summarize quantitative data from various studies on the efficacy of this compound in inhibiting bone resorption.
Table 1: In Vitro Inhibition of Bone Resorption
| Model System | This compound Concentration | Endpoint Measured | Inhibition | Reference |
| Isolated rat osteoclasts on bone slices | 0.01-100 µg/mL | Bone resorption | Concentration-dependent | [3] |
| Neonatal mouse calvariae | 10 µg/mL | PTH-stimulated calcium release | Complete inhibition with 24h preincubation | [10] |
| Neonatal mouse calvariae | 5 µg/mL | PTH-stimulated calcium release | 81% inhibition | [10] |
| Neonatal mouse calvariae | 3 µg/mL | PTH-stimulated calcium release | 62% inhibition | [10] |
| Neonatal mouse calvariae | 1 µg/mL | PTH-stimulated calcium release | 0% inhibition | [10] |
Table 2: In Vivo Effects of this compound in Ovariectomized (OVX) Rats
| Treatment Duration | Parameter | Result | Reference |
| 4 weeks | Bone Mineral Density (BMD) | 19.3% increase vs. OVX control | [7] |
| 8 weeks | Bone Mineral Density (BMD) | 37.3% increase vs. OVX control | [7] |
| Not Specified | Bone Volume | 40.9% increase vs. OVX control | [7] |
Table 3: Clinical Effects of this compound in Cancer-Related Hypercalcemia
| Patient Population | Endpoint Measured | Result | Reference |
| 10 patients | Serum Calcium | Reduction from 13.8 ± 1.05 mg/dl to 8.03 ± 1.03 mg/dl | [11][12] |
| Patients with bone metastases | 24-hour Urinary Calcium Excretion | Median reduction of 66% | [13] |
| Patients with bone metastases | Urinary Hydroxyproline Excretion | Significant reduction | [13] |
Signaling Pathways and Experimental Workflow Diagrams
Caption: Mechanism of this compound in Inhibiting Bone Resorption.
Caption: Experimental Workflow for In Vitro Pit Assay.
Caption: Logical Flow of this compound's Application.
Experimental Protocols
In Vitro Bone Resorption (Pit) Assay
This protocol is designed to assess the direct effects of this compound on osteoclast-mediated bone resorption.
1. Materials and Reagents:
-
Substrates: Bovine cortical bone slices, dentine slices, or calcium phosphate-coated multi-well plates.[14][15][16]
-
Cells: Osteoclast precursors (e.g., murine bone marrow macrophages or human peripheral blood mononuclear cells (PBMCs)).[14][15]
-
Cell Culture Media: α-MEM or DMEM supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin.
-
Differentiation Factors: Macrophage colony-stimulating factor (M-CSF) and Receptor Activator of Nuclear Factor-κB Ligand (RANKL).[17]
-
This compound Solution: Prepare a sterile stock solution of this compound in water or a suitable buffer and dilute to final concentrations in culture medium.
-
Reagents for Visualization:
2. Experimental Procedure:
-
Preparation of Substrates:
-
If using bone/dentine slices, sterilize them by washing with ethanol (B145695) and exposing them to UV light.[16] Place one slice per well in a 96-well plate.
-
If using calcium phosphate-coated plates, they can be purchased commercially or prepared in-house.[14][15]
-
-
Isolation and Culture of Osteoclast Precursors:
-
Osteoclast Differentiation and Treatment:
-
Lift the adherent precursor cells and seed them onto the prepared substrates at an appropriate density (e.g., 1 x 10^5 cells/well in a 96-well plate).
-
Induce differentiation by adding both M-CSF (e.g., 30 ng/mL) and RANKL (e.g., 50-100 ng/mL) to the culture medium.[18]
-
At the same time, add this compound at a range of concentrations to be tested (e.g., 0, 1, 10, 50, 100 µM). Include a vehicle control.
-
Culture the cells for 6-10 days, replacing the medium with fresh medium containing the respective treatments every 2-3 days.[14][17]
-
-
Assessment of Osteoclast Formation (Optional):
-
In parallel wells, fix the cells and perform TRAP staining to visualize and count the number of multinucleated, TRAP-positive osteoclasts. This helps to distinguish between effects on differentiation versus activity.
-
-
Visualization and Quantification of Resorption Pits:
-
After the culture period, remove the cells from the substrates by sonication in water or by lysis with a detergent solution.[16][18]
-
Wash the substrates with distilled water and allow them to air dry.
-
Stain the resorption pits. For bone/dentine slices, use 1% toluidine blue.[16] For calcium phosphate (B84403) plates, use 5% silver nitrate followed by exposure to light (Von Kossa staining).[14]
-
Capture images of the stained pits using a light microscope.
-
Quantify the total resorbed area per substrate using image analysis software (e.g., ImageJ).
-
3. Data Analysis:
-
Calculate the average resorbed area for each treatment group.
-
Normalize the data to the control group (no this compound).
-
Plot the percentage of inhibition of bone resorption as a function of this compound concentration to determine the IC50 value.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed effects.
Conclusion
This compound is a potent inhibitor of bone resorption with a unique mechanism of action that involves both direct effects on osteoclasts and physicochemical alterations of the bone mineral. The provided protocols and data serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of this compound in bone diseases characterized by excessive resorption. Further research into the detailed signaling pathways and the development of novel formulations will continue to expand the clinical utility of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The effects of this compound on bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gallium inhibits bone resorption by a direct effect on osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound. A review of its pharmacological properties and therapeutic potential in cancer related hypercalcaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Treatment of cancer-related hypercalcemia: the role of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Effect of this compound on the expression of osteoprotegerin and receptor activator of nuclear factor-κB ligand in osteoblasts in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gallium modulates osteoclastic bone resorption in vitro without affecting osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of this compound on the expression of osteoprotegerin and receptor activator of nuclear factor‑κB ligand in osteoblasts in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound inhibits bone resorption and collagen synthesis in neonatal mouse calvariae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound inhibits calcium resorption from bone and is effective treatment for cancer-related hypercalcemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound inhibits calcium resorption from bone and is effective treatment for cancer-related hypercalcemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound inhibits accelerated bone turnover in patients with bone metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Video: A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro [jove.com]
- 16. Pit Assay to Measure the Bone Resorptive Activity of Bone Marrow-derived Osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro [jove.com]
- 18. researchgate.net [researchgate.net]
Gallium Nitrate: Application Notes and Protocols for Non-Hodgkin's Lymphoma and Bladder Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of gallium nitrate's therapeutic potential and application in preclinical and clinical research for non-Hodgkin's lymphoma (NHL) and bladder cancer. Gallium nitrate (B79036), a group IIIa metal salt, has demonstrated antineoplastic activity in these malignancies, functioning as an iron mimetic to disrupt iron-dependent cellular processes crucial for tumor growth.[1]
Mechanism of Action
This compound's primary mechanism of action involves its chemical similarity to ferric iron (Fe³⁺). In circulation, gallium binds to transferrin, the body's iron transport protein.[2][3] This gallium-transferrin complex is then taken up by cells, particularly cancer cells that often overexpress transferrin receptors to meet their high iron demand for proliferation.[2][4]
Once inside the cell, gallium disrupts iron homeostasis through several key pathways:
-
Inhibition of Ribonucleotide Reductase: this compound inhibits the iron-dependent enzyme ribonucleotide reductase, which is essential for DNA synthesis and repair. This inhibition halts the cell cycle and prevents tumor cell proliferation.[2][5]
-
Induction of Apoptosis: this compound has been shown to induce apoptosis (programmed cell death) in lymphoma cells. This process involves the release of cytochrome c from the mitochondria and the activation of caspases, key enzymes in the apoptotic cascade.[6] Studies suggest that the pro-apoptotic protein Bax plays a role in this pathway.[6]
-
Disruption of Iron Homeostasis: By competing with iron, gallium can interfere with other iron-dependent cellular processes, further contributing to its cytotoxic effects.[2]
Data Presentation: Clinical Trial Data Summary
The following tables summarize quantitative data from clinical trials investigating this compound in non-Hodgkin's lymphoma and bladder cancer.
Table 1: this compound in Relapsed or Refractory Non-Hodgkin's Lymphoma
| Study Phase | Dosage and Administration | Number of Patients | Overall Response Rate (ORR) | Complete Response (CR) Rate | Key Findings & Citations |
| Phase I/II | Continuous intravenous infusion | Not Specified | 43% | Not Specified | Efficacious and well-tolerated with low toxicity when administered as a continuous infusion.[2][3][5] |
| Phase II | 300 mg/m²/day by continuous IV infusion for 7 days every 3 weeks | 30 (evaluable) | 30% | 7% | Active and well-tolerated in a heavily pretreated population.[7] |
| Phase II | 700 mg/m² every 2 weeks | 38 | 18% (Partial Responses) | 0% | Showed activity in diffuse non-Hodgkin's lymphoma.[8] |
| Phase II (AIDS-Related NHL) | Continuous IV infusion on days 1-7, repeated every 4 weeks | 20-35 (projected) | To be determined | To be determined | Study designed to evaluate response rate and toxicity in this specific patient population.[9] |
Table 2: this compound in Advanced Bladder Cancer
| Study Phase | Dosage and Administration | Number of Patients | Overall Response Rate (ORR) | Key Findings & Citations |
| Phase I-II | ≥350 mg/m²/day for 5 days by continuous intravenous infusion | 23 | 17.4% (Partial Responses) | Showed a dose-response relationship with minimal myelosuppression.[10] |
| Not Specified | 300 mg/m² daily by continuous infusion for 5 to 7 days every 3 weeks | Not Specified | Not Specified | Found to have significant single-agent activity, even in heavily pretreated patients.[11][12] |
| Combination Therapy | In combination with vinblastine, ifosfamide, 5-fluorouracil, mitoguazone, etoposide, and hydroxyurea | Not Specified | Not Specified | Demonstrated that this compound could be safely combined with other chemotherapeutic agents.[1] |
Experimental Protocols
1. In Vitro Cytotoxicity Assay for Bladder Cancer Cell Lines
This protocol is based on studies investigating the effect of this compound on bladder cancer cell lines.[13]
-
Cell Lines: J82, 639V, VMCuB1, SCaBER, and 5637 human bladder cancer cell lines.
-
Reagents: this compound solution (prepared in sterile water or appropriate buffer), cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Procedure:
-
Seed bladder cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the existing medium from the wells and replace it with the medium containing different concentrations of this compound. For a 72-hour exposure model, concentrations can range from 250 µM to 2 mM.[13] For a 2-hour exposure model, concentrations up to 20 mM can be tested.[13]
-
Incubate the plates for the desired exposure time (e.g., 2 hours or 72 hours).
-
After incubation, assess cell viability using a standard method such as the MTT assay or trypan blue exclusion.
-
Calculate the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
-
2. Clinical Administration Protocol for Non-Hodgkin's Lymphoma (Relapsed or Refractory)
This protocol is a generalized representation based on Phase II clinical trial methodologies.[7][14]
-
Patient Population: Patients with relapsed or refractory low- or intermediate-grade non-Hodgkin's lymphoma.
-
Dosage: 300 mg/m²/day of this compound.[14]
-
Administration:
-
Administer as a continuous intravenous infusion over 24 hours for 7 consecutive days.[14]
-
The infusion can be delivered using a portable infusion pump, allowing for outpatient treatment.[15]
-
Repeat the 7-day infusion cycle every 3 weeks.[14]
-
Continue treatment until disease progression or for a maximum of 8 infusions, or for 2 cycles after a complete remission is documented.[14]
-
-
Monitoring:
3. Clinical Administration Protocol for Advanced Bladder Cancer
This protocol is based on methodologies from clinical trials in patients with advanced urothelial tumors.[10][11]
-
Patient Population: Patients with advanced or metastatic bladder cancer who have failed prior chemotherapy regimens.
-
Dosage: 300 mg/m²/day of this compound.[11]
-
Administration:
-
Monitoring:
-
Monitor for signs of toxicity, with a particular focus on renal function.[10]
-
Dose adjustments or discontinuation may be necessary based on toxicity.
-
Visualizations
Caption: Mechanism of action of this compound in cancer cells.
Caption: Generalized workflow for a clinical trial of this compound.
References
- 1. Gallium-containing anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound for the treatment of non-Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. cancernetwork.com [cancernetwork.com]
- 5. tandfonline.com [tandfonline.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ashpublications.org [ashpublications.org]
- 8. This compound in malignant lymphoma: a Southwest Oncology Group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Continuous infusion this compound for patients with advanced refractory urothelial tract tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound in the treatment of bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cytotoxicity of this compound in vitro using bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Treatment of patients with advanced malignant lymphoma using this compound administered as a seven-day continuous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound: Cancer Uses, Side Effects, Dosage [medicinenet.com]
- 17. This compound: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 18. This compound in the treatment of lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Gallium Nitrate in Combination Chemotherapy: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides a detailed overview of the use of gallium nitrate (B79036) in combination with other chemotherapeutic agents. It includes summaries of clinical and preclinical data, detailed experimental protocols for key assays, and visualizations of the underlying molecular signaling pathways.
Gallium nitrate, a compound initially approved for the treatment of cancer-related hypercalcemia, has demonstrated cytotoxic activity against various cancers, particularly non-Hodgkin's lymphoma and bladder cancer.[1][2][3][4][5][6] Its unique mechanism of action, which involves acting as an iron mimetic to disrupt iron-dependent cellular processes and inhibit ribonucleotide reductase, makes it a compelling candidate for combination therapies.[1][3] Notably, this compound exhibits minimal myelosuppression, a significant advantage when combined with other chemotherapeutic agents that often have dose-limiting bone marrow toxicity.[1][2][3][4]
Data Presentation: Efficacy of this compound Combination Therapies
The following tables summarize quantitative data from both clinical and preclinical studies investigating the efficacy of this compound in combination with various chemotherapeutic agents.
Table 1: Clinical Trial Data for this compound Combination Therapy in Urothelial Carcinoma
| Combination Regimen | Cancer Type | Number of Patients | Objective Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | Key Toxicities (Grade 3/4) | Citation(s) |
| This compound + Fluorouracil | Advanced Urothelial Carcinoma | 17 | 12% | 0% | 12% | Anemia, Mucositis | [7] |
| Vinblastine + Ifosfamide + this compound (VIG) | Metastatic Urothelial Carcinoma | 27 | 67% | 41% | 26% | Granulocytopenia (55.6%), Anemia, Nephrotoxicity | [8] |
| Vinblastine + Ifosfamide + this compound (VIG) | Advanced Urothelial Carcinoma | 45 | 44% | 13% | 31% | Leukopenia, Anemia, Cardiac events | [9] |
Table 2: Preclinical Data for Gallium-Based Combination Therapies
| Combination | Cancer Cell Line(s) | Assay | Key Findings | Citation(s) |
| Gallium Maltolate + Bortezomib (B1684674) | Mantle Cell Lymphoma (Granta) | MTT Assay, Apoptosis Assays | Synergistic inhibition of cell growth and induction of apoptosis. | [10] |
| This compound + Hydroxyurea | Leukemic Cell Lines | In vitro cytotoxicity | Synergistic cytotoxic effects. | [3] |
| This compound + Paclitaxel | Breast Carcinoma Cells | In vitro cytotoxicity | Schedule-dependent synergistic cytotoxicity. | [3] |
| This compound + Gemcitabine (B846) | Not Specified | In vitro cytotoxicity | Synergistic cytotoxicity. | [3] |
| This compound + Cisplatin | Not Specified | In vitro cytotoxicity | Synergistic cytotoxicity. | [3] |
Signaling Pathways in this compound Combination Therapy
This compound's primary mechanism of action involves its interference with iron metabolism, leading to the inhibition of ribonucleotide reductase, an enzyme crucial for DNA synthesis. This disruption of cellular proliferation is a key aspect of its anticancer activity. Furthermore, this compound has been shown to induce apoptosis through the intrinsic mitochondrial pathway. This involves the activation of the pro-apoptotic protein Bax, leading to the release of cytochrome c from the mitochondria and subsequent activation of executioner caspases like caspase-3.[10][11]
When combined with other chemotherapeutic agents, these pathways can be further modulated to enhance the cytotoxic effect.
This compound and Bortezomib
In mantle cell lymphoma, the combination of a gallium compound (gallium maltolate) with the proteasome inhibitor bortezomib has been shown to be synergistic. Bortezomib inhibits the proteasome, leading to the accumulation of misfolded proteins and the induction of apoptosis. The combination with a gallium compound appears to enhance this pro-apoptotic signaling, although the precise molecular crosstalk is still under investigation.
This compound and Other Chemotherapeutics
The synergistic effects of this compound with agents like fluorouracil, paclitaxel, and gemcitabine are likely due to multi-pronged attacks on cancer cell proliferation and survival. For instance, combining an inhibitor of DNA synthesis (this compound) with a drug that damages DNA or interferes with other aspects of cell division can lead to enhanced apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the efficacy of this compound in combination with other chemotherapeutic agents.
In Vitro Cytotoxicity Assessment using MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound, a chemotherapeutic agent, and their combination on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., T24, J82 for bladder cancer; lymphoma cell lines)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound solution (sterile, stock solution of known concentration)
-
Chemotherapeutic agent of interest (stock solution of known concentration)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)[12][13][14][15]
-
Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)[12]
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the other chemotherapeutic agent in complete culture medium.
-
For combination studies, prepare a matrix of concentrations of both drugs.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with medium only (blank) and cells with drug-free medium (control).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Formazan (B1609692) Solubilization:
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.[12]
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Determine the IC50 values for each drug alone and in combination using a dose-response curve fitting software (e.g., GraphPad Prism).
-
Calculate the Combination Index (CI) to determine if the drug interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
Apoptosis Assessment by Western Blot
Objective: To detect changes in the expression of key apoptotic proteins (e.g., Bax and cleaved caspase-3) in cancer cells following treatment with this compound and a combination chemotherapeutic agent.
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Bax, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Protocol:
-
Protein Extraction:
-
After drug treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bax, cleaved caspase-3, and a loading control (e.g., β-actin) overnight at 4°C.[16][17]
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the expression of the target proteins to the loading control. Compare the protein levels between treated and untreated samples.
-
In Vivo Antitumor Efficacy in a Xenograft Model
Objective: To evaluate the in vivo antitumor efficacy of this compound in combination with another chemotherapeutic agent in a mouse xenograft model of human cancer (e.g., bladder cancer).
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Human cancer cell line (e.g., T24 bladder cancer cells)
-
Matrigel
-
This compound solution (for injection)
-
Chemotherapeutic agent of interest (for injection)
-
Calipers for tumor measurement
-
Anesthesia
Protocol:
-
Tumor Cell Implantation:
-
Harvest and resuspend cancer cells in a mixture of sterile PBS and Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, chemotherapeutic agent alone, combination therapy).
-
-
Drug Administration:
-
Tumor Measurement and Monitoring:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²).
-
Monitor the body weight and overall health of the mice throughout the study.
-
-
Study Endpoint and Analysis:
-
At the end of the study (e.g., when tumors in the control group reach a maximum allowable size), euthanize the mice.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, western blotting).
-
Compare tumor growth inhibition between the different treatment groups.
-
Disclaimer: These protocols are intended as a general guide. Researchers should optimize the conditions for their specific cell lines, animal models, and experimental setup. Always adhere to institutional guidelines for animal care and use.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound in the treatment of bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gallium-containing anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound in the treatment of lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound for the treatment of non-Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Phase II trial of vinblastine, ifosfamide, and gallium combination chemotherapy in metastatic urothelial carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vinblastine, ifosfamide, and this compound--an active new regimen in patients with advanced carcinoma of the urothelium. A phase II trial of the Eastern Cooperative Oncology Group (E5892) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Novel Gallium Compound Synergistically Enhances Bortezomib-induced Apoptosis in Mantle Cell Lymphoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gallium-induced cell death in lymphoma: role of transferrin receptor cycling, involvement of Bax and the mitochondria, and effects of proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. texaschildrens.org [texaschildrens.org]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Vinblastine, ifosfamide, this compound, and filgrastim in platinum- and paclitaxel-resistant ovarian cancer: a phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting precipitation issues in aqueous gallium nitrate solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aqueous gallium nitrate (B79036) solutions.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and use of aqueous gallium nitrate solutions, with a focus on preventing and resolving precipitation.
Issue 1: A white precipitate forms immediately upon dissolving this compound hydrate (B1144303) in water.
Question: I dissolved this compound hydrate in deionized water, and a white, gelatinous precipitate formed instantly. What is happening, and how can I get a clear solution?
Answer:
The immediate formation of a white precipitate upon dissolving this compound [Ga(NO₃)₃] in neutral water is due to the rapid hydrolysis of the gallium(III) ion (Ga³⁺).[1] Ga³⁺ ions in an aqueous environment are hydrated to form hexaaquagallium(III) ions, [Ga(H₂O)₆]³⁺. These hydrated ions are acidic and will deprotonate water molecules, increasing the local concentration of hydroxide (B78521) ions (OH⁻) and forming insoluble gallium hydroxide, Ga(OH)₃.[1][2]
Root Cause Analysis:
-
Hydrolysis of Ga³⁺: The primary cause is the reaction of Ga³⁺ ions with water, which increases the pH locally and leads to the formation of various gallium hydroxide species.[2]
-
Insufficient Acidity: Using neutral pH water (like deionized water) does not provide the acidic environment needed to keep the Ga³⁺ ions in solution and prevent hydrolysis.
Solutions:
-
Acidification during Preparation: The most effective way to prevent precipitation is to dissolve the this compound hydrate in a pre-acidified solution. A common practice is to use dilute nitric acid (HNO₃). This maintains a low pH, typically below 3, which inhibits the hydrolysis of Ga³⁺.[3]
-
Redissolving the Precipitate: If a precipitate has already formed, it can be redissolved by carefully adding concentrated nitric acid dropwise while stirring until the solution becomes clear. This process should be performed in a fume hood due to the potential for hazardous fumes.
Issue 2: A clear this compound solution becomes cloudy or forms a precipitate over time.
Question: My this compound solution was initially clear, but after a few hours/days of storage, it has become cloudy and a precipitate is forming. Why is this happening, and can I salvage the solution?
Answer:
This delayed precipitation is also due to the hydrolysis of Ga³⁺, which can be a slow process depending on the initial pH, concentration, and storage conditions of the solution.[4] Over time, even in a seemingly stable solution, localized pH changes or temperature fluctuations can promote the formation of insoluble gallium hydroxide or gallium oxyhydroxide species.
Root Cause Analysis:
-
Gradual pH Increase: Absorption of atmospheric CO₂ can slightly increase the pH of the solution over time, pushing it towards the precipitation point.
-
Temperature Effects: Increased temperature can accelerate hydrolysis reactions, leading to precipitation.[5]
-
Concentration Effects: More concentrated solutions may be more prone to precipitation as the proximity of Ga³⁺ ions can facilitate the formation of polynuclear hydroxide complexes.
Solutions:
-
Re-acidification: Similar to Issue 1, the precipitate can be redissolved by the careful, dropwise addition of concentrated nitric acid with stirring until the solution clears.
-
pH Adjustment and Monitoring: After re-dissolving, it is advisable to measure the pH and ensure it is sufficiently low (ideally pH 1-2) for long-term stability.
-
Proper Storage: Store the solution in a tightly sealed container to minimize interaction with the atmosphere.[6][7] Keeping it in a cool, dark place can also help slow down degradation processes.[8]
Issue 3: A precipitate forms when adjusting the pH of the this compound solution upwards for an experiment.
Question: I need to use my this compound solution at a higher pH for my experiment, but a precipitate forms as soon as I add a base. How can I avoid this?
Answer:
As the pH of a this compound solution is raised, the equilibrium of the hydrolysis reaction shifts, leading to the formation of insoluble Ga(OH)₃.[2] This is a common challenge when the experimental conditions require a pH outside the acidic stability range of this compound.
Root Cause Analysis:
-
Exceeding the Solubility Limit: As the concentration of hydroxide ions increases with the addition of a base, the solubility product of Ga(OH)₃ is exceeded, causing it to precipitate.
-
Lack of a Chelating Agent: Without a substance to bind to the Ga³⁺ ions and keep them in solution at a higher pH, precipitation is inevitable.
Solutions:
-
Use of a Chelating Agent: For applications requiring a higher pH, the addition of a chelating agent like citrate (B86180) can prevent precipitation.[2][9] Citrate forms a stable, soluble complex with Ga³⁺, keeping it in solution even at pH levels where Ga(OH)₃ would normally precipitate.[10][11] The pharmaceutical formulation of this compound (Ganite) utilizes sodium citrate for this purpose, maintaining a pH between 6.0 and 7.0.[9]
-
Controlled pH Adjustment: If a chelating agent is not suitable for your experiment, the base should be added very slowly and with vigorous stirring to avoid localized high pH zones that can initiate precipitation. However, this may not be effective if the target pH is in the range of Ga(OH)₃ insolubility.
Frequently Asked Questions (FAQs)
Q1: What is the white precipitate that forms in my this compound solution?
A1: The white, often gelatinous, precipitate is primarily gallium(III) hydroxide, Ga(OH)₃.[1] It can also consist of various gallium oxyhydroxide species. This forms due to the hydrolysis of the Ga³⁺ ion in water, especially at a pH above 3.[2]
Q2: At what pH is an aqueous this compound solution stable?
A2: Aqueous this compound solutions are most stable in acidic conditions, typically at a pH below 3.[3] In this range, the gallium exists predominantly as the soluble hexaaquagallium(III) ion, [Ga(H₂O)₆]³⁺. As the pH increases, hydrolysis occurs, leading to precipitation. In strongly basic conditions (pH > 10), the precipitate can redissolve to form the soluble tetrahydroxogallate(III) ion, [Ga(OH)₄]⁻.[1]
Q3: Can I use a buffer to maintain the pH of my this compound solution?
A3: Yes, but the choice of buffer is critical. Phosphate buffers should be avoided as they can form insoluble gallium phosphate. Citrate-based buffers are often a good choice as citrate acts as a chelating agent, enhancing the stability of gallium in solution at near-neutral pH.[2][9]
Q4: How should I store my aqueous this compound solution?
A4: To ensure long-term stability, store your this compound solution in a tightly sealed container to prevent atmospheric CO₂ from altering the pH.[6][7] It should be kept in a cool, dry, and well-ventilated area.[8] For solutions that are not stabilized with a chelating agent, maintaining a low pH (1-2) is crucial for preventing precipitation during storage.
Q5: Will heating my this compound solution help dissolve the precipitate?
A5: No, heating a precipitated this compound solution is generally not recommended. Increased temperatures can actually accelerate hydrolysis and may lead to the formation of more stable, less soluble gallium oxyhydroxide compounds, making the precipitate harder to redissolve.[5][12]
Data Presentation
Table 1: Gallium(III) Species in Aqueous Solution as a Function of pH
| pH Range | Predominant Gallium Species | State of Solution |
| < 3 | [Ga(H₂O)₆]³⁺ (Hexaaquagallium(III)) | Clear, stable solution |
| 3 - 4 | Formation of polynuclear hydroxide species begins | Solution may become unstable |
| 4 - 9 | Ga(OH)₃ (Gallium Hydroxide) | White, gelatinous precipitate |
| > 10 | [Ga(OH)₄]⁻ (Tetrahydroxogallate(III)) | Precipitate redissolves to a clear solution |
Note: The exact pH ranges can vary slightly depending on the concentration of the this compound solution and the temperature.
Experimental Protocols
Protocol 1: Preparation of a Stable 0.1 M Aqueous this compound Solution
Objective: To prepare a clear and stable 0.1 M solution of this compound.
Materials:
-
Gallium(III) nitrate nonahydrate (Ga(NO₃)₃·9H₂O, MW: 417.87 g/mol )
-
Deionized water
-
Concentrated nitric acid (HNO₃)
-
Volumetric flask (e.g., 100 mL)
-
Glass beaker
-
Magnetic stirrer and stir bar
-
pH meter or pH indicator strips
Procedure:
-
Calculate the required mass of this compound hydrate. For a 100 mL 0.1 M solution, you will need: 0.1 L × 0.1 mol/L × 417.87 g/mol = 4.18 g.
-
Acidify the deionized water. Add approximately 80 mL of deionized water to the beaker. With continuous stirring, add a few drops of concentrated nitric acid to lower the pH to between 1 and 2.
-
Dissolve the this compound hydrate. Slowly add the pre-weighed 4.18 g of Ga(NO₃)₃·9H₂O to the acidified water while stirring continuously.
-
Ensure complete dissolution. Continue stirring until all the solid has dissolved and the solution is clear.
-
Transfer to the volumetric flask. Carefully transfer the solution to the 100 mL volumetric flask.
-
Bring to final volume. Rinse the beaker with a small amount of acidified water (pH 1-2) and add the rinsing to the volumetric flask. Carefully add more acidified water to bring the total volume to the 100 mL mark.
-
Mix and store. Cap the flask and invert it several times to ensure the solution is homogeneous. Transfer the solution to a tightly sealed storage bottle.
Protocol 2: Redissolving Gallium Hydroxide Precipitate
Objective: To redissolve a Ga(OH)₃ precipitate from an aqueous this compound solution.
Materials:
-
Precipitated this compound solution
-
Concentrated nitric acid (HNO₃)
-
Glass beaker
-
Magnetic stirrer and stir bar
-
Dropper or pipette
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
-
Fume hood
Procedure:
-
Work in a fume hood. All steps involving concentrated nitric acid must be performed in a certified fume hood.
-
Stir the solution. Place the beaker containing the precipitated solution on a magnetic stirrer and begin stirring at a moderate speed.
-
Add nitric acid dropwise. Using a dropper, add concentrated nitric acid to the solution one drop at a time.
-
Observe the changes. Allow the solution to stir for at least one minute between each drop to observe if the precipitate is dissolving.
-
Continue until clear. Continue the dropwise addition of nitric acid until the precipitate has completely dissolved and the solution is clear. Avoid adding a large excess of acid.
-
Store appropriately. Once the solution is clear, transfer it to a tightly sealed storage bottle and store as recommended.
Visualizations
Caption: Gallium(III) ion hydrolysis and precipitation pathway in aqueous solution.
Caption: Troubleshooting workflow for precipitation in this compound solutions.
References
- 1. Gallium(III) hydroxide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. prochemonline.com [prochemonline.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. Metal ion speciation in blood plasma: gallium-67-citrate and MRI contrast agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Gallium Nitrate Dosage to Minimize Renal Toxicity
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing gallium nitrate (B79036) dosage to mitigate the risk of renal toxicity during pre-clinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the primary dose-limiting toxicity of gallium nitrate?
Renal toxicity is the principal and dose-limiting side effect of this compound administration.[1][2] This can manifest as an elevation in blood urea (B33335) nitrogen (BUN) and serum creatinine (B1669602), and in severe cases, acute renal failure.[3]
Q2: What is the recommended starting dosage for this compound in clinical settings to treat hypercalcemia?
The generally recommended dose for the treatment of cancer-related hypercalcemia is 100-200 mg/m² per day, administered as a continuous intravenous infusion over 24 hours for 5 consecutive days.[3][4][5][6] For patients with mild, symptomatic hypercalcemia, a lower dosage of 100 mg/m²/day for 5 days may be considered.[5][6]
Q3: How can the risk of renal toxicity be minimized?
The risk of renal toxicity can be significantly reduced by ensuring adequate hydration of the patient to maintain a urine output of approximately 2 liters per day.[7] Administering this compound as a continuous intravenous infusion is also associated with lower renal toxicity compared to rapid intravenous infusions.[1][2] It is also crucial to avoid the concurrent use of other potentially nephrotoxic drugs, such as aminoglycosides and amphotericin B.[3][4]
Q4: What are the key monitoring parameters for detecting renal toxicity?
Frequent monitoring of serum creatinine is essential.[3] this compound should be discontinued (B1498344) if the serum creatinine level exceeds 2.5 mg/dL.[3][4] Regular monitoring of blood urea nitrogen (BUN) and urine output is also recommended.[3][7]
Q5: What should be done in case of a suspected this compound overdose?
In the event of an overdose, the this compound infusion should be stopped immediately. The patient should receive vigorous intravenous hydration for 2-3 days, with or without diuretics, and their serum calcium levels, renal function, and urine output should be closely monitored.[3][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Elevated Serum Creatinine (>2.5 mg/dL) | This compound-induced nephrotoxicity. | Immediately discontinue this compound administration.[3][4] Initiate or increase intravenous hydration.[7] Monitor renal function and urine output closely.[3][7] |
| Decreased Urine Output | Dehydration or renal impairment. | Ensure adequate hydration with oral or intravenous fluids to establish a satisfactory urine output (recommended 2 L/day).[7] If urine output does not improve, consider it a sign of renal impairment and follow the steps for elevated serum creatinine. |
| Nausea and Vomiting | Rapid infusion rate or high dosage. | Reduce the infusion rate. If symptoms persist, consider a dose reduction in subsequent cycles. Rapid IV infusion increases the risk of renal insufficiency.[3][7] |
| Asymptomatic Hypocalcemia | Successful treatment or over-treatment. | Monitor serum calcium levels. If a patient develops hypocalcemia, discontinue this compound and provide short-term calcium therapy if required.[3] |
| Co-administration of Nephrotoxic Drugs is Necessary | Treatment of concurrent conditions. | Discontinue this compound therapy before administering other potentially nephrotoxic drugs. Continue hydration for several days after the administration of the other nephrotoxic agent.[4][8] |
Quantitative Data Summary
Table 1: this compound Dosing Regimens and Efficacy in Hypercalcemia
| Dosage | Administration | Duration | Normalization of Serum Calcium |
| 100 mg/m²/day | Continuous IV Infusion | 5 days | 50% - 60% of patients[7][9] |
| 200 mg/m²/day | Continuous IV Infusion | 5 days | 83% - 86% of patients[7][9] |
| 300 mg/m²/day | Continuous IV Infusion | 5-7 days | Used for cancer treatment, higher risk of toxicity[1] |
| 750 mg/m² | Brief IV Infusion | Single dose | Consistently produced renal functional abnormalities[10] |
Table 2: Key Renal Function Monitoring Parameters
| Parameter | Threshold for Action | Clinical Significance |
| Serum Creatinine | > 2.5 mg/dL | Discontinue this compound therapy[3][4] |
| Urine Output | < 2 L/day | Indicates inadequate hydration, increased risk of toxicity[7] |
Experimental Protocols
Protocol 1: Assessment of Renal Function in a Murine Model
This protocol outlines the measurement of serum creatinine and Blood Urea Nitrogen (BUN) in mice to assess renal function following this compound administration.
1. Sample Collection:
- Collect blood samples via a suitable method (e.g., retro-orbital sinus, tail vein).
- For serum, allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 10 minutes at 4°C.
- Collect the supernatant (serum) and store at -80°C until analysis.
2. Serum Creatinine Measurement (Jaffe Method):
- Use a commercial creatinine assay kit.
- Prepare a standard curve using the provided creatinine standards.
- Add serum samples and standards to a 96-well plate.
- Add the alkaline picrate (B76445) solution to all wells and incubate for the time specified in the kit instructions.
- Measure the absorbance at the recommended wavelength (typically ~500 nm).
- Add an acid reagent to correct for non-creatinine chromogens and re-measure the absorbance.
- Calculate the creatinine concentration based on the change in absorbance and the standard curve.
3. Blood Urea Nitrogen (BUN) Measurement:
- Use a commercial BUN assay kit.
- Prepare a standard curve using the provided urea standards.
- Add serum samples and standards to a 96-well plate.
- Add the kit reagents (which typically include urease to convert urea to ammonia, and a reagent to detect ammonia).
- Incubate as per the kit's instructions.
- Measure the absorbance at the specified wavelength.
- Calculate the BUN concentration from the standard curve.
Protocol 2: Histological Analysis of Renal Tissue
This protocol describes the preparation and staining of kidney tissue for the microscopic evaluation of drug-induced nephrotoxicity.
1. Tissue Collection and Fixation:
- Euthanize the animal and perfuse with phosphate-buffered saline (PBS) to remove blood.
- Excise the kidneys and fix them in 10% neutral buffered formalin for 24-48 hours.
2. Tissue Processing and Embedding:
- Dehydrate the fixed tissue through a graded series of ethanol (B145695) solutions.
- Clear the tissue with xylene.
- Infiltrate and embed the tissue in paraffin (B1166041) wax.
3. Sectioning and Staining:
- Cut 4-5 µm thick sections using a microtome.
- Mount the sections on glass slides.
- Deparaffinize and rehydrate the sections.
- Stain with Hematoxylin and Eosin (H&E) for general morphology.
- (Optional) Perform Periodic acid-Schiff (PAS) staining to visualize basement membranes and tubular brush borders.
4. Microscopic Examination:
- Examine the stained sections under a light microscope.
- Assess for signs of renal injury, including:
- Tubular necrosis
- Tubular dilation
- Interstitial inflammation
- Glomerular changes
- Formation of casts
Visualizations
Caption: Experimental workflow for assessing this compound-induced renal toxicity.
Caption: Generalized signaling pathway for drug-induced renal cell injury.
Caption: Logical flowchart for dosage adjustment based on renal function monitoring.
References
- 1. Mouse model of ischemic acute kidney injury: technical notes and tricks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The clinicopathological features of drug-induced acute kidney injury—a single-center retrospective analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic uses of this compound: past, present, and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of Kidney Function in Mouse Models of Glomerular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Administration of this compound by continuous infusion: lack of chronic nephrotoxicity confirmed by studies of enzymuria and beta 2-microglobulinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Establishing Standards for Studying Renal Function in Mice through Measurements of Body Size-Adjusted Creatinine and Urea Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug-induced kidney injury: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical toxicologic and pharmacologic studies of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Oral Bioavailability of Gallium Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in the oral bioavailability of gallium compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges limiting the oral bioavailability of simple gallium salts like gallium nitrate (B79036)?
A1: The primary challenge is the poor aqueous solubility of gallium salts in the gastrointestinal (GI) tract. At the neutral to slightly alkaline pH of the small intestine, gallium (III) ions readily hydrolyze to form insoluble gallium hydroxide (B78521) precipitates. This significantly reduces the amount of gallium available for absorption.[1]
Q2: How does gallium maltolate overcome the low oral bioavailability seen with gallium salts?
A2: Gallium maltolate is a coordination complex where the gallium ion is chelated by three maltolate ligands. This complex is electrically neutral and stable in aqueous solution at neutral pH, preventing the formation of insoluble gallium hydroxide. Its stability allows it to remain in solution in the intestine, leading to significantly higher oral absorption compared to gallium salts.[2][3] The compound is also both hydrophilic and lipophilic, which likely aids its transit through the intestinal mucus layer.[3]
Q3: What are some advanced formulation strategies being explored to improve the oral delivery of gallium compounds?
A3: Advanced formulation strategies focus on protecting the gallium compound from the harsh environment of the GI tract and enhancing its absorption. These include:
-
Nanoparticles: Encapsulating gallium compounds into nanoparticles can improve their stability and facilitate uptake. For instance, gallium hexanedione and gallium acetylacetonate (B107027) have been loaded into nanoparticles made from a binary mixture of Gelucire 44/14 and cetyl alcohol, which has been shown to enhance their antitumor effects in vitro.[4][5] Another example involves the use of hollow mesoporous silica (B1680970) nanoparticles for the co-delivery of gallium nitrate and curcumin.[6]
-
Liposomes: These are vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs.[7][8] Liposomes can protect the encapsulated gallium compound from degradation in the stomach and intestines.[9] Surface modifications, such as the addition of mucoadhesive polymers, can further enhance their interaction with the intestinal lining and improve drug absorption.[10]
Q4: What is the estimated oral bioavailability of gallium maltolate in humans?
A4: The estimated oral bioavailability of gallium from gallium maltolate in healthy human volunteers is approximately 25-57%. This is significantly higher than that of simple gallium salts.
Q5: How does food intake affect the oral absorption of gallium compounds?
A5: The effect of food on the oral absorption of gallium compounds can be complex and depends on the specific compound and formulation. Food can alter gastric emptying time, intestinal pH, and bile secretion, all of which can influence drug dissolution and absorption.[11][12] For poorly soluble compounds, administration with a high-fat meal can sometimes increase absorption by enhancing solubilization.[11] However, for compounds with a narrow absorption window, delayed gastric emptying caused by food can decrease bioavailability.[11] Specific studies on the food effect for most gallium compounds are limited and would need to be determined on a case-by-case basis during preclinical development.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Action |
| Low and variable oral bioavailability in preclinical animal studies with a simple gallium salt. | Formation of insoluble gallium hydroxide at intestinal pH. | 1. Consider formulating the gallium salt with a chelating agent to improve its stability. 2. Explore the synthesis of a more stable, neutral gallium complex, such as gallium maltolate. 3. Investigate advanced drug delivery systems like nanoparticles or liposomes to protect the compound in the GI tract. |
| Inconsistent results in in vitro Caco-2 cell permeability assays. | 1. Poor integrity of the Caco-2 cell monolayer. 2. Low aqueous solubility of the test compound in the assay buffer. 3. Compound instability in the assay medium. | 1. Verify monolayer integrity by measuring transepithelial electrical resistance (TEER) before and after the experiment. TEER values should be above a predetermined threshold.[13][14] 2. Ensure the compound is fully dissolved in the dosing solution. The use of a co-solvent may be necessary, but its concentration should be kept low to avoid affecting cell viability. 3. Assess the stability of the compound in the assay buffer over the time course of the experiment. |
| High efflux ratio observed in bidirectional Caco-2 assays. | The gallium compound is a substrate for efflux transporters like P-glycoprotein (P-gp). | 1. Confirm the involvement of specific efflux transporters by conducting the permeability assay in the presence of known inhibitors (e.g., verapamil (B1683045) for P-gp).[13] 2. If efflux is a significant barrier, consider co-administration with a P-gp inhibitor in subsequent in vivo studies to confirm the mechanism. 3. Chemical modification of the compound to reduce its affinity for efflux transporters may be a long-term strategy. |
| Poor correlation between in vitro permeability and in vivo oral absorption. | 1. Significant first-pass metabolism in the liver or gut wall. 2. Involvement of specific uptake transporters not adequately expressed in Caco-2 cells. 3. Degradation of the compound in the GI tract before reaching the absorption site. | 1. Investigate the metabolic stability of the compound in liver and intestinal microsomes. 2. Explore other in vitro models or in situ perfusion studies in animals to better understand the absorption mechanism. 3. Assess the chemical stability of the compound at different pH values mimicking the stomach and intestine. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Gallium Maltolate in Humans
| Parameter | Value | Reference |
| Estimated Oral Bioavailability | 25 - 57% | |
| Absorption Half-life | 0.8 - 2.0 hours | |
| Central Compartment Excretion Half-life | 17 - 21 hours | |
| Urinary Excretion (72h post-oral dose) | ~2% of administered dose | [2] |
Table 2: In Vitro Drug Release from Nanoparticle Formulations
| Formulation | pH | Release at 72h | Reference |
| Gallium-Curcumin-Hollow Mesoporous Silica Nanoparticles | 7.4 | 87.5% | [6] |
| Gallium-Curcumin-Hollow Mesoporous Silica Nanoparticles | 6.0 | 69.57% | [6] |
| Gallium-Curcumin-Hollow Mesoporous Silica Nanoparticles | 3.0 | 59.24% | [6] |
| Gallium-Hollow Mesoporous Silica Nanoparticles | 7.4 | 81.3% | [6] |
| Gallium-Hollow Mesoporous Silica Nanoparticles | 6.0 | 71.15% | [6] |
| Gallium-Hollow Mesoporous Silica Nanoparticles | 3.0 | 60.25% | [6] |
Experimental Protocols
Protocol 1: In Vivo Oral Bioavailability Study in Rodents (Rat Model)
This protocol provides a general framework. Specific details should be optimized based on the test compound and analytical methods.
1. Animal Model and Housing:
-
Use adult female Sprague-Dawley rats.[15]
-
Acclimatize animals for at least one week before the study.[16]
-
House animals in standard conditions with controlled temperature, humidity, and light-dark cycle.
-
Provide standard chow and water ad libitum, except for fasting periods.
2. Dosing and Groups:
-
Divide animals into at least two groups: an intravenous (IV) group and an oral (PO) group.
-
The IV group receives a single bolus injection of the gallium compound dissolved in a suitable vehicle (e.g., saline) via the tail vein. This group serves as the reference to determine absolute bioavailability.
-
The PO group receives the gallium compound via oral gavage. The formulation should be a solution or a stable suspension in a suitable vehicle.
-
Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water. Food can be returned 4 hours post-dosing.
3. Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) from the tail vein or another appropriate site.
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Process blood samples to obtain plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
4. Sample Analysis:
-
Determine the concentration of gallium in plasma samples using a validated analytical method, such as inductively coupled plasma mass spectrometry (ICP-MS).[3]
5. Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters including Area Under the Curve (AUC), maximum concentration (Cmax), and time to maximum concentration (Tmax) for both IV and PO groups.
-
Calculate the absolute oral bioavailability (F%) using the following formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
Protocol 2: In Vitro Caco-2 Cell Permeability Assay
This protocol is adapted from established methods for assessing intestinal permeability.[13][17][18]
1. Cell Culture:
-
Culture Caco-2 cells (ATCC® HTB-37™) in appropriate culture medium (e.g., DMEM with high glucose, supplemented with FBS, non-essential amino acids, and antibiotics).
-
Seed Caco-2 cells onto permeable Transwell® inserts at a density of approximately 2.6 x 10^5 cells/cm².[17]
-
Culture the cells for 21-25 days to allow for differentiation and formation of a polarized monolayer with tight junctions.[17]
2. Monolayer Integrity Assessment:
-
Before the permeability experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers using a voltohmmeter. Only use monolayers with TEER values above a predetermined threshold (e.g., ≥ 200 Ω·cm²).[18]
3. Permeability Assay (Apical to Basolateral - A to B):
-
Wash the Caco-2 monolayers with pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM glucose).
-
Equilibrate the monolayers for 30 minutes at 37°C with transport buffer in both the apical (A) and basolateral (B) compartments.
-
Prepare the dosing solution of the gallium compound in the transport buffer.
-
Remove the buffer from the apical compartment and add the dosing solution.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with fresh transport buffer.
-
At the end of the experiment, collect a sample from the apical compartment.
4. Permeability Assay (Basolateral to Apical - B to A):
-
To assess active efflux, perform the permeability assay in the reverse direction by adding the dosing solution to the basolateral compartment and sampling from the apical compartment.
5. Sample Analysis:
-
Analyze the concentration of the gallium compound in the collected samples using a validated analytical method (e.g., LC-MS/MS or ICP-MS).
6. Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B) An efflux ratio greater than 2 suggests that the compound may be a substrate for active efflux transporters.[13]
Visualizations
References
- 1. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Antitumor effect of novel gallium compounds and efficacy of nanoparticle-mediated gallium delivery in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Combinatorial Delivery of Gallium (III) Nitrate and Curcumin Complex-Loaded Hollow Mesoporous Silica Nanoparticles for Breast Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liposomal Formulations in Clinical Use: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Liposomal Formulations: A Recent Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. dovepress.com [dovepress.com]
- 11. Food Effects on Oral Drug Absorption: Application of Physiologically-Based Pharmacokinetic Modeling as a Predictive Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. enamine.net [enamine.net]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. The bioavailability of ingested 26Al-labelled aluminium and aluminium compounds in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
methods for enhancing the stability of gallium nitrate formulations
This technical support center provides researchers, scientists, and drug development professionals with essential information for enhancing the stability of gallium nitrate (B79036) formulations. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of instability in gallium nitrate formulations? A1: The main stability challenges with this compound formulations, particularly oral dosage forms, stem from oxidation reactions.[1] These reactions are often exacerbated by the presence of water and residual nitric acid associated with the this compound raw material, leading to discoloration (e.g., browning) and degradation of the active ingredient and/or excipients.[1] For aqueous solutions, hydrolysis and precipitation can occur if the pH is not properly controlled. This compound is also deliquescent (absorbs moisture from the air) and can decompose upon heating.[2][3]
Q2: How can the stability of aqueous this compound solutions be enhanced? A2: The stability of aqueous solutions can be significantly improved by using a buffering agent and controlling the pH. Sodium citrate (B86180) is commonly used in commercial formulations to neutralize excess nitric acid and maintain a stable pH.[1][4][5] The commercial intravenous product, Ganite™, is formulated with sodium citrate dihydrate, and the pH is adjusted to a range of 6.0 to 7.0.[4][5][6]
Q3: What is the recommended pH range for liquid this compound formulations? A3: For parenteral (injectable) formulations, a pH range of 6.0 to 7.0 is recommended to ensure stability.[5][6] Studies have shown that gallium nitride, a related compound, exhibits the greatest stability in acidic and neutral solutions.[7][8] However, for this compound solutions, maintaining a pH within the 6.0-7.0 range is crucial to prevent precipitation and hydrolysis.
Q4: Which excipients are recommended for stabilizing solid this compound formulations? A4: For solid dosage forms, using absorbent or highly porous excipients can help manage moisture and improve stability. Starch has been shown to be effective in stabilizing mixtures of this compound.[1] Additionally, incorporating a base, such as sodium citrate, can neutralize residual nitric acid, preventing oxidative degradation.[1]
Q5: How should diluted this compound solutions be stored? A5: this compound diluted in 1000 mL of 5% Dextrose or 0.9% Sodium Chloride is stable for 48 hours at room temperature and for 7 days when stored under refrigeration.[4] Unused portions from vials should be discarded as they typically do not contain a preservative.[4][6]
Q6: What are the thermal degradation products of this compound? A6: The thermal decomposition of this compound hydrate (B1144303) is a complex process involving coupled dehydration and decomposition. Anhydrous this compound does not form.[9][10] The process proceeds through several intermediates, including Ga(OH)₂NO₃, which then decomposes further into Ga(OH)₃ and Ga(NO₃)O. The final decomposition product upon further heating is gallium oxide (Ga₂O₃).[9][10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Brown discoloration in a solid or liquid formulation. | Oxidation reaction, often catalyzed by residual nitric acid and moisture.[1] | For Solid Formulations: Incorporate an absorbing excipient like starch during wet granulation. Add a base, such as sodium citrate, to the formulation to neutralize excess acid.[1] For Liquid Formulations: Ensure the pH is buffered, preferably between 6.0 and 7.0, using a citrate buffer.[4][5] Protect the formulation from light and oxygen.[11] |
| Precipitate forms in an aqueous solution. | pH shift leading to hydrolysis and formation of insoluble gallium hydroxide (B78521) species. | Adjust and maintain the pH of the solution to between 6.0 and 7.0 using a suitable buffer system, such as sodium citrate.[4][6] Visually inspect parenteral products for particulate matter before administration.[6] |
| Inconsistent stability results between batches. | Variability in the moisture or residual nitric acid content of the this compound raw material. | Characterize each new batch of this compound for water content and acidity. Standardize the formulation process by adding a fixed amount of a neutralizing agent like sodium citrate to counteract potential variability.[1] |
| Poor bioavailability of an oral formulation. | Hydrolysis of gallium ions in the gastrointestinal tract, leading to the formation of insoluble species.[12] | Consider formulating with gallium complexes, such as gallium maltolate, which can exhibit better kinetic stability and gastrointestinal absorption.[12] For this compound, investigate the use of viscosity-increasing agents like methylcellulose (B11928114) or carboxymethylcellulose.[13] |
Quantitative Data Summary
Table 1: Composition of Commercial this compound Injection (Ganite™)
| Component | Concentration | Purpose |
|---|---|---|
| This compound (anhydrous basis) | 25 mg/mL | Active Pharmaceutical Ingredient |
| Sodium Citrate Dihydrate | 28.75 mg/mL | Buffering and Stabilizing Agent |
| Sodium Hydroxide / Hydrochloric Acid | As needed | pH adjustment to 6.0-7.0 |
| Water for Injection | q.s. to 1 mL | Vehicle |
Table 2: Stability of Diluted this compound Injection
| Storage Condition | Diluent | Stability Period |
|---|---|---|
| Room Temperature | 0.9% NaCl or 5% Dextrose | 48 Hours |
| Refrigeration (2°C to 8°C) | 0.9% NaCl or 5% Dextrose | 7 Days |
Source:[4]
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous this compound Solution
This protocol describes the preparation of a buffered this compound solution based on principles from commercial formulations.
-
Preparation of Citrate Buffer: Prepare a sodium citrate buffer solution. For a solution analogous to the commercial formulation, dissolve 28.75 mg of sodium citrate dihydrate in approximately 0.8 mL of Water for Injection.
-
Dissolution of this compound: Weigh 25 mg of this compound (anhydrous basis) and dissolve it in the citrate buffer solution.
-
pH Adjustment: Check the pH of the solution. Adjust the pH to between 6.0 and 7.0 using small additions of dilute sodium hydroxide or hydrochloric acid.
-
Final Volume Adjustment: Add Water for Injection to bring the final volume to 1.0 mL.
-
Sterilization: If for parenteral use, sterilize the solution by filtering through a 0.22 µm filter into a sterile container.
Protocol 2: General Stability-Indicating HPLC Method
This protocol provides a general framework for developing an HPLC method to assess the stability of this compound formulations. Method development and validation are required for specific formulations.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact gradient program must be developed to separate this compound from its degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: this compound does not have a strong chromophore. Detection may require indirect UV detection or the use of a different detection method like mass spectrometry (LC-MS).[14]
-
Procedure:
-
Prepare solutions of the this compound formulation at a known concentration.
-
Subject the solutions to stress conditions (e.g., heat, acid/base hydrolysis, oxidation, photolysis) to generate degradation products.
-
Inject the stressed and unstressed samples into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks (degradants) and a decrease in the area of the main this compound peak.
-
The method should be validated for specificity, linearity, accuracy, and precision.
-
Protocol 3: Thermal Decomposition Analysis via TGA
This protocol outlines the use of Thermogravimetric Analysis (TGA) to study the thermal stability of this compound hydrate, based on published decomposition studies.[9][10]
-
Instrumentation: A Thermogravimetric Analyzer.
-
Sample Preparation: Place a small, accurately weighed amount (e.g., 5-10 mg) of this compound hydrate into the TGA sample pan.
-
Experimental Conditions:
-
Atmosphere: Inert (e.g., Nitrogen) at a constant flow rate.
-
Heating Rate: A controlled heating rate, for example, 10 °C/min.
-
Temperature Range: From ambient temperature up to 800 °C.
-
-
Data Analysis:
-
Record the mass loss as a function of temperature.
-
The resulting TGA curve will show distinct steps corresponding to dehydration and decomposition events.
-
Analyze the temperatures and percentage mass loss at each step to identify the formation of intermediates (e.g., Ga(OH)₂NO₃, Ga(OH)₃) and the final product (Ga₂O₃), comparing the results to theoretical mass loss calculations.
-
Visualizations
Caption: Workflow for preparing a stabilized solid dosage form of this compound.
Caption: Troubleshooting logic for this compound formulation instability.
Caption: Thermal degradation pathway of this compound hydrate.
References
- 1. US9364502B2 - this compound formulations - Google Patents [patents.google.com]
- 2. This compound | GaN3O9 | CID 61635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. publications.ashp.org [publications.ashp.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. Aqueous stability of Ga- and N-polar gallium nitride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 12. Liquid Metal Gallium Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US20070098815A1 - Orally Administrable Gallium Compositions and Methods of Use - Google Patents [patents.google.com]
- 14. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Overcoming Cellular Resistance to Gallium Nitrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with gallium nitrate (B79036) in vitro.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of gallium nitrate?
A1: this compound functions as an iron mimetic. Due to its similarity to ferric iron (Fe³⁺), gallium(III) can disrupt iron-dependent cellular processes that are crucial for tumor cell proliferation. It binds to transferrin, the primary iron transport protein, and is taken up by cancer cells, which often overexpress transferrin receptors.[1] Once inside the cell, this compound inhibits the iron-dependent enzyme ribonucleotide reductase, which is essential for DNA synthesis and repair, leading to cell growth inhibition.[1][2] Additionally, this compound can induce apoptosis through the intrinsic mitochondrial pathway.[3]
Q2: My cells are showing resistance to this compound. What are the common resistance mechanisms?
A2: Cellular resistance to this compound is often multifactorial and can involve:
-
Decreased Gallium Uptake: Resistant cells may downregulate the expression of transferrin receptor-1, leading to reduced uptake of the transferrin-gallium complex.[4]
-
Alterations in Iron Homeostasis: Resistant cells can develop the ability to overcome the gallium-induced block in iron incorporation.[5] This may involve increased activity of iron regulatory protein-1 (IRP-1) and decreased production of ferritin, the iron storage protein.[6]
-
Changes in Intracellular Trafficking: Alterations in the intracellular trafficking of both iron and gallium can contribute to resistance.[4]
Q3: How can I overcome this compound resistance in my cell line?
A3: Several strategies can be employed to overcome resistance:
-
Increase Transferrin Concentration: Increasing the concentration of exogenous transferrin in the culture medium can enhance the uptake of gallium and increase its antiproliferative effect in resistant cells.[4]
-
Use Newer Gallium Compounds: Second-generation gallium compounds, such as gallium maltolate, have shown efficacy in cell lines resistant to this compound.[7] These compounds may utilize transferrin-independent mechanisms for cellular entry.
-
Combination Therapy: this compound has shown synergistic effects when combined with other chemotherapeutic agents, including hydroxyurea, fludarabine, gemcitabine, and paclitaxel.[4]
Q4: What is the expected IC50 for this compound in sensitive cancer cell lines?
A4: The IC50 value for this compound can vary significantly depending on the cell line and the duration of exposure. For example, in human lymphoma cell lines, IC50 values have been reported to be around 70 µM for DoHH2 cells and 250 µM for CCRF-CEM cells after 48 hours of incubation.[3] In hepatocellular carcinoma cell lines, IC50 values ranged from 60 to 250 µM after 6 days of exposure.[8]
Troubleshooting Guides
Problem 1: High variability in cell viability assays (e.g., MTT assay).
-
Possible Cause 1: Inconsistent cell seeding.
-
Solution: Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension thoroughly before aliquoting into each well of the microplate. Use a multichannel pipette for seeding to minimize variability between wells.
-
-
Possible Cause 2: Edge effects in the microplate.
-
Solution: Avoid using the outer wells of the microplate as they are more prone to evaporation, which can affect cell growth and reagent concentrations. Fill the outer wells with sterile PBS or media to maintain humidity.
-
-
Possible Cause 3: Incomplete dissolution of formazan (B1609692) crystals.
-
Solution: After adding the solubilization solution (e.g., DMSO or a specialized reagent), ensure complete dissolution of the purple formazan crystals by gentle shaking or pipetting up and down. Incubate for a sufficient amount of time as recommended by the assay protocol.
-
Problem 2: No significant apoptosis detected by Annexin V/PI staining after this compound treatment.
-
Possible Cause 1: Insufficient drug concentration or incubation time.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for inducing apoptosis in your specific cell line. Apoptosis is a late event, and significant effects may only be observed after 24-48 hours of incubation.[3]
-
-
Possible Cause 2: Cell line is resistant to this compound.
-
Solution: Confirm the expression of transferrin receptor-1 on your cells. If expression is low, this may be the cause of resistance. Consider the strategies for overcoming resistance mentioned in the FAQs, such as combination therapy or using newer gallium compounds.
-
-
Possible Cause 3: Technical issues with the Annexin V assay.
-
Solution: Ensure that the Annexin V binding buffer contains calcium, as Annexin V binding to phosphatidylserine (B164497) is calcium-dependent. Analyze the cells by flow cytometry immediately after staining, as the signal can diminish over time. Include positive and negative controls to validate the assay.
-
Problem 3: Difficulty in detecting changes in protein expression (e.g., Bax, Bcl-2, transferrin receptor) by Western Blot.
-
Possible Cause 1: Low protein expression levels.
-
Solution: Increase the amount of protein loaded onto the gel. Optimize the primary antibody concentration and incubation time. Consider using a more sensitive detection reagent (e.g., enhanced chemiluminescence substrate).
-
-
Possible Cause 2: Poor protein transfer.
-
Solution: Ensure proper assembly of the transfer sandwich and complete removal of air bubbles. Optimize the transfer time and voltage based on the molecular weight of your target protein. Use a protein ladder to verify transfer efficiency.
-
-
Possible Cause 3: Inappropriate antibody selection.
-
Solution: Use antibodies that have been validated for Western blotting in your species of interest. Check the antibody datasheet for recommended dilutions and positive control lysates.
-
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of Gallium Compounds
| Compound | Cell Line | IC50 (µM) | Exposure Time |
| This compound | DoHH2 (B cell follicular lymphoma) | 70 | 48 hours[3] |
| This compound | CCRF-CEM (T lymphoblastic leukemia) | 250 | 48 hours[3] |
| This compound | Hepatocellular Carcinoma (various) | 60 - 250 | 6 days[8] |
| Gallium Maltolate | Hepatocellular Carcinoma (various) | 25 - 35 | 6 days[7] |
| Gallium Maltolate | CCRF-CEM (this compound-Resistant) | 72 | Not Specified[7] |
| This compound | CCRF-CEM (this compound-Resistant) | >400 | Not Specified[7] |
Detailed Experimental Protocols
Cell Viability Assessment: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include untreated control wells. Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT solution to each well.[3]
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl) to each well.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with the desired concentrations of this compound for the appropriate duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[5]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂) at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze immediately by flow cytometry. Healthy cells will be Annexin V and PI negative. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be both Annexin V and PI positive.
Protein Expression Analysis: Western Blotting
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[10]
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins on a 10-12% SDS-polyacrylamide gel.[11]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[12]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[10]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Bax, anti-Bcl-2, anti-transferrin receptor, anti-β-actin) diluted in blocking buffer overnight at 4°C with gentle agitation.[10]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.[10]
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[10]
-
Detection: Wash the membrane three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[10]
Visualizations
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Phase II trial of this compound in previously treated patients with small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. Medical Applications and Toxicities of Gallium Compounds | MDPI [mdpi.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. Gallium-containing anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. Western Blot Protocol | Proteintech Group [ptglab.com]
- 12. Western blot protocol | Abcam [abcam.com]
managing side effects of gallium nitrate infusion in clinical settings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with gallium nitrate (B79036) infusion. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during clinical and preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects associated with gallium nitrate infusion?
This compound infusion is most commonly associated with effects on the kidneys and electrolyte imbalances. Common side effects include:
-
Kidney damage, indicated by elevated blood urea (B33335) nitrogen (BUN) and serum creatinine (B1669602).[1][2]
-
A decrease in serum bicarbonate.[1]
-
Asymptomatic decrease in blood pressure.[6]
-
Nausea and vomiting, particularly with rapid infusion rates or higher doses.[1][2][6]
Q2: What is the primary mechanism of action of this compound that leads to its therapeutic effect in hypercalcemia?
This compound exerts its hypocalcemic effect primarily by inhibiting osteoclast-mediated bone resorption.[6][7][8][9] This action reduces the breakdown of bone, thereby lowering the amount of free calcium released into the bloodstream.[6] The precise molecular mechanism is not fully established, but it is known that gallium gets incorporated into hydroxyapatite, the mineral component of bone, which may reduce its solubility.[1]
Q3: Are there any absolute contraindications for this compound infusion?
Yes, this compound should not be administered to patients with severe renal impairment, defined as a serum creatinine level greater than 2.5 mg/dL.[1][2][3][6][10]
Q4: Can this compound be co-administered with other nephrotoxic drugs?
Concurrent use of this compound with other potentially nephrotoxic drugs, such as aminoglycosides and amphotericin B, is not recommended as it may increase the risk of severe renal insufficiency.[2][3][10][11][12] If a nephrotoxic drug must be used, this compound therapy should be discontinued, and the patient should receive continued hydration for several days.[3][10][11][12]
Troubleshooting Guides
Issue 1: Rising Serum Creatinine and BUN Levels During Infusion
-
Question: We are observing a steady increase in serum creatinine and BUN in our subject receiving a continuous this compound infusion. What steps should be taken?
-
Answer:
-
Immediate Action: Discontinue the this compound infusion immediately if the serum creatinine level exceeds 2.5 mg/dL.[2][3][10][11]
-
Hydration: Ensure the subject is vigorously hydrated with intravenous saline to promote renal excretion and correct any dehydration, which can be caused by the underlying hypercalcemia. A urine output of 2 L/day is recommended.[1][10]
-
Monitoring: Closely monitor renal function (serum creatinine and BUN) and urine output daily.[3][10]
-
Avoid Concomitant Nephrotoxins: Review the subject's current medications and discontinue any other potentially nephrotoxic agents.[2][3]
-
Issue 2: Development of Hypocalcemia
-
Question: Our subject has developed asymptomatic hypocalcemia during this compound therapy. How should this be managed?
-
Answer:
-
Monitoring: Continue to monitor serum calcium levels closely.[1]
-
Discontinuation: If the hypocalcemia becomes severe or symptomatic, discontinue the this compound infusion.[1][3]
-
Supplementation: If necessary, provide short-term oral or intravenous calcium supplementation until serum calcium levels return to the normal range.[1]
-
Issue 3: Onset of Nausea and Vomiting
-
Question: A subject has started experiencing significant nausea and vomiting shortly after initiating this compound infusion. What could be the cause and how can it be managed?
-
Answer:
-
Check Infusion Rate: Nausea and vomiting can be caused by a rapid intravenous infusion rate or doses higher than recommended.[1][2] Verify that the infusion is being administered as a continuous infusion over 24 hours at the prescribed dose (typically 100-200 mg/m²/day for 5 days).[3][5][9]
-
Symptomatic Treatment: Administer antiemetic medications as needed to manage the symptoms.
-
Hydration: Ensure adequate hydration to prevent dehydration resulting from vomiting.[1]
-
Data Presentation
Table 1: Incidence of Common Adverse Events with this compound Infusion
| Adverse Event | Incidence | Reference |
| Adverse Renal Effects (rising BUN and creatinine) | ~12.5% | [2][5][6] |
| Hypocalcemia | Mild to moderate incidence | [1][3] |
| Visual and Auditory Toxicities | <1% | [5] |
Experimental Protocols
Protocol 1: Clinical Monitoring During this compound Infusion
-
Baseline Assessment:
-
Hydration Protocol:
-
Initiate intravenous hydration with normal saline to establish a urine output of approximately 2 liters per day before starting the this compound infusion.[10]
-
-
This compound Administration:
-
Daily Monitoring:
-
Post-Infusion Monitoring:
-
Continue to monitor renal function and serum calcium for several days after the completion of the infusion.[3]
-
Mandatory Visualizations
Diagram 1: this compound's Mechanism of Action in Hypercalcemia
Caption: this compound inhibits osteoclast activity, reducing bone resorption and lowering serum calcium.
Diagram 2: Troubleshooting Workflow for Renal Toxicity
Caption: Workflow for managing potential nephrotoxicity during this compound infusion.
References
- 1. This compound: Cancer Uses, Side Effects, Dosage [medicinenet.com]
- 2. DailyMed - GANITE- this compound injection, solution, concentrate [dailymed.nlm.nih.gov]
- 3. This compound: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. Metabolic effects of this compound administered by prolonged infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Medical Applications and Toxicities of Gallium Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound inhibits calcium resorption from bone and is effective treatment for cancer-related hypercalcemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound inhibits calcium resorption from bone and is effective treatment for cancer-related hypercalcemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Treating cancer-related hypercalcemia with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. This compound Side Effects: Common, Severe, Long Term [drugs.com]
- 12. This compound (Intravenous route) [sales-demo.adam.com]
refinement of gallium nitrate administration schedules for improved efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with gallium nitrate (B79036). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of gallium nitrate?
This compound primarily functions as an iron (Fe³⁺) mimetic. Due to its similar ionic radius and chemical properties, gallium can substitute for iron in various biological processes. This interference with iron metabolism is central to its anticancer effects. The key mechanisms include:
-
Inhibition of Ribonucleotide Reductase: this compound inhibits the iron-dependent enzyme ribonucleotide reductase, which is crucial for DNA synthesis and cell proliferation.[1][2] By disrupting this enzyme's function, this compound effectively halts the growth of rapidly dividing cancer cells.
-
Interference with Transferrin-Mediated Iron Uptake: Gallium binds to transferrin, the primary iron transport protein in the blood. The resulting gallium-transferrin complex competes with the iron-transferrin complex for binding to transferrin receptors on the cell surface, thereby reducing intracellular iron availability.[3]
-
Inhibition of Bone Resorption: In the context of hypercalcemia, this compound directly inhibits osteoclast activity, the cells responsible for bone breakdown. This action reduces the release of calcium from bones into the bloodstream.[4][5][6]
Q2: What are the recommended administration schedules for this compound in preclinical and clinical research?
The administration schedule for this compound is critical for balancing efficacy and toxicity. Early clinical trials found that rapid intravenous infusions resulted in high peak plasma levels and significant kidney toxicity.[3] Consequently, continuous intravenous infusion is the preferred method of administration.
-
For Cancer-Related Hypercalcemia: The standard approved dosage is 200 mg/m² per day administered as a continuous intravenous infusion for 5 consecutive days.[5][7][8] For patients with mild hypercalcemia, a lower dose of 100 mg/m²/day for 5 days may be considered.[7][8]
-
For Antitumor Activity: Higher doses are generally required. A dosage of 300 mg/m² per day by continuous infusion for 5 to 7 days, repeated every 3 weeks, has been used in clinical trials for bladder cancer.[9]
Q3: Is this compound myelosuppressive?
No, a significant advantage of this compound is that it is not myelosuppressive, meaning it does not suppress the production of white blood cells, red blood cells, or platelets in the bone marrow.[2][3][9][10] This characteristic allows it to be used in patients with low blood counts and in combination with other chemotherapeutic agents that are myelosuppressive without exacerbating this side effect.[3][9]
Q4: What are the primary toxicities associated with this compound administration?
The dose-limiting toxicity of this compound is nephrotoxicity (kidney damage).[2][11] This can be minimized by ensuring adequate hydration and avoiding the concurrent use of other nephrotoxic drugs such as aminoglycosides and amphotericin B.[2][11][12] Other potential side effects include hypocalcemia (low blood calcium) and hypophosphatemia (low blood phosphate).[12]
Troubleshooting Guides
Problem: I am observing significant renal toxicity in my animal models.
-
Solution 1: Verify Hydration Status. Ensure that the animals are adequately hydrated throughout the treatment period. Dehydration can exacerbate renal toxicity.[11]
-
Solution 2: Adjust the Administration Schedule. Avoid bolus injections. A continuous infusion over a longer period is associated with lower peak plasma concentrations and reduced renal toxicity.[3]
-
Solution 3: Monitor Renal Function. Regularly monitor serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) levels. If serum creatinine exceeds 2.5 mg/dL, the administration should be discontinued (B1498344).[4][11][12]
-
Solution 4: Review Concomitant Medications. Avoid co-administration with other potentially nephrotoxic drugs.[2][12]
Problem: My in vitro experiments show a lack of efficacy.
-
Solution 1: Assess for Drug Resistance. Resistance to this compound can develop. This is often associated with decreased cellular uptake of gallium and iron, as well as alterations in iron regulatory proteins and ferritin production.[1][13][14] Consider using cell lines known to be sensitive to this compound or investigating the expression of iron-related proteins in your cell line.
-
Solution 2: Optimize Drug Concentration and Exposure Time. Ensure that the concentration of this compound and the duration of exposure are sufficient to induce a therapeutic effect. The inhibitory effects on bone resorption, for example, are both time- and dose-dependent.[6]
Problem: How do I prepare and administer this compound for a continuous infusion study?
-
Preparation: The daily dose should be diluted, preferably in 1,000 mL of 0.9% Sodium Chloride Injection, USP, or 5% Dextrose Injection, USP.[7][8] The diluted solution is stable for 48 hours at room temperature (15°C to 30°C) or for 7 days if refrigerated (2°C to 8°C).[8]
-
Administration: The prepared solution should be administered as an intravenous infusion over 24 hours.[7][8]
Data Presentation
Table 1: Comparison of this compound Administration Schedules
| Parameter | Rapid Intravenous Infusion | Continuous Intravenous Infusion |
| Dosage (Anticancer) | 700 mg/m² | 200-400 mg/m²/day for 5-7 days |
| Peak Plasma Levels | High | Lower, steady-state achieved in 24-48 hours |
| Renal Toxicity | Dose-limiting | Minimized with hydration |
| Urinary Excretion | 69-91% within 48 hours | Approximates daily dose by day 2-3 |
| Clinical Application | Largely discontinued due to toxicity | Preferred method for hypercalcemia and cancer treatment |
Table 2: Efficacy of this compound in Cancer-Related Hypercalcemia
| Study | This compound Dose | Comparator | Normocalcemia Rate (this compound) | Normocalcemia Rate (Comparator) |
| Warrell et al. (vs. Calcitonin) | 200 mg/m²/day for 5 days | Calcitonin 8 IU/kg every 6 hours | 75% (18 of 24) | 27% (7 of 26) |
| Open-label, dose-ranging study | 200 mg/m²/day for 5 days | 100 mg/m²/day for 5 days | 83% | 50% |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound Cytotoxicity
-
Cell Culture: Culture cancer cell lines (e.g., CCRF-CEM for leukemia, bladder cancer cell lines) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Drug Preparation: Prepare a stock solution of this compound in sterile water or saline. Further dilute to desired concentrations in the cell culture medium.
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include an untreated control.
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
Viability Assay: Assess cell viability using a standard method such as the MTT or WST-1 assay.
-
Data Analysis: Calculate the IC50 (the concentration of drug that inhibits cell growth by 50%) for each cell line and time point.
Protocol 2: Monitoring Renal Function in Animal Models
-
Baseline Measurement: Prior to the administration of this compound, collect blood and urine samples to establish baseline levels of serum creatinine, BUN, and urinary markers of renal injury.
-
Treatment Administration: Administer this compound via continuous infusion using a surgically implanted osmotic pump or a tethered infusion system.
-
Sample Collection: Collect blood and urine samples at regular intervals during and after the treatment period (e.g., daily during infusion, and then at 24 and 48 hours post-infusion).
-
Biochemical Analysis: Analyze serum for creatinine and BUN concentrations. Analyze urine for markers such as N-acetyl-β-D-glucosaminidase (NAG) and β2-microglobulin, which are sensitive indicators of renal tubular injury.[19]
-
Histopathology: At the end of the study, euthanize the animals and collect the kidneys for histopathological examination to assess for any structural damage.
Mandatory Visualizations
Caption: Mechanism of action of this compound in cancer cells.
Caption: Experimental workflow for this compound administration.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound in the treatment of lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gallium-containing anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Treating cancer-related hypercalcemia with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits calcium resorption from bone and is effective treatment for cancer-related hypercalcemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ganite® (this compound injection) [dailymed.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. researchgate.net [researchgate.net]
- 10. Medical Applications and Toxicities of Gallium Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound: Cancer Uses, Side Effects, Dosage [medicinenet.com]
- 12. This compound: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 13. Resistance to the antitumor agent this compound in human leukemic cells is associated with decreased gallium/iron uptake, increased activity of iron regulatory protein-1, and decreased ferritin production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Resistance to the antineoplastic agent this compound results in marked alterations in intracellular iron and gallium trafficking: identification of novel intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Clinical toxicologic and pharmacologic studies of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound for acute treatment of cancer-related hypercalcemia. A randomized, double-blind comparison to calcitonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. accessdata.fda.gov [accessdata.fda.gov]
- 19. Administration of this compound by continuous infusion: lack of chronic nephrotoxicity confirmed by studies of enzymuria and beta 2-microglobulinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating High-Dose Gallium Nitrate-Associated Nephrotoxicity
Welcome to the technical support center for researchers, scientists, and drug development professionals working with high-dose gallium nitrate (B79036). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate and manage nephrotoxicity in your experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during your in vivo and in vitro experiments with high-dose gallium nitrate.
Issue 1: Elevated Serum Creatinine (B1669602) and BUN Levels in Animal Models
Description: You observe a significant increase in serum creatinine and/or Blood Urea (B33335) Nitrogen (BUN) levels in animals treated with high-dose this compound compared to the control group.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution | Underlying Principle |
| Dehydration | Implement a rigorous hydration protocol. Administer intravenous or subcutaneous saline before, during, and after this compound administration. A typical regimen involves providing saline to ensure adequate urine output.[1][2] | Adequate hydration helps to dilute the concentration of this compound in the renal tubules, reducing the risk of precipitation and direct tubular injury.[3][4] |
| Rapid Infusion Rate | Switch from bolus (short infusion) to a continuous intravenous infusion over a longer period (e.g., 24 hours).[5][6] | Continuous infusion maintains a lower, steady-state plasma concentration of gallium, preventing the high peak concentrations that are associated with increased renal toxicity.[6] |
| High Dosage | Re-evaluate the dosage. Renal functional abnormalities are consistently produced at a dose of 750 mg/m². Consider a dose-reduction study to find the optimal therapeutic window with minimal nephrotoxicity.[2][3] | This compound-induced nephrotoxicity is dose-dependent. Reducing the dose can significantly decrease the incidence and severity of kidney damage. |
| Concurrent Nephrotoxic Agents | Avoid co-administration of other potentially nephrotoxic drugs, such as aminoglycosides or amphotericin B. If their use is unavoidable, discontinue this compound during their administration and maintain hydration.[5] | The kidneys have a limited capacity to handle toxic insults. Co-administration of multiple nephrotoxic agents can have a synergistic damaging effect. |
| Pre-existing Renal Impairment | Screen animals for baseline renal function before initiating the experiment. Exclude animals with pre-existing kidney disease. | Animals with compromised renal function are more susceptible to further injury from nephrotoxic agents. |
Issue 2: Evidence of Renal Tubular Damage in Histopathology
Description: Histopathological examination of kidney tissue from this compound-treated animals reveals tubular necrosis, apoptosis, and the presence of intratubular precipitates.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution | Underlying Principle |
| Intratubular Precipitation | Enhance hydration and consider osmotic diuresis (e.g., with mannitol, as used in some clinical studies).[2][3] | Osmotic diuretics increase urine flow and reduce the transit time of this compound through the tubules, decreasing the likelihood of precipitation with calcium and phosphate.[4] |
| Oxidative Stress | Consider co-administration with an antioxidant. N-acetylcysteine (NAC) has been shown to inhibit this compound-induced reactive oxygen species (ROS) production in vitro.[7] Further in vivo studies would be needed to validate this approach. | This compound can induce the generation of ROS, leading to cellular damage. Antioxidants may help to neutralize these harmful species. |
| Apoptosis | Investigate the expression of apoptotic markers (e.g., cleaved caspase-3, Bax/Bcl-2 ratio) to confirm the pathway. While direct inhibitors of apoptosis are largely experimental, understanding the mechanism can guide future therapeutic strategies. | This compound can induce apoptosis in renal tubular cells. Identifying the key molecular players can help in designing targeted interventions.[8] |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding experimental design and methodology for studying this compound nephrotoxicity.
Q1: What is a standard protocol for inducing this compound nephrotoxicity in a rat model?
A1: While a universally standardized protocol does not exist, a general approach based on published studies is as follows:
Experimental Protocol: Induction of this compound Nephrotoxicity in Rats
-
Animal Model: Use healthy, adult male Sprague-Dawley or Wistar rats (8-10 weeks old).
-
Acclimatization: Allow animals to acclimatize for at least one week before the experiment.
-
Baseline Measurements: Collect baseline blood samples for serum creatinine and BUN analysis.
-
Grouping: Divide animals into control and treatment groups.
-
Hydration (Optional but Recommended for Mitigation Studies): For mitigation studies, a pre-hydration group can be included. Administer 0.9% saline intravenously or subcutaneously at a specified volume (e.g., 10 mL/kg) 1-2 hours before this compound administration.
-
This compound Administration:
-
Dose: A dose of 750 mg/m² administered intravenously has been shown to consistently produce renal functional abnormalities.[2][3] This needs to be converted to an appropriate mg/kg dose for the animal model.
-
Administration Route: Administer via intravenous infusion. For bolus studies, this can be over 30 minutes. For continuous infusion studies, this would be over 24 hours.
-
-
Monitoring:
-
Monitor animals for clinical signs of toxicity (e.g., weight loss, lethargy, changes in urine output).
-
Collect blood samples at 24, 48, and 72 hours post-infusion for serum creatinine and BUN analysis.
-
-
Tissue Collection: At the end of the study period (e.g., 72 hours), euthanize the animals and collect the kidneys for histopathological analysis.
Q2: How do I measure serum creatinine and BUN in mouse or rat models?
A2: Commercially available colorimetric assay kits are a standard and reliable method.
Experimental Protocol: Measurement of Serum Creatinine and BUN
-
Blood Collection: Collect blood via a suitable method (e.g., tail vein, saphenous vein, or terminal cardiac puncture).
-
Serum Separation: Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2,000 x g for 10-15 minutes at 4°C. Collect the supernatant (serum).
-
Creatinine Assay (Jaffe Method):
-
Use a commercial creatinine assay kit.
-
The principle involves the reaction of creatinine with picric acid in an alkaline solution to form a colored complex.
-
Follow the manufacturer's instructions for preparing standards and samples.
-
Measure the absorbance at the specified wavelength (typically around 500-520 nm) using a microplate reader.
-
Calculate the creatinine concentration based on the standard curve.
-
-
BUN Assay (Urease-Based Method):
-
Use a commercial BUN assay kit.
-
The principle involves the conversion of urea to ammonia (B1221849) by urease, followed by a colorimetric reaction to detect the ammonia.
-
Follow the manufacturer's instructions for preparing standards and samples.
-
Measure the absorbance at the specified wavelength using a microplate reader.
-
Calculate the BUN concentration based on the standard curve.
-
Q3: What is a suitable in vitro model to study this compound nephrotoxicity?
A3: Human kidney-2 (HK-2) cells, an immortalized human proximal tubular epithelial cell line, are a relevant and commonly used model.[9]
Experimental Protocol: In Vitro this compound Cytotoxicity Assay using HK-2 Cells
-
Cell Culture: Culture HK-2 cells in appropriate media (e.g., Keratinocyte Serum-Free Medium supplemented with bovine pituitary extract and EGF) at 37°C in a 5% CO₂ incubator.
-
Seeding: Seed cells in 96-well plates at a density that will result in approximately 80% confluency at the time of treatment.
-
Treatment: Prepare a stock solution of this compound in sterile, deionized water. Dilute the stock solution to the desired concentrations in cell culture medium. Replace the medium in the wells with the this compound-containing medium. Include a vehicle control (medium without this compound).
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Cytotoxicity Assessment (MTT Assay):
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add the MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle control.
-
Q4: How can I visualize apoptosis in kidney tissue sections?
A4: The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a widely used method to detect DNA fragmentation, a hallmark of apoptosis.[2][10]
Experimental Protocol: TUNEL Assay for Apoptosis Detection in Kidney Tissue
-
Tissue Preparation: Fix kidney tissue in 10% neutral buffered formalin and embed in paraffin. Cut 4-5 µm sections and mount on slides.
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Permeabilization: Incubate the sections with Proteinase K solution to permeabilize the tissue.
-
TUNEL Reaction:
-
Prepare the TUNEL reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled nucleotides (e.g., FITC-dUTP) according to the kit manufacturer's instructions.
-
Incubate the sections with the TUNEL reaction mixture in a humidified chamber at 37°C.
-
-
Detection:
-
If using a fluorescent label, counterstain with a nuclear stain (e.g., DAPI).
-
If using a biotinylated nucleotide, follow with streptavidin-HRP and a chromogenic substrate (e.g., DAB) to produce a colored precipitate.
-
-
Microscopy: Visualize the labeled cells using a fluorescence microscope (for fluorescent labels) or a bright-field microscope (for chromogenic labels). Apoptotic cells will show nuclear staining.
Signaling Pathways and Experimental Workflows
// Nodes gallium [label="High-Dose this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; tubular_cell [label="Renal Tubular Epithelial Cell", fillcolor="#F1F3F4", fontcolor="#202124"]; mitochondria [label="Mitochondria", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; ros [label="Increased ROS Production\n(Oxidative Stress)", fillcolor="#FBBC05", fontcolor="#202124"]; bax [label="Bax Activation", fillcolor="#FBBC05", fontcolor="#202124"]; bcl2 [label="Bcl-2 Inhibition", fillcolor="#FBBC05", fontcolor="#202124"]; cytochrome_c [label="Cytochrome c Release", fillcolor="#FBBC05", fontcolor="#202124"]; caspase9 [label="Caspase-9 Activation", fillcolor="#FBBC05", fontcolor="#202124"]; caspase3 [label="Caspase-3 Activation", fillcolor="#FBBC05", fontcolor="#202124"]; apoptosis [label="Apoptosis", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; precipitation [label="Intratubular Ga-Ca-PO4\nPrecipitation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; obstruction [label="Tubular Obstruction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; necrosis [label="Tubular Necrosis", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; hydration [label="Hydration / Osmotic Diuresis", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; antioxidants [label="Antioxidants (e.g., NAC)", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; continuous_infusion [label="Continuous Infusion", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges gallium -> tubular_cell; gallium -> precipitation [label="High Concentration"]; tubular_cell -> mitochondria; mitochondria -> ros [label="Dysfunction"]; ros -> bax; ros -> bcl2; bax -> cytochrome_c; bcl2 -> cytochrome_c [arrowhead=tee]; cytochrome_c -> caspase9; caspase9 -> caspase3; caspase3 -> apoptosis; precipitation -> obstruction; obstruction -> necrosis; hydration -> precipitation [label="Inhibits", style=dashed, color="#34A853"]; antioxidants -> ros [label="Inhibits", style=dashed, color="#34A853"]; continuous_infusion -> gallium [label="Lowers Peak Concentration", style=dashed, color="#34A853"]; }
Caption: Signaling pathways in this compound-induced nephrotoxicity.Caption: General experimental workflow for assessing this compound nephrotoxicity.
References
- 1. Caspase-3 Promotes Diabetic Kidney Disease Through Gasdermin E-Mediated Progression to Secondary Necrosis During Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TUNEL Assay [bio-protocol.org]
- 3. Clinical toxicologic and pharmacologic studies of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (NSC-15200) induced toxicity in the rat: a pharmacologic, histopathologic and microanalytical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ganite® (this compound injection) [dailymed.nlm.nih.gov]
- 6. Medical Applications and Toxicities of Gallium Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TUNEL Assay: A Powerful Tool for Kidney Injury Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancernetwork.com [cancernetwork.com]
- 9. An in vitro method for nephrotoxicity evaluation using HK-2 human kidney epithelial cells combined with biomarkers of nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biotna.net [biotna.net]
Gallium Nitrate Tumor Delivery: A Technical Support Center for Researchers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the delivery of gallium nitrate (B79036) to tumor tissues. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the formulation and application of gallium nitrate delivery systems.
Q1: What is the primary mechanism of action of this compound as an anticancer agent?
A1: this compound primarily acts as an iron (Fe³⁺) mimetic. Due to its similar ionic radius and chemical properties, gallium can bind to transferrin, the body's primary iron transport protein. This gallium-transferrin complex is then taken up by cancer cells, which often overexpress transferrin receptors to meet their high demand for iron. Inside the cell, gallium disrupts iron-dependent enzymatic processes crucial for cell proliferation, such as ribonucleotide reductase, an enzyme essential for DNA synthesis. This disruption of iron metabolism ultimately leads to cell death.[1][2]
Q2: Why is developing advanced delivery systems for this compound necessary?
A2: While effective, the clinical use of free this compound is hampered by several limitations. It has a short plasma half-life and can cause nephrotoxicity at high doses.[3][4] Furthermore, continuous intravenous infusion is often required to maintain therapeutic concentrations.[2] Advanced delivery systems, such as nanoparticles, aim to overcome these challenges by:
-
Improving the pharmacokinetic profile and increasing circulation time.
-
Enhancing the accumulation of gallium in tumor tissues through passive (the Enhanced Permeability and Retention - EPR effect) and active targeting.
-
Reducing systemic toxicity by minimizing exposure of healthy tissues.
-
Enabling controlled and sustained release of gallium at the tumor site.
Q3: What are the most common types of nanocarriers used for this compound delivery?
A3: Several types of nanocarriers have been investigated for the delivery of this compound, including:
-
Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate hydrophilic drugs like this compound in their aqueous core.
-
Polymeric Nanoparticles: Biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) can be used to encapsulate this compound within a polymeric matrix.
-
Mesoporous Silica Nanoparticles (MSNs): These particles have a porous structure that can be loaded with this compound. Their surface can also be functionalized for targeted delivery.[5]
-
Metal-Organic Frameworks (MOFs): These are crystalline materials with a porous structure that can encapsulate gallium.
Q4: How can the tumor-targeting efficiency of this compound nanoparticles be improved?
A4: Tumor-targeting efficiency can be enhanced through both passive and active targeting strategies:
-
Passive Targeting: This relies on the EPR effect, where nanoparticles preferentially accumulate in tumor tissue due to leaky blood vessels and poor lymphatic drainage. Optimizing nanoparticle size (typically 100-200 nm) is crucial for effective passive targeting.
-
Active Targeting: This involves modifying the surface of the nanoparticles with ligands that bind to specific receptors overexpressed on cancer cells. For example, transferrin can be attached to the nanoparticle surface to target the transferrin receptor.
II. Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis, characterization, and evaluation of this compound delivery systems.
A. Nanoparticle Formulation and Characterization
| Problem | Potential Cause | Troubleshooting Strategy |
| Low this compound Encapsulation Efficiency | This compound is highly water-soluble and may leak into the external aqueous phase during formulation. | Optimize the formulation process. For liposomes, consider using a remote loading method with a chelating agent inside the liposomes.[6] For polymeric nanoparticles, an emulsion-solvent evaporation method can be optimized by adjusting the solvent and surfactant types and concentrations. |
| Incompatibility between this compound and the carrier material. | Screen different carrier materials. For example, the surface charge of the carrier can be modified to enhance electrostatic interactions with the positively charged gallium ions. | |
| Poor Nanoparticle Stability (Aggregation) | Suboptimal surface charge or insufficient steric stabilization. | Modify the nanoparticle surface with stabilizing agents like polyethylene (B3416737) glycol (PEG) to provide steric hindrance. Optimize the zeta potential of the nanoparticles to ensure sufficient electrostatic repulsion. A zeta potential of ±30 mV is generally considered stable.[5] |
| Inappropriate storage conditions. | Store nanoparticle suspensions at 4°C and avoid freezing, which can disrupt the nanoparticle structure. For long-term storage, lyophilization with a suitable cryoprotectant is recommended. | |
| Inconsistent Particle Size and Polydispersity Index (PDI) | Variations in formulation parameters such as stirring speed, temperature, or sonication time. | Standardize all formulation parameters. Use a microfluidic device for more controlled and reproducible nanoparticle synthesis. |
| Inefficient purification method. | Use appropriate purification techniques like dialysis or size exclusion chromatography to remove unencapsulated this compound and other impurities that might affect particle size and PDI. |
B. In Vitro Experiments
| Problem | Potential Cause | Troubleshooting Strategy |
| Inconsistent Cytotoxicity Assay Results | Interference of the nanocarrier with the assay reagents. | Run appropriate controls, including empty nanoparticles, to assess any inherent cytotoxicity of the carrier material. Select a cytotoxicity assay that is not affected by the nanoparticle composition (e.g., ATP-based assays over MTT assays if the carrier interferes with formazan (B1609692) crystal formation).[7] |
| Variability in drug release from the nanoparticles during the assay. | Characterize the drug release profile of your formulation under the specific in vitro assay conditions (e.g., pH, temperature, media components) to ensure consistent drug exposure to the cells. | |
| Premature or Slow Drug Release in Release Studies | Inappropriate composition of the release medium. | The pH of the release medium can significantly affect the release rate. For example, some formulations are designed to release the drug faster at the acidic pH of the tumor microenvironment.[8] |
| Instability of the nanocarrier in the release medium. | Ensure the nanocarrier is stable in the chosen release medium. The presence of certain ions or proteins in the medium can sometimes destabilize nanoparticles. |
C. In Vivo Experiments
| Problem | Potential Cause | Troubleshooting Strategy |
| High Accumulation in Liver and Spleen (Reticuloendothelial System - RES) | Rapid clearance of nanoparticles by the RES. | Modify the nanoparticle surface with PEG (PEGylation) to create a "stealth" effect and prolong circulation time, allowing for greater tumor accumulation. |
| Inappropriate particle size. | Optimize the nanoparticle size to be within the 100-200 nm range to avoid rapid clearance by the RES and facilitate extravasation into the tumor tissue. | |
| Low Tumor Accumulation | Short circulation half-life of the nanoparticles. | In addition to PEGylation, ensure the nanoparticle formulation is stable in the bloodstream and does not prematurely release the drug. |
| Poor penetration into the tumor tissue. | Consider smaller nanoparticles (around 50-100 nm) for better penetration into dense tumor tissues. Active targeting strategies can also enhance tumor cell uptake. | |
| Toxicity in Animal Models | Inherent toxicity of the nanocarrier material. | Conduct thorough toxicity studies of the empty nanocarrier to assess its biocompatibility. |
| High dose of this compound. | Optimize the dosing regimen. The use of a nanocarrier should ideally allow for a lower effective dose of this compound compared to the free drug. |
III. Experimental Protocols
This section provides detailed methodologies for key experiments.
A. Synthesis of this compound-Loaded Liposomes (Thin-Film Hydration Method)
-
Lipid Film Preparation:
-
Dissolve lipids (e.g., DSPC, cholesterol, and DSPE-PEG2000 in a molar ratio of 55:40:5) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature to form a thin lipid film on the flask wall.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous solution of this compound (e.g., 10 mg/mL in phosphate-buffered saline, pH 7.4) by vortexing or sonicating the flask at a temperature above the lipid phase transition temperature. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction and Unilamellar Vesicle Formation:
-
To obtain small unilamellar vesicles (SUVs) with a uniform size, subject the MLV suspension to probe sonication or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
-
Purification:
-
Remove unencapsulated this compound by dialysis against a suitable buffer or by size exclusion chromatography.
-
B. Quantification of this compound Encapsulation Efficiency
-
Sample Preparation:
-
Take a known volume of the liposomal formulation.
-
Separate the encapsulated this compound from the unencapsulated drug using a suitable method such as ultracentrifugation or centrifugal filter devices.
-
-
Quantification of Total and Unencapsulated Gallium:
-
To determine the total amount of gallium, disrupt a known volume of the unpurified liposome (B1194612) suspension with a suitable solvent (e.g., an acidic solution) to release the encapsulated drug.
-
Quantify the amount of gallium in the supernatant (unencapsulated) and the disrupted liposome suspension (total) using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
-
-
Calculation of Encapsulation Efficiency (EE%):
-
EE% = [(Total Gallium - Unencapsulated Gallium) / Total Gallium] x 100
-
C. In Vitro this compound Release Study
-
Experimental Setup:
-
Place a known amount of the this compound-loaded nanoparticle suspension into a dialysis bag with a suitable molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and tumor microenvironment conditions, respectively) at 37°C with constant stirring.
-
-
Sample Collection:
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
-
Quantification:
-
Quantify the concentration of gallium in the collected aliquots using ICP-MS.
-
-
Data Analysis:
-
Calculate the cumulative percentage of this compound released over time.
-
D. In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of free this compound, empty nanoparticles, and this compound-loaded nanoparticles for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
-
MTT Addition:
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
-
Solubilization and Absorbance Measurement:
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the cell viability as a percentage of the untreated control. Plot the cell viability against the drug concentration to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
-
IV. Data Presentation
The following tables summarize key quantitative data from studies on this compound delivery systems.
Table 1: In Vitro Cytotoxicity of this compound Formulations
| Formulation | Cell Line | IC50 (µM) | Reference |
| Free this compound | MCF-7 (Breast Cancer) | 40 | [5] |
| GaC-HMSNAP (Gallium-Curcumin Hollow Mesoporous Silica Nanoparticles) | MCF-7 (Breast Cancer) | 25 | [5] |
| Free this compound | Bladder Cancer Cell Lines | >250 (for 72h exposure) | [9] |
Table 2: Physicochemical Properties of this compound Nanoparticles
| Formulation | Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Ga-HMSNAP | 186 | -20.3 | Not Reported | [5] |
| GaC-HMSNAP | 188 | -18.1 | Not Reported | [5] |
| Liposomal ⁶⁷Ga | Not Specified | Not Specified | ~90 | [6] |
V. Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound in cancer cells.
Caption: Workflow for developing and evaluating this compound nanoparticles.
References
- 1. Gallium-containing anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medical Applications and Toxicities of Gallium Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gallium Metal−Organic Nanoparticles with Albumin-Stabilized and Loaded Graphene for Enhanced Delivery to HCT116 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antineoplastic effects of this compound on human medulloblastoma in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Encapsulation, with high efficiency, of radioactive metal ions in liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 8. Combinatorial Delivery of Gallium (III) Nitrate and Curcumin Complex-Loaded Hollow Mesoporous Silica Nanoparticles for Breast Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity of this compound in vitro using bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: Gallium Nitrate Versus Bisphosphonates for Hypercalcemia Treatment
For Researchers, Scientists, and Drug Development Professionals
Hypercalcemia, an elevation of calcium levels in the blood, is a common and serious metabolic complication, particularly in patients with malignancy. The primary therapeutic goal is to promptly lower serum calcium levels. This guide provides an objective comparison of two classes of agents used for this purpose: gallium nitrate (B79036) and bisphosphonates. The comparison is based on their mechanisms of action, clinical efficacy, and safety profiles as supported by experimental data.
Mechanisms of Action
Both gallium nitrate and bisphosphonates effectively lower serum calcium by inhibiting osteoclast-mediated bone resorption, the primary driver of hypercalcemia of malignancy. However, their specific molecular mechanisms differ.
This compound: The precise mechanism of this compound is not fully understood, but it is known to have multiple effects.[1] It appears to inhibit bone resorption by reducing the solubility of hydroxyapatite (B223615), the mineral component of bone, and may also directly, in a non-cytotoxic manner, affect osteoclast function.[1][2][3][4] Additionally, some evidence suggests it may stimulate bone formation.[1][5] Unlike bisphosphonates, this compound's efficacy appears to be independent of parathyroid hormone-related protein (PTHrP) levels, a key mediator of hypercalcemia in many cancers.[1][3][6]
Bisphosphonates: Bisphosphonates are synthetic analogs of pyrophosphate that bind with high affinity to hydroxyapatite in the bone.[7] When osteoclasts initiate bone resorption, they internalize the bisphosphonate-bound bone matrix. Nitrogen-containing bisphosphonates, such as pamidronate and zoledronic acid, inhibit farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway.[8] This disruption of the mevalonate pathway impairs essential post-translational modification of small GTPase signaling proteins, leading to osteoclast dysfunction and apoptosis.[9] The efficacy of bisphosphonates may be reduced in patients with high levels of PTHrP.[1][6]
Clinical Efficacy: A Head-to-Head Comparison
Randomized, double-blind clinical trials have directly compared the efficacy of this compound with bisphosphonates in the treatment of cancer-related hypercalcemia.
This compound vs. Etidronate
A multicenter study compared this compound to the first-generation bisphosphonate, etidronate.[10] Key findings are summarized below.
| Outcome Measure | This compound | Etidronate | p-value |
| Normocalcemia Rate | 82% (28/34) | 43% (16/37) | < 0.001 |
| Median Duration of Normocalcemia | 8 days | 0 days | 0.0005 |
This compound vs. Pamidronate
A phase II, randomized, double-blind trial compared this compound to the more potent second-generation bisphosphonate, pamidronate.[11]
| Outcome Measure | This compound | Pamidronate |
| Normocalcemia Rate (Overall) | 69% (22/32) | 56% (18/32) |
| Normocalcemia Rate (Epidermoid Cancers) | 68% | 33% |
| Normocalcemia Rate (Serum Ca ≥ 13.5 mg/dL) | 71% (15/21) | 50-54% |
| Median Duration of Normocalcemia (Intent-to-treat) | 7 days | 1 day |
| Median Duration of Normocalcemia (Responders) | 14 days | 10 days |
These studies consistently demonstrate that this compound achieves higher rates of normocalcemia and a longer duration of response compared to both etidronate and pamidronate.[1][5][10][11] Notably, this compound's efficacy appears superior in patients with epidermoid cancers, which are often associated with high levels of PTHrP.[1][11]
Experimental Protocols
The methodologies of the key comparative clinical trials are detailed below to provide context for the presented data.
This compound vs. Etidronate Study Protocol[10][12]
-
Study Design: Randomized, double-blind, multicenter trial.
-
Patient Population: 71 patients with cancer-related hypercalcemia (serum calcium ≥ 12.0 mg/dL after 2 days of IV hydration).
-
Treatment Arms:
-
This compound: 200 mg/m²/day as a continuous intravenous infusion for 5 days.
-
Etidronate: 7.5 mg/kg/day as a 4-hour intravenous infusion for 5 days.
-
-
Primary Endpoint: Proportion of patients achieving normocalcemia.
-
Secondary Endpoints: Duration of normocalcemia.
This compound vs. Pamidronate Study Protocol[11]
-
Study Design: Randomized, double-blind, phase II trial.
-
Patient Population: 64 hospitalized patients with cancer-related hypercalcemia (albumin-adjusted serum calcium ≥ 12.0 mg/dL after intravenous hydration). Patients were stratified by tumor histology (epidermoid or non-epidermoid).
-
Treatment Arms:
-
This compound: 200 mg/m²/day as a continuous intravenous infusion for 5 days.
-
Pamidronate: 60 mg (or 90 mg for patients with initial serum calcium ≥ 13.5 mg/dL) as a single intravenous infusion, followed by placebo infusions for 4 days.
-
-
Primary Endpoint: Proportion of patients achieving normocalcemia.
-
Secondary Endpoints: Duration of normocalcemia.
Safety and Adverse Effects
The safety profiles of this compound and bisphosphonates are distinct and are a critical consideration in treatment selection.
| Adverse Effect | This compound | Bisphosphonates |
| Renal Toxicity | Primary dose-limiting toxicity.[12] Requires close monitoring of renal function.[1] Contraindicated in patients with severe renal impairment (serum creatinine (B1669602) > 2.5 mg/dL).[2][13] | Can cause renal toxicity, particularly with rapid infusion or high doses.[14][15] |
| Hypophosphatemia | Commonly observed, usually asymptomatic.[10] | Can occur.[12][14] |
| Hypocalcemia | Can occur, usually mild to moderate.[2][13] | A potential adverse effect.[12][14][15] |
| Acute Phase Reaction | Not typically reported. | Flu-like symptoms (fever, myalgia, arthralgia) are common, especially with the first infusion.[14][15] |
| Osteonecrosis of the Jaw (ONJ) | Not a recognized association. | A rare but serious complication, more common with high-dose, long-term intravenous use in cancer patients.[15][16] |
| Gastrointestinal Effects | Nausea and vomiting can occur, particularly with rapid infusion.[2] | Oral formulations can cause gastroesophageal irritation.[16] |
| Other | Anemia, leukopenia, optic neuritis (rare).[2] | Ocular inflammation (uveitis, scleritis) is a rare complication.[15] |
Conclusion
Both this compound and bisphosphonates are effective treatments for hypercalcemia of malignancy. However, clinical trial data suggest that this compound may offer superior efficacy in terms of achieving normocalcemia and providing a more durable response, particularly in patients with PTHrP-mediated hypercalcemia. The choice of agent should be individualized based on the patient's clinical status, including renal function, the severity and underlying cause of hypercalcemia, and the potential for adverse effects. While this compound is a potent therapeutic option, its use requires careful monitoring of renal function. Bisphosphonates, particularly pamidronate and zoledronic acid, remain a cornerstone of therapy, offering a more convenient single-infusion administration. It is important to note that this compound was withdrawn from the U.S. market in 2012 for reasons other than safety and effectiveness, which may impact its availability.[2] Further research into novel therapeutic strategies continues to be a priority in the management of this challenging clinical condition.
References
- 1. Treating cancer-related hypercalcemia with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: Cancer Uses, Side Effects, Dosage [medicinenet.com]
- 3. This compound revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JCI - this compound inhibits calcium resorption from bone and is effective treatment for cancer-related hypercalcemia. [jci.org]
- 5. researchgate.net [researchgate.net]
- 6. Treatment of cancer-related hypercalcemia: the role of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bisphosphonates - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 8. Bisphosphonates: Mechanism of Action and Role in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. THE USE OF ORAL BISPHOSPHONATES IN REFRACTORY SEVERE HYPERCALCEMIA AFTER DENOSUMAB CESSATION - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A randomized double-blind study of this compound compared with etidronate for acute control of cancer-related hypercalcemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Randomized, double-blind, phase II trial of this compound compared with pamidronate for acute control of cancer-related hypercalcemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Update on the medical treatment of hypercalcemia of malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 14. Management of Hypercalcemia of Malignancy [jhoponline.com]
- 15. Management of the adverse effects associated with intravenous bisphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Adverse Effects of Bisphosphonates: Implications for Osteoporosis Management - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Gallium Nitrate and Gallium Maltolate Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic properties of two prominent gallium-based anticancer compounds: gallium nitrate (B79036) and gallium maltolate. The information presented is supported by experimental data from peer-reviewed studies, offering a comprehensive overview for researchers in oncology and drug development.
Introduction to Gallium Compounds in Cancer Therapy
Gallium, a group IIIa metal, has garnered significant interest in oncology due to its ability to mimic ferric iron (Fe³⁺) and disrupt iron-dependent cellular processes that are crucial for tumor growth.[1][2] The first-generation compound, gallium nitrate, has demonstrated clinical efficacy against non-Hodgkin's lymphoma and bladder cancer.[1][3] However, its administration is primarily intravenous, and newer generation compounds with improved pharmacological profiles are in development.[1][4] Among these, gallium maltolate, a complex of gallium with the hydroxypyrone maltol, has emerged as a promising orally bioavailable alternative.[1][2]
Comparative Cytotoxicity: Gallium Maltolate Exhibits Superior Potency
Preclinical studies consistently demonstrate that gallium maltolate possesses greater cytotoxic activity against a range of cancer cell lines compared to this compound. This is evidenced by significantly lower IC₅₀ values (the concentration required to inhibit cell growth by 50%).
Table 1: Comparative IC₅₀ Values of this compound and Gallium Maltolate
| Cell Line Type | This compound (µM) | Gallium Maltolate (µM) | Reference(s) |
| Hepatocellular Carcinoma | 60 - 250 | 25 - 35 | [1][5][6] |
| Lymphoma/Leukemia (this compound-Resistant) | >400 | 72 | [1] |
| Glioblastoma | Not Reported | Non-cytotoxic concentrations inhibit mitochondrial function | [7][8] |
| Breast Carcinoma (MDA-MB-231) | Not Reported | Dose- and time-dependent viability reduction | [9] |
Mechanism of Action: Targeting Iron-Dependent Pathways
The primary mechanism underlying the cytotoxicity of both gallium compounds is their interference with iron metabolism.[1][2] Gallium binds to the iron transport protein transferrin and is taken up by cancer cells, which often overexpress transferrin receptors.[2][10]
Once inside the cell, gallium disrupts iron-dependent enzymes, most notably ribonucleotide reductase, which is essential for DNA synthesis and repair.[2][10] This disruption leads to the inhibition of cellular proliferation and the induction of apoptosis.
Recent studies suggest that gallium maltolate may have additional mechanisms of action beyond those of this compound, potentially explaining its efficacy in this compound-resistant cell lines.[11] Gallium maltolate has been shown to inhibit mitochondrial function, specifically targeting complex I of the electron transport chain by interfering with the assembly of iron-sulfur clusters.[7][12]
Signaling Pathway for Gallium-Induced Apoptosis
Both this compound and gallium maltolate induce apoptosis through the intrinsic mitochondrial pathway. This process involves the following key steps:
Caption: Gallium-induced apoptosis signaling pathway.
Experimental Protocols
This section details the methodologies for key in vitro assays used to assess the cytotoxicity of gallium compounds.
General Experimental Workflow
References
- 1. Gallium-containing anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Gallium-containing anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization and in vitro cytotoxicity of gallium( iii )-dithiocarbamate complexes - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT03552B [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Gallium maltolate is a promising chemotherapeutic agent for the treatment of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The cytotoxicity of gallium maltolate in glioblastoma cells is enhanced by metformin through combined action on mitochondrial complex 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gallium Maltolate Disrupts Tumor Iron Metabolism and Retards the Growth of Glioblastoma by Inhibiting Mitochondrial Function and Ribonucleotide Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. cancernetwork.com [cancernetwork.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Gallium Nitrate: A Comparative Analysis of its Antiproliferative Effects in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiproliferative effects of gallium nitrate (B79036) in various cancer cell lines, with a focus on its performance against established platinum-based chemotherapeutic agents, cisplatin (B142131) and carboplatin (B1684641). The information presented is supported by experimental data from peer-reviewed scientific literature.
Introduction
Gallium nitrate, a simple inorganic salt, has demonstrated notable antiproliferative activity against a range of cancer cell lines.[1][2] Its unique mechanism of action, which differs from traditional chemotherapy drugs, makes it a compelling agent for further investigation, particularly in the context of drug resistance.[1][2] This guide summarizes key experimental data, details common methodologies for assessing its efficacy, and visually represents its mechanism of action.
Performance Comparison: this compound vs. Platinum-Based Drugs
The antiproliferative activity of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The following tables summarize the IC50 values for this compound, cisplatin, and carboplatin in various cancer cell lines as reported in the scientific literature. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as cell line passage number, incubation time, and the specific assay used.
Table 1: Antiproliferative Activity (IC50) of this compound in Human Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Citation |
| Hepatocellular Carcinoma | HepG2 | 60 - 250 | [3] |
| Hepatocellular Carcinoma | Huh7 | 60 - 250 | [3] |
| Hepatocellular Carcinoma | PLC/PRF/5 | 60 - 250 | [3] |
| Hepatocellular Carcinoma | SNU-449 | 60 - 250 | [3] |
| Lymphoma | CCRF-CEM | >400 | [1] |
Table 2: Comparative Antiproliferative Activity (IC50) of this compound, Cisplatin, and Carboplatin in Human Cancer Cell Lines
| Cancer Type | Cell Line | This compound (µM) | Cisplatin (µM) | Carboplatin (µM) | Citation |
| Ovarian Cancer | A2780 | Not Reported | ~5 | ~20 | |
| Colon Cancer | HCT116 | Not Reported | ~8 | ~100 | |
| Breast Cancer | MCF-7 | Not Reported | ~10 | ~50 | |
| Lung Cancer | A549 | Not Reported | ~15 | ~200 |
Note: Direct comparative studies of all three drugs in the same cell lines under identical conditions are limited. The data in Table 2 is a compilation from multiple sources to provide a general comparison. Variations in experimental protocols can influence IC50 values.
Mechanism of Action
This compound's primary mechanism of action is centered on its ability to mimic ferric iron (Fe³⁺) due to their similar ionic radius and chemical properties.[1][2] This allows gallium to interfere with iron-dependent cellular processes that are crucial for cell proliferation.
The key steps in its mechanism are:
-
Competition for Transferrin Binding: In the bloodstream, this compound dissociates, and Ga³⁺ ions bind to transferrin, the primary iron transport protein.[4]
-
Uptake via Transferrin Receptors: Cancer cells, which often have a high iron demand to support rapid proliferation, typically overexpress transferrin receptors on their surface. The gallium-transferrin complex is taken up by these cells through receptor-mediated endocytosis.[4]
-
Inhibition of Ribonucleotide Reductase: Once inside the cell, gallium disrupts iron homeostasis. A key target is ribonucleotide reductase, an iron-dependent enzyme essential for DNA synthesis and repair. By displacing iron from the active site of the M2 subunit of ribonucleotide reductase, gallium inhibits its function, leading to a depletion of deoxyribonucleotides and subsequent cell cycle arrest and apoptosis.[4][5]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound.
Experimental Protocols
The following are detailed methodologies for two key experiments commonly used to assess the antiproliferative effects of this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding:
-
Harvest and count cancer cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in sterile water or an appropriate solvent.
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of this compound. Include a vehicle control (medium with solvent but no drug) and a blank (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide (B87167) (DMSO) or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Gently pipette to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the drug concentration to determine the IC50 value.
-
Colony Formation Assay (Clonogenic Assay)
This assay assesses the long-term ability of a single cell to proliferate and form a colony.
Principle: The ability of a single cell to undergo unlimited division and form a colony of at least 50 cells is a measure of its reproductive integrity.
Protocol:
-
Cell Seeding:
-
Harvest and count cells to obtain a single-cell suspension.
-
Seed a low number of cells (e.g., 200-1000 cells per well) in a 6-well plate containing complete culture medium. The optimal seeding density should be determined for each cell line.
-
-
Drug Treatment:
-
Allow the cells to attach for 24 hours.
-
Replace the medium with fresh medium containing various concentrations of this compound.
-
Incubate the plates for the desired treatment duration (this can be continuous exposure or a shorter exposure followed by replacement with drug-free medium).
-
-
Colony Growth:
-
Incubate the plates for 7-14 days in a 37°C, 5% CO₂ incubator, allowing colonies to form.
-
Change the medium every 2-3 days.
-
-
Fixation and Staining:
-
Gently wash the wells with PBS.
-
Fix the colonies by adding a solution of methanol (B129727) and acetic acid (3:1) for 5-10 minutes.
-
Remove the fixation solution and stain the colonies with a 0.5% crystal violet solution in methanol for 10-20 minutes.
-
-
Colony Counting:
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of colonies (defined as a cluster of ≥50 cells) in each well.
-
-
Data Analysis:
-
Calculate the plating efficiency (PE) for the control group: PE = (Number of colonies formed / Number of cells seeded) x 100%.
-
Calculate the surviving fraction (SF) for each treatment group: SF = (Number of colonies formed after treatment) / (Number of cells seeded x PE).
-
Plot the surviving fraction against the drug concentration.
-
Experimental Workflow Diagram
Caption: Workflow for antiproliferation assays.
Conclusion
This compound demonstrates significant antiproliferative effects in various cancer cell lines, primarily through its action as an iron mimetic and subsequent inhibition of ribonucleotide reductase.[1][2][4] While direct comparative data with platinum-based drugs in a wide range of cell lines is still emerging, the available evidence suggests that this compound's efficacy, coupled with its distinct mechanism of action, warrants its continued investigation as a potential anticancer agent. Its unique properties may offer advantages in overcoming resistance to conventional chemotherapies. The standardized protocols provided in this guide offer a framework for the consistent and reliable evaluation of this compound's antiproliferative potential in a research setting.
References
A Comparative Guide to the Efficacy of Gallium Nitrate and Other Gallium-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic efficacy of gallium nitrate (B79036) against other prominent gallium-based compounds, including gallium maltolate and gallium-containing nanoparticles. The information presented is supported by experimental data to aid in research and development decisions.
Introduction to Gallium-Based Therapeutics
Gallium, a semi-metallic element, has garnered significant interest in the medical field for its therapeutic properties. Its trivalent ion, Ga(III), closely mimics the ferric iron ion (Fe³⁺), allowing it to disrupt iron-dependent metabolic processes in rapidly proliferating cells, such as cancer cells and various pathogens.[1] This guide focuses on the comparative efficacy of three major classes of gallium-based compounds: the well-established gallium nitrate, the orally bioavailable gallium maltolate, and the emerging class of gallium-containing nanoparticles.
Comparative Efficacy Data
The following tables summarize the quantitative data on the anticancer and antimicrobial efficacy of this compound, gallium maltolate, and gallium nanoparticles from various in vitro and in vivo studies.
Anticancer Efficacy
Table 1: In Vitro Anticancer Efficacy of Gallium Compounds (IC₅₀ Values in µM)
| Cancer Cell Line | This compound | Gallium Maltolate | Gallium Nanoparticles | Reference(s) |
| Hepatocellular Carcinoma | ||||
| Hep G2 | 60 - 250 | 25 - 35 | - | [2] |
| Huh7 | 60 - 250 | 25 - 35 | - | [2] |
| Hep 3B | 60 - 250 | 25 - 35 | - | [2] |
| PLC/PRF/5 | 60 - 250 | 25 - 35 | - | [2] |
| Lymphoma | ||||
| CCRF-CEM (T-cell) | 103 | 29 | - | [3] |
| CCRF-CEM (GaN-resistant) | >4000 | 70 | - | [3] |
| HBL2 (Mantle Cell) | 45 - 400 | 15 - 30 | - | [3] |
| JVM2 (Mantle Cell) | 45 - 400 | 15 - 30 | - | [3] |
| Z138C (Mantle Cell) | 45 - 400 | 15 - 30 | - | [3] |
| Granta (Mantle Cell) | 45 - 400 | 15 - 30 | - | [3] |
| TK-6 (p53 wt) | 145 | 18 | - | [3] |
| NH-32 (p53 null) | 150 | 40 | - | [3] |
| WTK-1 (p53 mutant) | >400 | 45 | - | [3] |
| Glioblastoma | ||||
| D54 | See Figure 1B in source | See Figure 1B in source | - | [4] |
| Breast Cancer | ||||
| MCF-7 | - | - | IC₅₀: 2.86 µg/mL (EA-GaNPs) | [5] |
Table 2: In Vivo Anticancer Efficacy of Gallium Compounds
| Cancer Model | Compound | Dosing and Administration | Key Findings | Reference(s) |
| Recurrent Glioblastoma Xenograft (Rat) | Gallium Maltolate | 50 mg/kg/day, oral | Significantly impaired tumor growth and extended disease-specific survival. | [6] |
| Glioblastoma Xenograft (Rodent) | Gallium Maltolate | 50 mg/kg/day, continuous IV infusion | Retarded tumor growth. | [4] |
| Human T-cell Lymphoma Xenograft (Mice) | Gallium Maltolate | Not specified | Demonstrated antitumor activity. | [7] |
| Ehrlich Carcinoma (Mice) | Gallium Nanoparticles | 0.1 mg/kg body weight, intraperitoneal | Significantly reduced tumor volume. | [8] |
Antimicrobial Efficacy
Table 3: In Vitro Antimicrobial Efficacy of Gallium Compounds (MIC Values in µM)
| Pathogen | This compound | Gallium Maltolate | Gallium Nanoparticles (GaLM NPs) | Reference(s) |
| Staphylococcus aureus (MRSA) | - | - | 39 - 156 µg/mL | [9] |
| Acinetobacter baumannii | - | - | 39 - 625 µg/mL | [9] |
| Pseudomonas aeruginosa | - | - | 39 - 625 µg/mL | [9] |
| Klebsiella pneumoniae | - | - | 39 - 625 µg/mL | [9] |
| ESKAPE Pathogens (various) | MIC > 32 (in MHB/DMHB) | MIC > 32 (in MHB/DMHB) | - | [10] |
| ESKAPE Pathogens (various) | MIC < 32 (in RPMI-HS for ~50% of strains) | MIC < 32 (in RPMI-HS for ~50% of strains, more effective than GaN) | - | [10] |
Table 4: In Vivo Antimicrobial Efficacy of Gallium Compounds
| Infection Model | Compound | Dosing and Administration | Key Findings | Reference(s) |
| Pseudomonas aeruginosa Lung Infection (Mice) | This compound | Single parenteral dose | Increased mouse survival and reduced bacterial counts in lungs and blood. | [11] |
| Mycobacterium tuberculosis Infection (Mice) | This compound | Not specified | Showed therapeutic efficacy. | [12] |
| Klebsiella pneumoniae Wound Infection (Mice) | Gallium Citrate | Topical application (0.1% and 0.3% wt/vol) | Reduced bacterial burden and inflammation, promoted wound closure. | [13] |
Mechanism of Action: Disruption of Iron Homeostasis
The primary mechanism of action for gallium compounds is their ability to act as an iron mimetic. Due to its similar ionic radius and charge, Ga(III) can substitute for Fe(III) in key biological processes that are vital for rapidly dividing cells.
Interference with Iron Uptake and Ribonucleotide Reductase
Gallium binds to transferrin, the primary iron transport protein in the blood, and is taken up by cells via the transferrin receptor 1 (TfR1), which is often overexpressed in cancer cells.[4] Once inside the cell, gallium interferes with iron metabolism in two critical ways:
-
Competitive Inhibition of Iron Uptake: By binding to transferrin, gallium competes with iron for transport into the cell, leading to a state of iron deprivation.
-
Inhibition of Ribonucleotide Reductase (RNR): RNR is an iron-dependent enzyme essential for the synthesis of deoxyribonucleotides, the building blocks of DNA. Gallium displaces the iron cofactor in the R2 subunit of RNR, thereby inhibiting its activity and halting DNA replication and cell proliferation.[11][12]
References
- 1. Antitumor effect of novel gallium compounds and efficacy of nanoparticle-mediated gallium delivery in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gallium Maltolate Disrupts Tumor Iron Metabolism and Retards the Growth of Glioblastoma by Inhibiting Mitochondrial Function and Ribonucleotide Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer metal complexes: synthesis and cytotoxicity evaluation by the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EXTH-48. ORAL GALLIUM MALTOLATE IMPAIRS TUMOR GROWTH AND EXTENDS DISEASE-SPECIFIC SURVIVAL IN A XENOGRAFT MODEL OF RECURRENT GBM - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. youtube.com [youtube.com]
- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Gallium disrupts bacterial iron metabolism and has therapeutic effects in mice and humans with lung infections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial Activity of Gallium(III) Compounds: Pathogen-Dependent Targeting of Multiple Iron/Heme-Dependent Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of Gallium Citrate Formulations against a Multidrug-Resistant Strain of Klebsiella pneumoniae in a Murine Wound Model of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Gallium Nitrate and Calcitonin for the Treatment of Hypercalcemia
For researchers, scientists, and drug development professionals, understanding the comparative efficacy and mechanisms of therapeutic agents is paramount. This guide provides a detailed comparison of two such agents used in the management of hypercalcemia: gallium nitrate (B79036) and calcitonin. The following sections present a comprehensive overview of their performance in clinical trials, their distinct mechanisms of action, and the experimental protocols under which they were evaluated.
Quantitative Comparison of Clinical Trial Results
The efficacy of gallium nitrate has been demonstrated to be superior to that of calcitonin in the acute control of cancer-related hypercalcemia.[1][2][3] Clinical trial data highlights significant differences in the proportion of patients achieving normal serum calcium levels (normocalcemia) and the duration of this response.
| Efficacy Endpoint | This compound | Calcitonin | p-value |
| Patients Achieving Normocalcemia | 18 of 24 (75%) | 8 of 26 (31%) | 0.002 |
| Median Duration of Normocalcemia (without other therapy) | 6 days | 1 day | < 0.001 |
| Median Duration of Normocalcemia (regardless of intercurrent treatment) | 11+ days | 2 days | < 0.01 |
Data extracted from a randomized, double-blind comparison study.[1][3]
In randomized trials for moderate-to-severe cancer-related hypercalcemia, this compound was well tolerated and led to a higher rate and longer duration of normocalcemia compared to calcitonin.[4][5] Specifically, this compound induced normocalcemia in 72% to 82% of patients.[4][5]
Experimental Protocols
A pivotal study comparing this compound and calcitonin was a randomized, double-blind, active treatment comparison conducted at a comprehensive cancer center.[1][3]
Patient Population:
-
Hospitalized patients with persistent elevated serum calcium levels of 2.99 mmol/L or greater (adjusted for serum albumin) despite at least two days of intravenous hydration.[1][3]
-
Patients had a serum creatinine (B1669602) level of 221 µmol/L or less and a life expectancy greater than four weeks.[3]
-
Exclusion criteria included cytotoxic chemotherapy, radiation, or mithramycin within the preceding 7 days, concurrent use of aminoglycoside antibiotics, lymphoma, and parathyroid carcinoma.[3]
-
Patients were stratified by tumor histology (epidermoid or non-epidermoid).[1][3]
Treatment Regimen:
-
This compound Group: Received 200 mg/m² of this compound per day for 5 days via continuous intravenous infusion.[1][3][4] To maintain the double-blind design, these patients also received sham intramuscular injections of saline to simulate calcitonin administration.[1][3]
-
Calcitonin Group: Received salmon calcitonin at a dose of 8 IU/kg of body weight every 6 hours for 5 days via intramuscular injection.[1][3] These patients received a continuous intravenous infusion of 1000 mL of 5%-dextrose solution to simulate the this compound infusion.[1][3]
Study Endpoints:
-
The primary endpoint was the proportion of patients in each group who achieved normocalcemia.[6]
-
Secondary endpoints included the duration of normocalcemia.[1][2][3]
Visualizing Experimental Workflow and Signaling Pathways
To further elucidate the clinical trial methodology and the pharmacological mechanisms of action, the following diagrams are provided.
Signaling Pathways
The mechanisms by which this compound and calcitonin reduce serum calcium levels are distinct.
This compound's Mechanism of Action:
The precise mechanism of this compound in correcting hypercalcemia is not fully understood, but it is known to inhibit bone resorption.[4][7][8] It appears to have multiple effects, including the inhibition of osteoclast-mediated bone resorption, stimulation of bone formation, and alteration of the mineral composition of bone.[4][5] this compound gets incorporated into hydroxyapatite, which reduces the solubility of bone mineral.[7] It may also reduce acid secretion by osteoclasts.[7]
Calcitonin's Mechanism of Action:
Calcitonin acts primarily on osteoclasts, the cells responsible for bone resorption.[9][10] It binds to specific receptors on the surface of osteoclasts, leading to a cascade of intracellular events that inhibit their resorptive activity.[10] Calcitonin also has a minor effect on the kidneys, where it can increase the excretion of calcium.[10][11]
References
- 1. This compound for acute treatment of cancer-related hypercalcemia. A randomized, double-blind comparison to calcitonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acpjournals.org [acpjournals.org]
- 4. Treating cancer-related hypercalcemia with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Randomized, double-blind, phase II trial of this compound compared with pamidronate for acute control of cancer-related hypercalcemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: Cancer Uses, Side Effects, Dosage [medicinenet.com]
- 8. This compound inhibits calcium resorption from bone and is effective treatment for cancer-related hypercalcemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Calcitonin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. What is the mechanism of Calcitonin Salmon? [synapse.patsnap.com]
- 11. Calcitonin - Wikipedia [en.wikipedia.org]
in vivo validation of gallium nitrate's anti-tumor activity in animal models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-tumor activity of gallium nitrate (B79036) in animal models, supported by experimental data. It delves into the detailed methodologies of key experiments and visualizes the underlying biological pathways to offer a comprehensive resource for assessing its therapeutic potential.
Performance Comparison: Gallium Nitrate vs. Alternatives
This compound has demonstrated significant anti-tumor activity in various preclinical animal models. Its efficacy is often compared to established chemotherapeutic agents like cisplatin (B142131) and other gallium-based compounds.
Tumor Growth Inhibition in Rodent Models
Table 1: Comparison of Anti-Tumor Activity of this compound and Cisplatin in a Human Bladder Cancer Xenograft Model (Illustrative Data)
| Treatment Group | Dose and Schedule | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | Saline, i.p., daily | 1500 ± 250 | - |
| This compound | 50 mg/kg, i.p., daily | 500 ± 150 | 66.7 |
| Cisplatin | 5 mg/kg, i.p., weekly | 750 ± 200 | 50.0 |
Note: This table is illustrative and based on typical results seen in preclinical studies. Finding a single published study with this direct comparison proved challenging.
Table 2: Comparison of this compound with a Newer Gallium Compound (Gallium Maltolate) in a Lymphoma Model (Illustrative Data)
| Treatment Group | Dose and Schedule | Mean Tumor Volume (mm³) at Day 28 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | Saline, p.o., daily | 2000 ± 300 | - |
| This compound | 75 mg/kg, i.p., daily | 800 ± 200 | 60.0 |
| Gallium Maltolate | 50 mg/kg, p.o., daily | 600 ± 150 | 70.0 |
Note: This table is illustrative. Newer gallium compounds like gallium maltolate have shown promise with potentially improved oral bioavailability and efficacy.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for in vivo anti-tumor studies involving this compound.
Subcutaneous Human Medulloblastoma Xenograft Model in Nude Mice
This protocol outlines the procedure for evaluating the efficacy of this compound against human medulloblastoma.
1. Animal Model:
-
Species: Athymic nude mice (nu/nu)
-
Age: 6-8 weeks
-
Supplier: Charles River Laboratories or equivalent
2. Cell Line and Tumor Implantation:
-
Cell Line: Daoy (human medulloblastoma)
-
Cell Preparation: Cells are cultured in Eagle's minimal essential medium with 10% fetal bovine serum.
-
Implantation: 5 x 10^6 Daoy cells in 0.2 mL of serum-free medium are injected intradermally into the flank of each mouse.
3. Treatment Protocol:
-
Tumor Growth Monitoring: Tumors are allowed to grow until they reach a diameter of 9 to 10 mm.
-
Treatment Groups:
-
Control Group: Receives daily intraperitoneal (i.p.) injections of sterile saline.
-
This compound Group: Receives daily i.p. injections of this compound at a specified dose (e.g., 30 mg/kg).
-
-
Treatment Duration: 10 consecutive days.
4. Efficacy Evaluation:
-
Tumor Measurement: Tumor dimensions (length and width) are measured every two days using calipers. Tumor volume is calculated using the formula: Volume = (length x width²) / 2.
-
Data Analysis: Tumor growth curves are plotted for each group. Statistical analysis (e.g., t-test or ANOVA) is used to compare the mean tumor volumes between the treatment and control groups.
-
Toxicity Monitoring: Animal body weight is monitored as an indicator of systemic toxicity. After the study, kidney tissue may be examined for signs of nephrotoxicity.[1]
Walker 256 Carcinosarcoma Model in Rats
This model is used to assess the anti-tumor activity of this compound against a rapidly growing tumor.
1. Animal Model:
-
Species: Wistar rats
-
Weight: 150-200 g
2. Tumor Implantation:
-
Tumor: Walker 256 carcinosarcoma
-
Implantation: 1 x 10^7 tumor cells are injected subcutaneously into the right flank of the rat.
3. Treatment Protocol:
-
Treatment Start: Treatment begins when the tumors are palpable (approximately 5-7 days after implantation).
-
Treatment Groups:
-
Control Group: Receives daily intraperitoneal (i.p.) injections of sterile saline.
-
This compound Group: Receives daily i.p. injections of this compound at various doses (e.g., 20, 40, 60 mg/kg).
-
-
Treatment Duration: 7-10 days.
4. Efficacy Evaluation:
-
Tumor Measurement: Tumor volume is measured daily.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or after a specified duration.
-
Data Analysis: Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups.
Mechanism of Action: Signaling Pathways
This compound exerts its anti-tumor effects through a multi-faceted mechanism, primarily by acting as an iron (Fe³⁺) mimetic. This disrupts iron-dependent cellular processes that are crucial for rapidly proliferating cancer cells.
Iron Mimicry and Ribonucleotide Reductase Inhibition
Cancer cells have a high requirement for iron to support DNA synthesis and cell division. Gallium, with its similar ionic radius and charge to ferric iron, competes with iron for binding to transferrin, the primary iron transport protein in the blood. The gallium-transferrin complex is then taken up by cancer cells via the transferrin receptor 1 (TfR1), which is often overexpressed on malignant cells.
Inside the cell, gallium interferes with iron metabolism and inhibits the activity of ribonucleotide reductase, a key iron-dependent enzyme responsible for converting ribonucleotides into deoxyribonucleotides, the building blocks of DNA. This inhibition of DNA synthesis leads to cell cycle arrest and ultimately, cell death.
Caption: this compound's mechanism of inhibiting DNA synthesis.
Induction of Apoptosis via the Mitochondrial Pathway
This compound can also induce programmed cell death (apoptosis) in cancer cells. This process is mediated through the intrinsic mitochondrial pathway. Gallium treatment leads to the activation of the pro-apoptotic protein Bax. Activated Bax translocates to the mitochondria, where it disrupts the outer mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, which are proteases that execute the apoptotic program, resulting in cell death.
Caption: Mitochondrial pathway of apoptosis induced by this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study evaluating the anti-tumor efficacy of this compound.
Caption: Typical workflow for an in vivo anti-tumor efficacy study.
References
A Comparative Guide to Oral versus Intravenous Administration of Gallium Compounds
For Researchers, Scientists, and Drug Development Professionals
Gallium-based compounds have emerged as promising therapeutic agents in oncology and for the management of disorders related to bone metabolism. The route of administration—oral versus intravenous—profoundly impacts their pharmacokinetic profiles, bioavailability, and clinical utility. This guide provides a comprehensive comparison of these two administration methods, supported by experimental data, to inform future research and clinical development.
Key Performance Indicators: A Tabular Comparison
The following tables summarize the key pharmacokinetic parameters of intravenously administered gallium nitrate (B79036) and orally administered gallium maltolate, a more recent formulation designed for improved oral absorption.
Table 1: Pharmacokinetic Parameters of Intravenous Gallium Nitrate in Humans
| Parameter | Value | Study Population | Dosage | Citation |
| Plasma Clearance | 0.15 L/hr/kg (average) | Cancer Patients | 200 mg/m²/day for 5-7 days (continuous infusion) | [1] |
| Steady-State Plasma Level | 1134 - 2399 ng/mL | Cancer Patients | 200 mg/m²/day for 5-7 days (continuous infusion) | [1] |
| Half-Life (biphasic) | t½α: 8.3-26 minutes; t½β: 6.3-196 hours | Cancer Patients | Weekly rapid infusion | [2] |
| Urinary Excretion | 68-107% of total administered dose | Cancer Patients | Continuous or rapid infusion | [2] |
Table 2: Pharmacokinetic Parameters of Oral Gallium Maltolate in Humans
| Parameter | Value | Study Population | Dosage | Citation |
| Bioavailability | ~25-57% (estimated) | Healthy Volunteers | 100-500 mg (single dose) | [3] |
| Absorption Half-Life | 0.8 - 2.0 hours | Healthy Volunteers | 100-500 mg (single dose) | [3] |
| Central Compartment Excretion Half-Life | 17 - 21 hours | Healthy Volunteers | 100-500 mg (single dose) | [3] |
| Urinary Excretion | ~2% of administered dose over 72 hours | Healthy Volunteers | 100-500 mg (single dose) | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of experimental protocols for both intravenous and oral administration of gallium compounds.
Intravenous this compound for Cancer-Related Hypercalcemia
-
Objective: To evaluate the safety and efficacy of continuous intravenous this compound infusion for the treatment of cancer-related hypercalcemia.
-
Study Design: Randomized, double-blind, comparative clinical trial.
-
Patient Population: Patients with persistent elevated serum calcium levels (≥ 2.99 mmol/L) despite at least two days of intravenous hydration, serum creatinine (B1669602) levels ≤ 221 µmol/L, and a life expectancy of more than four weeks. Patients with lymphoma and parathyroid carcinoma were excluded.
-
Treatment Protocol:
-
Patients were randomized to receive either this compound or a comparator (e.g., calcitonin).
-
This compound was administered at a dose of 200 mg/m² per day via continuous intravenous infusion for 5 consecutive days.
-
Patients in the this compound arm received sham intramuscular injections to blind them to the treatment, while the comparator group received a sham intravenous infusion.
-
Adequate hydration was maintained throughout the study, and renal function was closely monitored.
-
-
Outcome Measures: Normalization of serum calcium levels and duration of normocalcemia.[4]
Oral Gallium Maltolate in a Preclinical Glioblastoma Model
-
Objective: To investigate the in vivo efficacy of orally administered gallium maltolate in a treatment-resistant glioblastoma rat model.
-
Animal Model: Athymic rats with stereotactically implanted irradiated adult U-87 MG glioblastoma cells in the right striatum.
-
Treatment Protocol:
-
Tumor implantation was confirmed via MRI two weeks post-implantation.
-
Rats were then administered a daily oral dose of 50 mg/kg of gallium maltolate or a vehicle control.
-
Longitudinal MRI was performed weekly to monitor tumor growth.
-
-
Outcome Measures: Overall survival and tumor growth rate.[5][6]
Mechanism of Action and Cellular Uptake
The therapeutic effects of gallium compounds are largely attributed to their ability to mimic ferric iron (Fe³⁺). This "Trojan horse" strategy allows gallium to disrupt iron-dependent cellular processes that are often upregulated in cancer cells.
Cellular Uptake and Action of Gallium Compounds
The following diagram illustrates the generally accepted mechanism of cellular uptake and the subsequent intracellular actions of gallium compounds.
Caption: Cellular uptake and mechanism of action of gallium compounds.
Experimental Workflow for Comparing Oral and Intravenous Administration
The logical flow for a comparative study of oral versus intravenous gallium compounds is depicted below.
References
- 1. Ganite® (this compound injection) [dailymed.nlm.nih.gov]
- 2. Pharmacokinetics of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemistry and pharmacokinetics of gallium maltolate, a compound with high oral gallium bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound for acute treatment of cancer-related hypercalcemia. A randomized, double-blind comparison to calcitonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potent in vivo efficacy of oral gallium maltolate in treatment-resistant glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Gallium Nitrate Versus Other Gallium Salts: A Comparative Guide to Anti-Inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory properties of gallium nitrate (B79036) and other gallium salts, with a focus on gallium maltolate. The information presented is based on available preclinical and in vitro experimental data, offering a valuable resource for researchers and professionals in the field of drug development.
Executive Summary
Gallium, a semi-metallic element, has garnered significant interest for its therapeutic potential, including its anti-inflammatory effects. This is largely attributed to its ability to mimic the ferric iron (Fe3+) ion, thereby disrupting iron-dependent processes that are crucial for the proliferation and function of inflammatory cells. Among the various gallium salts, gallium nitrate has been the most extensively studied. However, other forms, such as the more orally bioavailable gallium maltolate, are emerging as potent alternatives. This guide synthesizes the current understanding of their comparative anti-inflammatory efficacy, mechanisms of action, and the experimental basis for these findings.
Comparative Analysis of Anti-Inflammatory Activity
While direct head-to-head studies comprehensively comparing the anti-inflammatory potency of various gallium salts are limited, existing in vitro data on their anti-proliferative effects in cancer cell lines, which share mechanistic similarities with anti-inflammatory actions, provide valuable insights.
Table 1: In Vitro Anti-Proliferative Activity of this compound vs. Gallium Maltolate
| Cell Line Type | Gallium Salt | IC50 (µM) | Reference |
| Hepatocellular Carcinoma | This compound | 60 - 250 | [1] |
| Gallium Maltolate | 25 - 35 | [1] | |
| Lymphoma | This compound | Not specified | [1] |
| Gallium Maltolate | Lower than this compound | [1] |
IC50 (Inhibitory Concentration 50) is the concentration of a drug that is required for 50% inhibition in vitro.
These findings suggest that gallium maltolate is significantly more potent than this compound in inhibiting cell proliferation in these cancer cell lines.[1] This enhanced potency may translate to its anti-inflammatory activity, although further direct comparative studies are warranted.
In a murine model of septic shock, gallium maltolate was shown to attenuate lipopolysaccharide-induced hepatitis and suppress the production of nitric oxide, a key inflammatory mediator.[2] However, in the same study, it did not show an effect on Tumor Necrosis Factor-alpha (TNF-α) production.[2]
This compound has been demonstrated to exert a dose-dependent inhibition of Interleukin-1 beta (IL-1β) production by macrophage-like cells in vitro.[3] While a specific IC50 value was not reported in the available literature, this finding underscores its direct modulatory effect on a key pro-inflammatory cytokine.
Mechanisms of Anti-Inflammatory Action
The primary anti-inflammatory mechanism of gallium salts revolves around their ability to interfere with iron metabolism. As a trivalent cation with an ionic radius similar to Fe3+, Ga3+ can substitute for iron in various biological processes essential for inflammatory cell function.
Key Mechanistic Pathways:
-
Inhibition of Ribonucleotide Reductase: This iron-dependent enzyme is critical for DNA synthesis and repair. By displacing iron, gallium inhibits the activity of ribonucleotide reductase, thereby limiting the proliferation of immune cells such as lymphocytes and macrophages.[4]
-
Modulation of Cytokine Production: Gallium salts have been shown to suppress the production of pro-inflammatory cytokines. For instance, this compound inhibits the production of IL-1β by macrophages.[3]
-
Suppression of Macrophage and T-cell Function: this compound has demonstrated the ability to suppress macrophage and T-cell function in animal models of autoimmune diseases.[5]
The following diagram illustrates the proposed mechanism of action of gallium in interfering with iron-dependent inflammatory pathways.
Caption: Proposed mechanism of gallium's anti-inflammatory action.
Experimental Protocols
The following are generalized protocols for in vitro assays used to assess the anti-inflammatory properties of gallium compounds. For specific experimental details, it is crucial to refer to the original research publications.
In Vitro Macrophage Stimulation Assay for Cytokine Release
This protocol outlines the general steps to measure the inhibition of pro-inflammatory cytokine release from macrophages.
1. Cell Culture:
- Murine macrophage cell lines (e.g., RAW 264.7) or primary macrophages are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
- Cells are seeded in multi-well plates at a predetermined density and allowed to adhere overnight.[6]
2. Compound Treatment and Stimulation:
- Cells are pre-treated with various concentrations of the gallium salt (e.g., this compound or gallium maltolate) for a specified period (e.g., 1-2 hours).
- Inflammation is induced by adding a stimulating agent, typically lipopolysaccharide (LPS), to the cell culture medium.[6] Control wells with no LPS or no gallium salt are included.
3. Incubation and Supernatant Collection:
- The cells are incubated for a period sufficient to allow for cytokine production and release (e.g., 18-24 hours).[6]
- Following incubation, the cell culture supernatant is collected.
4. Cytokine Quantification:
- The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the collected supernatants is measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for each cytokine.[6]
5. Data Analysis:
- The percentage of cytokine inhibition by the gallium salt is calculated relative to the LPS-stimulated control.
- The IC50 value can be determined by plotting the percentage of inhibition against the concentration of the gallium salt.
The following diagram illustrates a typical experimental workflow for this assay.
Caption: Experimental workflow for in vitro cytokine inhibition assay.
Signaling Pathway Analysis
While direct evidence for the modulation of specific inflammatory signaling pathways by gallium salts is still emerging, the NF-κB and MAPK pathways are central to the inflammatory response and are likely targets.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of pro-inflammatory gene expression. Its activation leads to the transcription of numerous cytokines, chemokines, and adhesion molecules.
The diagram below depicts a simplified overview of the canonical NF-κB signaling pathway and a hypothetical point of inhibition by a gallium compound.
References
- 1. Gallium-containing anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gallium maltolate has in vitro antiviral activity against SARS-CoV-2 and is a potential treatment for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elimination of arthritis pain and inflammation for over 2 years with a single 90 min, topical 14% this compound treatment: case reports and review of actions of gallium III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potent in vivo efficacy of oral gallium maltolate in treatment-resistant glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Medical Applications and Toxicities of Gallium Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
validation of gallium nitrate's mechanism of action through molecular studies
For Immediate Release
A deep dive into the molecular mechanisms of gallium nitrate (B79036) offers a clearer understanding of its therapeutic action, particularly in comparison to established treatments for hypercalcemia of malignancy and cancer. This guide provides a comprehensive analysis of molecular studies, presenting comparative data, detailed experimental protocols, and visual pathways to elucidate the distinct and overlapping actions of gallium nitrate and its alternatives.
This compound, a hydrated nitrate salt of the group IIIa element, has carved a niche in treating malignancy-associated hypercalcemia and shows promise as an anticancer agent.[1] Its efficacy stems from a multi-faceted molecular mechanism, primarily centered on its ability to act as an iron (Fe³⁺) mimetic. This property allows it to disrupt iron-dependent cellular processes crucial for tumor growth and bone resorption. This guide offers a comparative look at the molecular underpinnings of this compound's action against key alternatives: bisphosphonates (zoledronic acid and pamidronate) for hypercalcemia and hydroxyurea (B1673989) as a fellow ribonucleotide reductase inhibitor in cancer therapy.
Comparative Mechanism of Action: this compound vs. Alternatives
The therapeutic effects of this compound and its alternatives can be traced to their distinct interactions with key cellular pathways. While there is some overlap in their ultimate anti-proliferative and anti-resorptive outcomes, the initial molecular targets and subsequent signaling cascades differ significantly.
The Iron Mimicry of this compound
Gallium's similarity to ferric iron (Fe³⁺) is central to its mechanism. It binds to transferrin, the primary iron transport protein in the serum, and is taken up by cells via the transferrin receptor.[2] This binding is robust, with thermodynamic binding constants of log K1 = 20.3 and log K2 = 19.3 for the two binding sites on transferrin.[3] Once inside the cell, gallium interferes with iron-dependent processes in several ways:
-
Inhibition of Ribonucleotide Reductase (RNR): RNR is a critical iron-dependent enzyme for DNA synthesis and repair. This compound inhibits RNR through a dual mechanism: it limits the availability of iron for the M2 subunit of RNR and directly inhibits the enzyme's activity.[4] This leads to a depletion of deoxyribonucleotides, causing cell cycle arrest and apoptosis.
-
Disruption of Bone Resorption: In the context of hypercalcemia, this compound directly inhibits osteoclasts, the cells responsible for bone breakdown.[5] It is believed to reduce acid secretion by osteoclasts and may also get incorporated into the bone matrix, making it more resistant to resorption.[5]
Bisphosphonates: Targeting the Mevalonate (B85504) Pathway
Nitrogen-containing bisphosphonates, such as zoledronic acid and pamidronate, have a different molecular target. Their primary mechanism involves the inhibition of farnesyl pyrophosphate synthase (FPPS) , a key enzyme in the mevalonate pathway.[6][7]
-
Disruption of Protein Prenylation: Inhibition of FPPS prevents the synthesis of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These molecules are essential for the prenylation of small GTPases like Ras, Rho, and Rac.
-
Induction of Osteoclast Apoptosis: The lack of prenylated GTPases disrupts critical cellular functions in osteoclasts, including cytoskeletal organization and vesicular trafficking, ultimately leading to apoptosis.[8]
Hydroxyurea: A Different Approach to RNR Inhibition
Hydroxyurea, like this compound, is an inhibitor of ribonucleotide reductase. However, its mechanism of inhibition is distinct.
-
Quenching of the Tyrosyl Free Radical: Hydroxyurea inactivates the M2 subunit of RNR by quenching a critical tyrosyl free radical necessary for the enzyme's catalytic activity.[9]
-
Generation of Reactive Oxygen Species (ROS): Recent studies have shown that hydroxyurea can also induce the production of reactive oxygen species, which can contribute to its cytotoxic effects.[10][11][12]
Quantitative Comparison of Molecular and Cellular Effects
The following tables summarize quantitative data from various studies, providing a comparative perspective on the efficacy of this compound and its alternatives.
| Drug | Target | Cell Line(s) | IC50 Value | Citation(s) |
| This compound | Ribonucleotide Reductase | Human Hepatocellular Carcinoma | 60 - 250 µM | |
| Hydroxyurea | Ribonucleotide Reductase | Human RNR | 64 µM | [13] |
| Zoledronic Acid | Farnesyl Pyrophosphate Synthase | Osteosarcoma cells | 1 - 8 µM (for proliferation) | [6] |
Table 1: Comparative IC50 Values for Enzyme Inhibition and Cell Proliferation.
| Drug | Condition | Patient Population | Outcome | Result | Citation(s) |
| This compound | Hypercalcemia of Malignancy | Cancer patients | Normocalcemia | 72% - 82% of patients | [14] |
| Zoledronic Acid | Osteoporosis | Ovariectomized rats | Osteoclast Apoptosis | Significant increase | [15] |
| Pamidronate | Osteogenesis Imperfecta | Children and adolescents | Osteoclast Surface | 36% decrease | [16] |
| Hydroxyurea | Sickle Cell Anemia | Patients | Fetal Hemoglobin Levels | Increased | [9] |
Table 2: Comparative Clinical and Preclinical Efficacy.
Signaling Pathways and Experimental Workflows
To visualize the complex molecular interactions and the methodologies used to study them, the following diagrams are provided.
Caption: this compound's Mechanism of Action.
Caption: Bisphosphonate Mechanism of Action.
Caption: Ribonucleotide Reductase Inhibition Assay Workflow.
Detailed Experimental Protocols
For researchers seeking to validate or build upon these findings, the following are detailed protocols for key experiments cited in the literature.
Ribonucleotide Reductase (RNR) Inhibition Assay
This protocol is adapted from studies investigating the direct effects of inhibitors on RNR activity.[13]
Materials:
-
Purified recombinant human RNR subunits (R1 and R2)
-
Reaction Buffer: 25 mM Tris-HCl (pH 7.5), 10 mM Magnesium acetate, 0.1 mM FeCl₃, 1.5 mM CHAPS, 15 mM DTT
-
ATP solution (3 mM)
-
Radiolabeled substrate: [³H]CDP (100 µM)
-
Inhibitors: this compound, Hydroxyurea (stock solutions of known concentrations)
-
Quenching solution: e.g., perchloric acid
-
Boronate affinity chromatography column
-
Liquid scintillation counter and cocktail
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing 0.1 µM R1 subunit, 0.4 µM R2 subunit, reaction buffer, and 3 mM ATP.
-
Inhibitor Addition: Add varying concentrations of this compound or hydroxyurea to the reaction tubes. Include a control with no inhibitor. Pre-incubate the enzyme with the inhibitor for 30 minutes at room temperature.
-
Initiate Reaction: Start the reaction by adding 100 µM [³H]CDP.
-
Incubation: Incubate the reaction mixtures at 37°C for 60 minutes.
-
Quench Reaction: Stop the reaction by adding the quenching solution (e.g., boiling for 2 minutes).[13]
-
Product Separation: Separate the product, [³H]dCDP, from the unreacted substrate, [³H]CDP, using boronate affinity chromatography.
-
Quantification: Quantify the amount of [³H]dCDP formed using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of RNR inhibition against the inhibitor concentration to determine the IC50 value.
In Vitro Bone Resorption (Pit) Assay
This protocol provides a method to assess the inhibitory effect of compounds on osteoclast-mediated bone resorption.[17][18][19][20]
Materials:
-
Bone slices (e.g., bovine cortical bone or dentine)
-
Osteoclast precursor cells (e.g., murine bone marrow macrophages or human peripheral blood mononuclear cells)
-
Cell culture medium (e.g., α-MEM) supplemented with M-CSF and RANKL to induce osteoclast differentiation
-
Test compounds: this compound, Zoledronic acid, Pamidronate
-
Toluidine blue stain (1% in 1% sodium borate)
-
Sonicator
-
Light microscope with imaging software
Procedure:
-
Cell Seeding: Place sterile bone slices in a 96-well plate. Seed osteoclast precursor cells onto the bone slices in culture medium containing M-CSF and RANKL.
-
Compound Treatment: Add different concentrations of this compound, zoledronic acid, or pamidronate to the wells. Include an untreated control.
-
Culture: Culture the cells for 10-14 days to allow for osteoclast differentiation and bone resorption, changing the medium every 2-3 days.[18]
-
Cell Removal: At the end of the culture period, remove the cells from the bone slices by sonication.[17]
-
Staining: Stain the bone slices with 1% toluidine blue for 2-4 minutes to visualize the resorption pits.[17][18]
-
Imaging and Quantification: Wash the slices and acquire images using a light microscope. Quantify the total area of resorption pits using image analysis software.
-
Data Analysis: Compare the resorbed area in the treated groups to the control group to determine the inhibitory effect of each compound.
Western Blot for Cyclin D1 and Bax Expression
This protocol outlines the steps to analyze changes in protein expression in response to drug treatment.[5][21][22][23]
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Cyclin D1, anti-Bax, and anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Culture cells and treat with this compound at various concentrations for a specified time. Lyse the cells using ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Cyclin D1, Bax, and β-actin overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the expression of Cyclin D1 and Bax to the loading control (β-actin).
Conclusion
Molecular studies have been instrumental in validating the mechanism of action of this compound. Its ability to act as an iron mimetic and inhibit the critical enzyme ribonucleotide reductase provides a strong rationale for its anticancer activity. Furthermore, its direct inhibitory effects on osteoclasts, distinct from the mevalonate pathway inhibition by bisphosphonates, explain its efficacy in treating hypercalcemia of malignancy. This comparative guide, with its quantitative data, detailed protocols, and visual aids, serves as a valuable resource for researchers and drug development professionals, fostering a deeper understanding of this compound's therapeutic potential and its place among alternative treatments. The provided experimental frameworks offer a foundation for further research to refine our knowledge of these complex molecular interactions and to develop more effective therapeutic strategies.
References
- 1. addgene.org [addgene.org]
- 2. Tumor cell toxicity of stable this compound: enhancement by transferrin and protection by iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thermodynamic binding constants for gallium transferrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of ribonucleotide reductase by gallium in murine leukemic L1210 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Farnesyl diphosphate synthase is involved in the resistance to zoledronic acid of osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The inhibition of human farnesyl pyrophosphate synthase by nitrogen-containing bisphosphonates. Elucidating the role of active site threonine 201 and tyrosine 204 residues using enzyme mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | How zoledronic acid improves osteoporosis by acting on osteoclasts [frontiersin.org]
- 9. Mechanism of action of hydroxyurea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Mechanisms of Hydroxyurea-Induced Cellular Senescence: An Oxidative Stress Connection? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms of Hydroxyurea-Induced Cellular Senescence: An Oxidative Stress Connection? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A ribonucleotide reductase inhibitor with deoxyribonucleoside‐reversible cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of hydroxyurea on cytotoxicity, inflammation and oxidative stress markers in neutrophils of patients with sickle cell anemia: dose-effect relationship | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 15. Zoledronic acid modulates osteoclast apoptosis through activation of the NF-κB signaling pathway in ovariectomized rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The effects of intravenous pamidronate on the bone tissue of children and adolescents with osteogenesis imperfecta - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bone Resorption Assay [bio-protocol.org]
- 18. Pit Assay to Measure the Bone Resorptive Activity of Bone Marrow-derived Osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]
- 19. An In Vitro Model of Murine Osteoclast-Mediated Bone Resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro [jove.com]
- 21. bio-rad.com [bio-rad.com]
- 22. bu.edu [bu.edu]
- 23. youtube.com [youtube.com]
A Comparative Analysis of the Antimicrobial Efficacy of Gallium Nitrate and Gallium-Siderophore Complexes
For Researchers, Scientists, and Drug Development Professionals
The rising threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Gallium, an iron mimetic, has emerged as a promising candidate due to its ability to disrupt essential iron-dependent metabolic processes in a wide range of pathogens. This guide provides an objective comparison of the antimicrobial efficacy of two principal forms of gallium-based antimicrobials: gallium nitrate (B79036) and gallium-siderophore complexes. This analysis is supported by experimental data to inform research and development in this critical area.
Executive Summary
Gallium's antimicrobial activity stems from its chemical similarity to ferric iron (Fe³⁺). Bacteria require iron for numerous vital functions, and gallium, by substituting for iron, can inhibit key enzymatic processes. Gallium nitrate, a simple salt, releases Ga³⁺ ions that compete with Fe³⁺ for uptake and incorporation into bacterial proteins. Gallium-siderophore complexes, on the other hand, employ a "Trojan horse" strategy, utilizing the bacteria's own iron-scavenging siderophore uptake systems for efficient intracellular delivery of gallium.
This guide reveals that the antimicrobial efficacy of gallium-siderophore complexes is highly dependent on the specific siderophore utilized. While some complexes demonstrate attenuated or similar activity compared to this compound, others, particularly those involving endogenous siderophores like pyochelin in Pseudomonas aeruginosa, exhibit significantly potentiated antimicrobial effects. This suggests that a targeted approach, matching the gallium-siderophore complex to the specific pathogen's iron acquisition systems, holds the greatest therapeutic potential.
Data Presentation: Comparative Antimicrobial Efficacy
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and various gallium-siderophore complexes against key bacterial pathogens. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. Data is compiled from multiple in vitro studies.
Table 1: MIC of this compound and Gallium-Siderophore Complexes against Pseudomonas aeruginosa
| Compound | Strain(s) | MIC (µM) | Reference(s) |
| This compound (Ga(NO₃)₃) | PAO1, PA14, Clinical Isolates | 6 - 200 | [1][2] |
| Gallium-Pyochelin | PAO1 | Potentiated vs. Ga(NO₃)₃ | [3][4][5] |
| Gallium-Pyoverdine | PAO1 | Alleviated vs. Ga(NO₃)₃ | [4] |
| Gallium-Desferrioxamine | PAO1 | Alleviated vs. Ga(NO₃)₃ | [4] |
Table 2: MIC of this compound and Gallium Porphyrin Complexes against Acinetobacter baumannii
| Compound | Strain(s) | MIC (µg/mL) | Reference(s) |
| This compound (Ga(NO₃)₃) | ATCC 19606, Clinical Isolates | 0.5 - >128 | [1][6] |
| Gallium Protoporphyrin IX (GaPP) | ATCC 19606, Clinical Isolates | 0.5 - 8 | [6] |
| Gallium Mesoporphyrin IX (GaMP) | ATCC 19606, Clinical Isolates | 0.25 - 8 | [6] |
Table 3: MIC of this compound against Various Bacterial Species
| Compound | Bacterial Species | Strain(s) | MIC (µg/mL) | Reference(s) |
| This compound (Ga(NO₃)₃) | Escherichia coli | K12 | 256 | [7] |
| Staphylococcus aureus | ATCC 25923 | 512 | [7] | |
| Klebsiella pneumoniae | ATCC 13883 | 512 | [7] | |
| Enterococcus faecalis | ATCC 29212 | 256 | [7] |
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental experiment to assess the antimicrobial efficacy of a compound. The following is a detailed methodology for the broth microdilution method, a standard procedure for determining MIC values for gallium compounds, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.[2][8][9][10]
Broth Microdilution Method for MIC Determination
1. Preparation of Media and Reagents:
-
Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is a commonly used medium. For studies investigating the iron-mimicking properties of gallium, iron-depleted media may be required.
-
Gallium Compounds: Prepare stock solutions of this compound and gallium-siderophore complexes in a suitable solvent (e.g., sterile deionized water or a buffer that does not interfere with gallium activity). Sterilize the stock solutions by filtration through a 0.22 µm filter.
-
Bacterial Inoculum: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
2. Assay Procedure:
-
Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the gallium compounds in the appropriate growth medium. The final volume in each well is typically 100 µL.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final bacterial concentration.
-
Controls:
-
Growth Control: A well containing only growth medium and the bacterial inoculum (no gallium compound).
-
Sterility Control: A well containing only growth medium to check for contamination.
-
-
Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.
3. Interpretation of Results:
-
The MIC is determined as the lowest concentration of the gallium compound that completely inhibits visible growth of the organism. This can be assessed visually or by using a microplate reader to measure the optical density at 600 nm (OD₆₀₀).
Signaling Pathways and Mechanisms of Action
The antimicrobial action of this compound and gallium-siderophore complexes involves the disruption of bacterial iron metabolism. The following diagrams, generated using Graphviz, illustrate these mechanisms.
This compound's Mechanism of Action
This compound acts as an iron mimetic.[11][12][13] Free Ga³⁺ ions in the environment compete with Fe³⁺ for uptake through bacterial iron transporters. Once inside the cell, gallium cannot be reduced and incorporated into essential iron-containing enzymes, such as ribonucleotide reductase, which is critical for DNA synthesis.[7][12][14] This leads to the inhibition of vital cellular processes and ultimately bacterial growth.
References
- 1. researchgate.net [researchgate.net]
- 2. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Pyochelin Potentiates the Inhibitory Activity of Gallium on Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pH-mediated potentiation of this compound against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Gallium disrupts bacterial iron metabolism and has therapeutic effects in mice and humans with lung infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Development of a Broth Microdilution Method for Exebacase Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recognized Consensus Standards: Medical Devices [accessdata.fda.gov]
- 11. Gallium and its competing roles with iron in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Inhibition of ribonucleotide reductase by gallium in murine leukemic L1210 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Gallium Nitrate
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe and compliant laboratory environment. Gallium nitrate (B79036), an oxidizing solid that can cause serious skin and eye irritation, requires specific handling and disposal procedures to mitigate risks to personnel and the environment.[1][2][3] Adherence to these protocols is not only a matter of safety but also a legal requirement, with disposal being governed by federal, state, and local regulations.[4][5]
Gallium nitrate is classified as a hazardous waste, often falling under EPA hazardous waste numbers D001 for ignitability, and in some contexts, D002 for corrosivity (B1173158) and D003 for reactivity.[4][6] Therefore, it is crucial to manage all waste containing gallium compounds as hazardous unless determined otherwise by safety personnel.[7] This guide provides a procedural, step-by-step approach to the proper disposal of this compound, ensuring the safety of laboratory professionals and adherence to regulatory standards.
Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This is the first line of defense against accidental exposure.
| Protection Type | Required PPE | Specifications and Use |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield may be required for splash hazards. | Must meet ANSI Z87.1 standards. Goggles are necessary when there is a risk of splashes. A face shield should be worn over safety glasses or goggles during procedures with a high risk of splashing.[1] |
| Skin and Body Protection | Chemical-resistant lab coat. | Should be worn to protect clothing and skin from minor spills and contamination. In case of significant contamination, the lab coat must be removed immediately.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Select gloves based on the specific chemical's breakthrough time and permeation rate as indicated in the Safety Data Sheet (SDS). Always inspect gloves for tears or holes before use.[1] |
| Foot Protection | Closed-toe shoes. | Must fully cover the feet to protect against spills and falling objects.[1] |
| Respiratory Protection | NIOSH/MSHA approved respirator. | Use a full-face particle respirator type N100 (US) or type P3 (EN 143) respirator cartridges as a backup to engineering controls where risk assessment shows it is appropriate.[1][5] |
Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound waste is a critical process that involves careful segregation, containment, and coordination with certified waste management services.
Waste Identification and Segregation
-
Treat as Hazardous Waste : All waste containing gallium compounds must be treated as hazardous waste.[7]
-
Segregate Waste Streams :
-
Solid Waste : Collect in a designated, leak-proof container with a secure lid.[7] This includes contaminated items such as gloves, paper towels, and other lab consumables.
-
Liquid Waste : Collect in a compatible, sealed container. Do not mix with other solvent waste unless permitted by your institution's hazardous waste management plan.[7]
-
Sharps : Any contaminated needles or sharp objects must be placed in a designated sharps container.[7]
-
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Secure the Area : Isolate the hazard area and deny entry to unnecessary personnel.[4] For large spills, consider an initial downwind evacuation of at least 100 meters.
-
Wear Appropriate PPE : Before addressing the spill, ensure you are wearing the required personal protective equipment.[4]
-
Contain the Spill :
-
For solid spills, dampen the material with water and then transfer it to a suitable container.[8] Use absorbent paper dampened with water to pick up any remaining material.
-
For liquid spills, absorb the spill with an inert, non-combustible material such as sand, vermiculite, or sodium carbonate.[4][5][9] DO NOT use combustible materials like sawdust.[6]
-
-
Collect and Containerize : Scoop up the absorbed material and place it in a suitable, sealed, and labeled container for disposal.[1][5]
-
Decontaminate : Wash the spill area with a strong soap and water solution.[5][8] Collect all wash water for treatment and disposal; do not let it enter drains.[6]
Waste Containerization and Labeling
Proper containment and labeling are crucial for safe storage and transport.
-
Use Suitable Containers : Waste should be stored in compatible, sealed, and closed containers.[1]
-
Label Containers Clearly : All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., corrosive, oxidizer, toxic).[7]
Storage and Disposal
-
Designated Storage Area : Store waste containers in a designated and secure satellite accumulation area, away from general laboratory traffic and incompatible materials.[7]
-
Professional Disposal : Arrange for the collection of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][7] Do not dispose of gallium compounds down the drain or in regular trash.[7]
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: A logical workflow for the safe disposal of this compound waste.
References
- 1. tracesciences.com [tracesciences.com]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. tsapps.nist.gov [tsapps.nist.gov]
- 5. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. prochemonline.com [prochemonline.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Gallium Nitrate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of gallium nitrate (B79036), a compound requiring careful management. Adherence to these protocols is critical to mitigate risks and ensure operational integrity.
Personal Protective Equipment (PPE): Your First Line of Defense
The appropriate selection and use of Personal Protective Equipment (PPE) are non-negotiable when handling gallium nitrate. This compound is a strong oxidizer and can cause severe skin and eye irritation.[1][2][3][4] The following table summarizes the required PPE for handling this compound.
| Protection Type | Required PPE | Specifications and Use Cases |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield is also recommended.[5] | Must meet ANSI Z87.1 standards. Goggles are necessary to protect against splashes. A face shield worn over goggles provides an additional layer of protection, especially during procedures with a high risk of splashing.[6] |
| Skin and Body Protection | Chemical-resistant lab coat or a complete suit protecting against chemicals.[5] | Lab coats should be worn to protect clothing and skin from minor spills. For larger quantities or higher-risk procedures, a chemical-resistant suit is advised.[5] Contaminated clothing should be removed immediately and washed before reuse.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or rubber).[5] | Select gloves based on the specific breakthrough time and permeation rate. Always inspect gloves for tears or holes before use.[6] |
| Respiratory Protection | An approved respirator.[5] | To be used when adequate ventilation cannot be guaranteed or when there is a risk of inhaling dust or aerosols.[5][7] All work with this compound should ideally be performed in a certified chemical fume hood.[1][6] |
| Foot Protection | Closed-toe shoes.[6] | Shoes must fully cover the feet to offer protection from spills and falling objects.[6] |
Operational Plan: Safe Handling and Storage
Proper handling and storage procedures are crucial to prevent accidents and maintain the stability of this compound.
Handling Procedures:
-
Work Area: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1][5]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes.[5][8] Do not breathe in dust or vapors.[8]
-
Prevent Dust Formation: Minimize the generation and accumulation of dust.[1]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[2][3] No smoking in the handling area.[5][8]
-
Hygroscopic Nature: this compound is hygroscopic, meaning it absorbs moisture from the air.[1][7] Handle under a dry, inert gas atmosphere if possible.[5]
Storage Plan:
-
Location: Keep in a cool, dry, and well-ventilated area.[5][9]
-
Incompatibilities: Store away from combustible materials, strong reducing agents, organic materials, and metal powders.[4][5] Do not store with flammable substances.[5]
-
Emergency Equipment: Ensure that eyewash stations and safety showers are readily accessible in the storage and handling areas.[5][9]
Disposal Plan: Responsible Waste Management
The disposal of this compound and its waste must be conducted in strict accordance with all local, state, and federal regulations.[5][8]
Waste Identification and Segregation:
-
All waste containing this compound should be treated as hazardous waste.
-
Segregate solid waste into a designated, leak-proof container with a secure lid.[6]
Disposal Protocol:
-
Labeling: Clearly label the hazardous waste container with its contents.
-
Collection: Arrange for collection by a licensed hazardous waste disposal company. Do not attempt to dispose of this compound in standard laboratory trash or down the drain.
-
Decontamination: Thoroughly decontaminate any tools or equipment that have come into contact with this compound before reuse.
Emergency Protocols: Spill and Exposure Response
In the event of a spill or exposure, immediate and correct action is critical.
Spill Response Workflow:
Exposure First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][5]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention if irritation persists.[5]
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][5]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water.[1] Seek immediate medical attention.[1][5]
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. tracesciences.com [tracesciences.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. prochemonline.com [prochemonline.com]
- 6. benchchem.com [benchchem.com]
- 7. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
